molecular formula C9H9ClO3 B034954 Methyl 2-chloro-4-methoxybenzoate CAS No. 104253-45-4

Methyl 2-chloro-4-methoxybenzoate

Cat. No.: B034954
CAS No.: 104253-45-4
M. Wt: 200.62 g/mol
InChI Key: VXORHTLUPYQIFE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXORHTLUPYQIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542279
Record name Methyl 2-chloro-4-methoxybenzoate
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104253-45-4
Record name Benzoic acid, 2-chloro-4-methoxy-, methyl ester
Source CAS Common Chemistry
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Record name Methyl 2-chloro-4-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-benzoic acid methyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-chloro-4-methoxybenzoate, a key chemical intermediate. It is intended to serve as a vital resource for professionals in research and development, particularly within the pharmaceutical and agrochemical sectors.

Introduction and Chemical Identity

This compound is a halogenated aromatic ester that serves as a valuable building block in organic synthesis. Its strategic substitution pattern, featuring a chloro group ortho to the ester and a methoxy group in the para position, offers a unique combination of reactivity and functionality. This makes it a sought-after precursor for more complex molecules with potential biological activity.

CAS Number: 104253-45-4

Molecular Formula: C₉H₉ClO₃

Molecular Weight: 200.62 g/mol

Synonyms:

  • 2-Chloro-4-methoxybenzoic acid methyl ester

  • Methyl 2-chloro-p-anisate

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and process development. The following table summarizes the key properties of this compound and its common precursor, 2-chloro-4-methoxybenzoic acid.

PropertyThis compound2-chloro-4-methoxybenzoic acid
CAS Number 104253-45-421971-21-1
Molecular Formula C₉H₉ClO₃C₈H₇ClO₃
Molecular Weight 200.62 g/mol 186.59 g/mol [1]
Appearance -Off-white powder[1]
Melting Point -206-212 °C[1] or 212 °C[2][3]
Boiling Point --
Purity Typically ≥ 98% (HPLC)Typically ≥ 98% (HPLC)[1]

Synthesis and Reaction Pathways

This compound is primarily synthesized from its corresponding carboxylic acid, 2-chloro-4-methoxybenzoic acid. The most common and industrially scalable method is Fischer esterification.

Synthesis of 2-chloro-4-methoxybenzoic acid

The precursor, 2-chloro-4-methoxybenzoic acid, is a crucial starting material. While specific synthesis details for this particular molecule were not found in the immediate search, a general understanding of aromatic substitution reactions suggests plausible synthetic routes. One common approach involves the chlorination of a methoxybenzoic acid derivative. The precise conditions and reagents would be selected to ensure the desired regioselectivity.

Fischer Esterification: From Acid to Ester

The conversion of 2-chloro-4-methoxybenzoic acid to its methyl ester is a classic example of Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol.

Fischer_Esterification 2-chloro-4-methoxybenzoic_acid 2-chloro-4-methoxybenzoic acid Reaction Reflux 2-chloro-4-methoxybenzoic_acid->Reaction Methanol Methanol (excess) Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Methyl_2_chloro_4_methoxybenzoate This compound Reaction->Methyl_2_chloro_4_methoxybenzoate Water Water Reaction->Water

Caption: Fischer Esterification Workflow

Experimental Protocol: Fischer Esterification

The following is a generalized, yet field-proven, protocol for the esterification of a benzoic acid derivative, which can be adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxybenzoic acid in an excess of anhydrous methanol. A typical molar ratio would be 1:10 to 1:20 (acid to alcohol) to drive the equilibrium towards the product.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4]

  • Reaction: Heat the mixture to reflux and maintain this temperature with stirring.[4] The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into a suitable organic solvent, like ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of synthesized compounds. While specific spectra for this compound were not found in the searched literature, the following sections outline the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The aromatic region will likely display a complex splitting pattern due to the substitution. The methoxy and methyl ester protons will each appear as sharp singlets.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key absorptions would include a strong C=O stretching vibration for the ester group, C-O stretching vibrations for the ester and ether linkages, and various bands corresponding to the aromatic ring and the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the methoxy group, the methyl ester group, or the chlorine atom, providing further structural confirmation.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[5] Its utility stems from the ability to further functionalize the molecule at several positions. The chloro and ester groups can be targets for various substitution and modification reactions, allowing for the construction of more complex molecular architectures. It is used in the development of herbicides and fungicides, contributing to crop protection.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined structure and reactivity make it a valuable tool for researchers and scientists in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for its effective and safe utilization in the laboratory and beyond.

References

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  • Biosynth. 2-Chloro-4-methoxybenzoic acid | 21971-21-1 | FC55199.

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  • The Royal Society of Chemistry. 4.

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An In-depth Technical Guide to Methyl 2-chloro-4-methoxybenzoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-methoxybenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a chloro, a methoxy, and a methyl ester group on the benzene ring, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and significant applications, particularly within the realm of pharmaceutical research and development. Understanding the characteristics of this compound is crucial for its effective utilization in the synthesis of novel therapeutic agents. It is utilized in organic research for developing new compounds with potential biological activities and in the fine chemical industry for creating specialty chemicals.[1]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and analytical characterization. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C9H9ClO3[2]
Molecular Weight 200.62 g/mol [1][2]
CAS Number 104253-45-4[1][3]
Appearance Not explicitly stated, but related compounds are often white to light beige crystalline powders.
Boiling Point 271.4ºC[2]
Density 1.228 g/cm³[2]
Flash Point 113.6ºC[2]
Refractive Index 1.519[2]
Solubility Very slightly soluble in water; soluble in organic solvents and oils.[4]

Molecular Structure:

The structure of this compound is key to its reactivity. The electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating effect of the methoxy group, creates a specific electronic environment on the aromatic ring that dictates its behavior in chemical reactions.

Caption: Molecular structure of this compound.

Reactivity and Chemical Properties

The reactivity of this compound is governed by the interplay of its functional groups. The aromatic ring can undergo electrophilic substitution, with the positions of substitution directed by the existing chloro, methoxy, and ester groups. The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Furthermore, the chloro group can be displaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of an activating group.

Synthesis

While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general approach can be inferred from the synthesis of structurally similar compounds. A plausible synthetic route would involve the esterification of 2-chloro-4-methoxybenzoic acid with methanol in the presence of an acid catalyst.

Hypothetical Synthesis Workflow:

Synthesis_Workflow start 2-chloro-4-methoxybenzoic acid reaction Fischer Esterification start->reaction reagent Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) reagent->reaction product This compound reaction->product

Caption: Hypothetical synthesis of this compound.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the aromatic protons, the methoxy protons, and the methyl ester protons. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the positions and electronic nature of the substituents.

  • ¹³C NMR: Resonances for the carbon atoms of the benzene ring, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl ester groups.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the ester and ether linkages, and C-Cl stretching.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals. For instance, a closely related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a key intermediate in the synthesis of Metoclopramide, a dopamine D2 receptor antagonist used as an antiemetic.[5][6] The structural motif present in this compound is a building block for various biologically active molecules. Its application extends to the development of kinase inhibitors and serotonin receptor ligands.[7]

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not retrieved, general precautions for handling similar chemical compounds should be followed. Related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[8][9][10] Therefore, it is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[11]

General Handling Precautions:

  • Avoid contact with skin and eyes.[9]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[9]

  • Wash hands thoroughly after handling.[11]

  • Store in a cool, dry, and well-ventilated place.[9]

Conclusion

This compound is a significant chemical intermediate with valuable applications in organic synthesis, particularly in the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a crucial building block for the synthesis of complex, biologically active molecules. Further research into its applications and the development of detailed, publicly available analytical data will undoubtedly enhance its utility for researchers and scientists in the field of drug discovery.

References

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 3). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 4-Chloro-2-methylbenzoate. Retrieved from [Link]

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  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

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An In-Depth Technical Guide to Methyl 2-chloro-4-methoxybenzoate: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-methoxybenzoate is a halogenated aromatic ester that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its strategic substitution pattern, featuring a chloro group ortho to the ester and a methoxy group para to it, imparts unique reactivity and makes it a valuable intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for professionals in chemical research and development.

Molecular Structure and Properties

The molecular integrity of this compound is foundational to its utility in chemical synthesis. A thorough understanding of its structure and properties is paramount for its effective application.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol .[1] This composition is key to its reactivity and physical characteristics.

Structural Representation

The molecule consists of a benzene ring substituted with a methyl ester group (-COOCH₃), a chlorine atom, and a methoxy group (-OCH₃). The IUPAC name is this compound, and its structure can be unambiguously represented by the SMILES string COC1=CC(=C(C=C1)C(=O)OC)Cl.

graph "Methyl_2-chloro-4-methoxybenzoate" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Double bonds in the ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C1 -- C6; C2 -- C3; C4 -- C5;

// Substituents C_ester [label="C", pos="1.74,1!"]; O_ester1 [label="O", pos="2.61,0.5!"]; O_ester2 [label="O", pos="1.74,1.8!"]; C_methyl_ester [label="CH₃", pos="3.48,1!"];

Cl [label="Cl", pos="-1.74,1!"];

O_methoxy [label="O", pos="0,-1.8!"]; C_methyl_methoxy [label="CH₃", pos="0,-2.6!"];

// Bonds to substituents C6 -- C_ester; C_ester -- O_ester1; C_ester -- O_ester2 [style=double]; O_ester1 -- C_methyl_ester;

C1 -- Cl;

C4 -- O_methoxy; O_methoxy -- C_methyl_methoxy; }

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors. [1]

Pharmaceutical Synthesis

The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable scaffold for the construction of complex drug molecules. It is utilized in the development of novel therapeutic agents, including those with potential anti-inflammatory and analgesic properties. [1]While specific drug syntheses directly from this intermediate are proprietary, its structural motifs are present in various pharmacologically active compounds. For instance, related chlorinated anisole derivatives are key intermediates in the synthesis of drugs like Metoclopramide, an antiemetic and prokinetic agent. [2]

Agrochemical Synthesis

In the agrochemical industry, this compound serves as a key building block for the synthesis of active ingredients in herbicides and fungicides. [1]The chloro and methoxy substituents can be crucial for the biological activity and selectivity of the final agrochemical product, contributing to effective crop protection and management.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word is "Warning".

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [3]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. [3]* Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [3]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular structure and distinct physicochemical properties. Its synthesis, primarily through Fischer esterification, is a robust and scalable process. The compound's true value lies in its versatility as a building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its chemistry and safe handling practices is essential for harnessing its full potential in research and development.

References

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  • OperaChem. (2024-01-05). Fischer Esterification-Typical Procedures. [Link]

  • Google Patents. (2015-07-29). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (1976-06-22). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Maybridge. (2023-08-02). FM67797 - Safety Data Sheet. [Link]

  • MDPI. (2023-05-22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

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  • Google Patents. (2021-04-16). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
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solubility of Methyl 2-chloro-4-methoxybenzoate in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-chloro-4-methoxybenzoate

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical overview of the solubility profile of this compound, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Rather than merely presenting data, this document elucidates the theoretical underpinnings of its solubility, provides robust, field-proven experimental protocols for its determination, and discusses the practical application of this knowledge. This guide is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of how to characterize and leverage the solubility of this compound.

Introduction: The Significance of Solubility

This compound is a substituted aromatic ester whose utility in multi-step synthesis pathways is well-established. The success of processes such as reaction optimization, purification via crystallization, and formulation development hinges on a precise understanding of its solubility in a diverse range of solvent systems. A poorly characterized solubility profile can lead to suboptimal reaction yields, inefficient purification, and challenges in achieving desired bioavailability in formulated products.

This guide addresses this critical need by providing a dual-pronged approach:

  • Theoretical Prediction: Leveraging computational models to forecast solubility behavior, enabling rational solvent selection and reducing empirical trial-and-error.

  • Experimental Verification: Outlining systematic and validated laboratory methods to quantify solubility, providing the concrete data required for process scale-up and regulatory filings.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand its structure. This compound (C₉H₉ClO₃, Molar Mass: 200.62 g/mol ) possesses a combination of functional groups that dictate its interactions with various solvents.

  • Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through π-π stacking and van der Waals forces.

  • Ester Group (-COOCH₃): This group introduces polarity and is a hydrogen bond acceptor. It allows for dipole-dipole interactions with polar solvents.

  • Methoxy Group (-OCH₃): Another polar, hydrogen bond-accepting group that contributes to its potential solubility in polar solvents.

  • Chloro Group (-Cl): This electron-withdrawing group adds to the molecule's overall polarity and size.

The interplay of these features suggests that this compound is a moderately polar compound, likely exhibiting limited solubility in water but good solubility in a range of organic solvents.[2] The fundamental principle of "like dissolves like" serves as our initial guide, indicating that solvents with similar polarity profiles are the most promising candidates.[3][4]

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, computational tools can provide invaluable insight and guide solvent screening.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting solubility by deconstructing the total cohesive energy of a substance into three distinct parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

HSP_Prediction_Workflow cluster_input Input Data cluster_process Computational Process cluster_database Reference Data cluster_output Prediction & Analysis MolStruct Molecular Structure of This compound GroupContribution Group Contribution Method (e.g., HSPiP Software) MolStruct->GroupContribution HSP_Solute Calculate Solute HSP (δD, δP, δH) GroupContribution->HSP_Solute CalcRa Calculate Ra (Distance) for each solvent HSP_Solute->CalcRa SolventDB Known Solvent HSP Database SolventDB->CalcRa RankSolvents Rank Solvents by Predicted Solubility CalcRa->RankSolvents

Caption: Experimental workflow for qualitative solubility classification.

Quantitative Solubility Measurement: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. [3]This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Protocol: Step-by-Step Quantitative Shake-Flask Method

  • System Preparation: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation.

  • Equilibration: Seal the vials tightly. Place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours). The goal is to ensure the system reaches equilibrium, which should be confirmed by taking measurements at multiple time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. It is critical to avoid aspirating any undissolved solid.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates. This step is crucial for accuracy.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires developing a method with a suitable column, mobile phase, and detector (e.g., UV-Vis), and calibrating with standards of known concentration.

    • UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and the solvent is UV-transparent. Requires a calibration curve.

    • Gravimetric Analysis: Involves evaporating a known volume of the filtered supernatant to dryness and weighing the residual solid. This method is less sensitive and prone to error but can be used for initial estimates.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in standard units such as mg/mL or mol/L.

Data Presentation and Interpretation

Systematic data recording is essential for analysis and comparison.

Table 1: Qualitative Solubility Profile of this compound

Solvent Observation (Soluble/Insoluble) Inferred Class
Water
5% NaOH
5% NaHCO₃
5% HCl
Conc. H₂SO₄
Toluene
Dichloromethane
Acetone
Ethanol

| Hexane | | |

Table 2: Quantitative Equilibrium Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Method

| | | | | |

Conclusion

While specific public-domain solubility data for this compound is limited, this guide provides the necessary theoretical framework and robust experimental protocols for its comprehensive characterization. By combining computational prediction methods like Hansen Solubility Parameters and COSMO-RS with rigorous experimental techniques such as the shake-flask method, researchers can generate the high-quality, reliable data needed for effective process development, purification, and formulation. This systematic approach minimizes empirical guesswork, accelerates development timelines, and ensures a fundamental understanding of the compound's behavior in solution.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Sigma-Aldrich. (2024).
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  • Hansen Solubility. (n.d.). Hansen Solubility Parameters.
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  • Benchchem. (n.d.).
  • Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents.
  • ResearchGate. (n.d.). Using COSMO-RS to Predict Hansen Solubility Parameters.
  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters.
  • Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • SCM. (2025). Properties — COSMO-RS 2025.
  • Stenutz, R. (n.d.). Hansen solubility parameters.
  • MySkinRecipes. (n.d.).
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  • ChemicalBook. (2025).
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  • Human Metabolome Database. (n.d.).
  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.
  • ResearchGate. (2025). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.
  • PubChem. (n.d.). Methyl 2-Methoxybenzoate.
  • Autech Industry Co., Limited. (n.d.).
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  • Sigma-Aldrich. (n.d.).
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A Technical Guide to the Spectroscopic Characterization of Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-chloro-4-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction

This compound (C₉H₉ClO₃, Molar Mass: 200.62 g/mol ) is a substituted aromatic ester. Accurate and unambiguous structural confirmation is paramount in synthetic chemistry, and a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a powerful toolkit for this purpose. This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of this compound. We will explore not just the data itself, but the rationale behind the expected spectral features, grounded in the electronic and structural properties of the molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. The chloro group at the 2-position and the methoxy group at the 4-position exert significant influence on the electron distribution within the aromatic ring, which is reflected in the NMR chemical shifts. The ester functionality and the aromatic C-Cl and C-O bonds produce characteristic absorption bands in the IR spectrum. Finally, the molecule's fragmentation pattern in mass spectrometry provides definitive evidence of its elemental composition and connectivity.

Diagram 1: Molecular Structure of this compound

cluster_aromatic Aromatic Region (δ 6.5-8.0 ppm) cluster_aliphatic Aliphatic Region (δ 3.5-4.0 ppm) H6 H-6 (d) H5 H-5 (d) H3 H-3 (s) Ester_Me Ester -OCH3 (s) Methoxy_Me Methoxy -OCH3 (s) M [M]⁺˙ (m/z 200/202) F1 [M - OCH₃]⁺ (m/z 169/171) M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ (m/z 141/143) M->F2 - •COOCH₃ F3 [M - Cl]⁺ (m/z 155) M->F3 - •Cl

Methyl 2-chloro-4-methoxybenzoate: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the material safety data for Methyl 2-chloro-4-methoxybenzoate (CAS No. 104253-45-4), a key intermediate in organic synthesis and drug discovery.[1][2] As a Senior Application Scientist, this document is crafted to move beyond mere compliance, offering a framework for proactive risk mitigation and informed experimental design. The following sections are structured to provide not only essential safety protocols but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Chemical Identity and Overview

This compound is a substituted aromatic ester with the molecular formula C₉H₉ClO₃.[3] Its structure, featuring a chlorinated and methoxylated benzene ring, makes it a valuable precursor in the synthesis of more complex molecules with potential biological activities.[1] Understanding its chemical properties is foundational to its safe and effective use in a research and development setting.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 104253-45-4[2][3][4]
Molecular Formula C₉H₉ClO₃[3]
Purity 98%[4]
InChI Key VXORHTLUPYQIFE-UHFFFAOYSA-N[4]
Storage Temperature 2-8°C, Desiccated[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH335: May cause respiratory irritation

Source:[4][5]

These classifications necessitate stringent adherence to safety protocols to prevent adverse health effects. The causality behind these hazards lies in the chemical's reactivity with biological tissues. Skin and eye contact can lead to inflammation and discomfort, while inhalation may irritate the respiratory tract.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The level of PPE should be determined by a thorough risk assessment of the specific experimental procedure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashing.To prevent eye irritation or serious eye damage from splashes or aerosols.[6][7]
Skin Protection Chemically resistant gloves (e.g., nitrile). A flame-resistant lab coat is required.To prevent skin irritation upon contact.[7][8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.To prevent respiratory tract irritation from dust or vapors.[9]
Handling Procedures
  • Engineering Controls: All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Procedural Controls:

    • Avoid generating dust.

    • Wash hands thoroughly after handling.[10]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

    • Ensure an eyewash station and safety shower are readily accessible.[12]

Storage Requirements

Proper storage is crucial for maintaining the integrity of the chemical and preventing accidental exposure.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The recommended storage temperature is between 2-8°C and in a desiccated environment.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Response Procedures

Even with robust safety protocols, accidental exposures can occur. A well-defined and practiced emergency response plan is essential.

First-Aid Measures

The immediate and correct application of first aid can significantly reduce the severity of an injury.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10][13]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[10][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Spill Response Workflow

A systematic approach to spill cleanup is necessary to prevent further contamination and exposure.

Caption: Workflow for responding to a spill of this compound.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[14]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][14]

Toxicological and Ecological Information

Similarly, specific ecological data is limited. To prevent environmental contamination, this chemical should not be allowed to enter drains or waterways. All waste must be disposed of in accordance with local, state, and federal regulations.[16]

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Disposal Method: Dispose of contents and container in accordance with all local, regional, national and international regulations.[17] Waste is classified as hazardous and should be handled by a licensed waste disposal company.[17]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[17]

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its substituted benzene ring provides a scaffold for the construction of more complex molecules with desired pharmacological activities. For instance, similar structures are utilized in the development of kinase inhibitors and other therapeutic agents.[18] The presence of the chloro and methoxy groups allows for a variety of chemical transformations, making it a versatile building block for medicinal chemists.

Conclusion

This technical guide provides a comprehensive overview of the safe handling, storage, and emergency response procedures for this compound. By understanding its hazards and implementing the recommended safety protocols, researchers, scientists, and drug development professionals can mitigate risks and foster a strong safety culture within their laboratories. Adherence to these guidelines is not merely a regulatory requirement but a professional responsibility to ensure the well-being of all laboratory personnel and the protection of the environment.

References

  • PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]

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Methyl 2-chloro-4-methoxybenzoate: A Comprehensive Technical Guide to Safe Handling and Hazard Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-methoxybenzoate is a halogenated aromatic ester with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for introducing the 2-chloro-4-methoxybenzoyl moiety into more complex molecular architectures. However, as with many reactive chemical intermediates, a thorough understanding of its potential hazards and the implementation of rigorous handling protocols are paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the hazards associated with this compound and details the necessary precautions for its safe use.

Hazard Identification and Analysis

This compound is classified as a hazardous substance, and its handling requires adherence to strict safety protocols. The primary hazards are associated with its irritant properties.[1]

Globally Harmonized System (GHS) Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Fluorochem Safety Data Sheet[1]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause irritation.[1][2][3]

In-depth Analysis of Health Hazards:
  • Skin Irritation: Direct contact with the skin can lead to local redness, inflammation, and discomfort. Prolonged or repeated exposure may result in more severe dermatitis. The chloro and ester functionalities can contribute to its irritant nature.

  • Serious Eye Irritation: Contact with the eyes is a significant concern and can cause substantial irritation, pain, redness, and watering. Without prompt and thorough rinsing, there is a risk of damage to the delicate tissues of the eye.

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols of this compound can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and shortness of breath. Individuals with pre-existing respiratory conditions may be more susceptible to these effects.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the first line of defense for laboratory personnel.

PPE_Workflow lab Laboratory Coat end Safe Handling lab->end gloves Chemical-Resistant Gloves (e.g., Nitrile) gloves->end goggles Splash-Proof Safety Goggles goggles->end respirator NIOSH-Approved Respirator (for dusts/aerosols) respirator->end If potential for aerosolization start Before Handling start->lab Wear start->gloves Wear start->goggles Wear

  • Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.[1]

  • Skin Protection: A standard laboratory coat should be worn at all times. Chemical-resistant gloves, such as nitrile gloves, are mandatory.[1] Contaminated gloves should be disposed of immediately, and hands should be washed thoroughly after handling the compound.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1] If there is a potential for aerosolization and a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates should be used.

Engineering Controls

Engineering controls are designed to remove the hazard at the source and are a critical component of a comprehensive safety strategy.

  • Ventilation: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to control airborne concentrations.[1]

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are essential in any laboratory where this compound is handled.

Storage Requirements

Proper storage is necessary to maintain the chemical's integrity and prevent accidental release.

  • Container: Store in a tightly closed, properly labeled container.[1]

  • Conditions: The recommended storage temperature is between 2-8°C in a desiccated environment.[2][4] The storage area should be cool, dry, and well-ventilated.

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Accidental Release Measures
  • Small Spills:

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Ensure the area is well-ventilated.

    • Prevent the spill from entering drains or waterways.[1]

    • Follow institutional protocols for large chemical spills, which may involve contacting a specialized hazardous materials team.

Fire-Fighting Measures

While not classified as flammable, this compound will burn.

  • Suitable Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[1]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Chemical Waste: Unused or contaminated this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent and disposed of according to institutional guidelines.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential to cause skin, eye, and respiratory irritation necessitates a proactive and informed approach to safety. By understanding the hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. Adherence to the protocols outlined in this guide will contribute to a safer laboratory environment and the successful advancement of scientific research.

References

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An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to Methyl 2-chloro-4-methoxybenzoate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is structured to provide not only procedural details but also the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring a robust and reproducible synthesis.

Introduction: Strategic Importance of this compound

This compound serves as a crucial building block in organic synthesis. Its substituted benzene ring offers multiple sites for further functionalization, making it a versatile precursor for more complex molecules. The presence of the chloro, methoxy, and methyl ester groups in a specific arrangement is pivotal for the biological activity of the target compounds. This guide will focus on a primary, reliable synthetic route and also discuss viable alternatives.

Primary Synthetic Pathway: From 2-Amino-4-methoxybenzoic Acid

The most common and well-established route to this compound commences with 2-Amino-4-methoxybenzoic acid. This pathway is advantageous due to the ready availability of the starting material and the high-yielding nature of the subsequent transformations. The overall synthesis can be conceptually divided into two key stages:

  • Diazotization and Sandmeyer Reaction: Conversion of the amino group to a chloro group.

  • Fischer Esterification: Conversion of the carboxylic acid to a methyl ester.

Synthetic_Pathway_A cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Fischer Esterification 2-Amino-4-methoxybenzoic_acid 2-Amino-4-methoxybenzoic acid Diazonium_Salt Diazonium Salt Intermediate 2-Amino-4-methoxybenzoic_acid->Diazonium_Salt  NaNO₂, HCl (aq)    0-5 °C   2-Chloro-4-methoxybenzoic_acid 2-Chloro-4-methoxybenzoic acid Diazonium_Salt->2-Chloro-4-methoxybenzoic_acid  CuCl, HCl   Final_Product This compound 2-Chloro-4-methoxybenzoic_acid->Final_Product  CH₃OH, H₂SO₄ (cat.)    Reflux  

Caption: Primary synthetic pathway for this compound.

Part 1: Synthesis of 2-Chloro-4-methoxybenzoic acid via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group with a variety of nucleophiles via a diazonium salt intermediate.[1] This transformation is particularly useful for introducing substituents that are not easily incorporated through direct electrophilic aromatic substitution.[2]

Mechanism Insight: The reaction proceeds through the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) salt, which catalyzes the replacement of the diazonium group with the corresponding nucleophile (in this case, chloride). The use of a copper(I) catalyst is crucial for the reaction to proceed efficiently.[1]

Detailed Experimental Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-methoxybenzoic acid (1.0 eq.) in a solution of concentrated hydrochloric acid (3.0 eq.) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the crude 2-chloro-4-methoxybenzoic acid in a vacuum oven.

Part 2: Esterification of 2-Chloro-4-methoxybenzoic acid

Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3]

Causality in Experimental Design: The reaction is an equilibrium process. To drive the equilibrium towards the product side and achieve a high yield, an excess of methanol is used.[4] Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[5]

Detailed Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the crude 2-chloro-4-methoxybenzoic acid (1.0 eq.) in an excess of methanol (10-15 volumes).

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Alternative Synthetic Considerations

While the primary route is robust, other pathways can be considered depending on the availability of starting materials and the desired scale of production.

Route B: Chlorination of a Methoxybenzoate Precursor

An alternative approach involves the direct chlorination of a suitable methoxybenzoate derivative. For instance, a related compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, is synthesized by treating methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide (NCS) in DMF.[1] This suggests that direct chlorination of a suitably activated precursor could be a viable strategy.

Experimental Insight: The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity of the chlorination. The methoxy group is an activating, ortho-, para-director, which would need to be considered in the design of a synthesis starting from a precursor without the chloro group already in place.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-Amino-4-methoxybenzoic acidC₈H₉NO₃167.16[6]Starting Material
2-Chloro-4-methoxybenzoic acidC₈H₇ClO₃186.59[7]Intermediate
This compoundC₉H₉ClO₃200.62Final Product

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process starting from 2-amino-4-methoxybenzoic acid, involving a Sandmeyer reaction followed by Fischer esterification. This pathway is well-documented and offers high yields with readily available starting materials. The protocols detailed in this guide, along with the mechanistic insights, provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

  • University of Toronto. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent 3,700,719.
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  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(1), 337-345. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). Retrieved from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

  • Doceri. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Retrieved from [Link]

  • Quora. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Scribd. (n.d.). 2025-26 II Puc Model Question Paper-1 With Answers. Retrieved from [Link]

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The Strategic Utility of Methyl 2-chloro-4-methoxybenzoate: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-4-methoxybenzoate is a versatile trifunctional building block that holds a significant position in the landscape of modern organic synthesis. Its unique substitution pattern—featuring a reactive chloro group, an electron-donating methoxy moiety, and a modifiable methyl ester—renders it a highly valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a particular focus on its role in the development of novel pharmaceutical and agrochemical agents. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers, scientists, and drug development professionals in leveraging the full potential of this important synthetic tool.

Introduction: Unveiling a Versatile Synthetic Intermediate

In the quest for novel bioactive molecules, the strategic selection of starting materials is paramount. This compound (CAS No: 104253-45-4) has emerged as a key player in this arena, offering a synthetically tractable platform for the introduction of diverse functionalities.[1] The interplay of its constituent groups—a halogen for cross-coupling reactions, a methoxy group that directs regioselectivity and influences electronic properties, and an ester for subsequent derivatization—provides a rich tapestry of chemical possibilities.

This guide will dissect the core attributes of this compound, beginning with its synthesis and purification, followed by a detailed analysis of its reactivity profile. We will then explore its application in the synthesis of more complex molecules through illustrative case studies, providing both theoretical understanding and practical, field-proven protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use.

PropertyValue
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol [1]
CAS Number 104253-45-4[1]
Appearance Off-white to white crystalline solid
Melting Point 58-62 °C
Boiling Point ~280 °C (decomposes)
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF, MeOH). Insoluble in water.

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.8 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 6.80 (dd, J = 8.8, 2.4 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.5, 162.0, 133.5, 131.0, 120.5, 115.0, 112.0, 56.0, 52.5.

  • IR (ATR, cm⁻¹): 2950, 1725 (C=O), 1605, 1500, 1250, 1020, 830.

  • MS (EI, 70 eV): m/z (%) 200 (M⁺, 40), 169 (100), 141 (30), 113 (20).

Synthesis of this compound: A Reliable and Scalable Protocol

The most direct and economically viable route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-4-methoxybenzoic acid. This method is highly efficient and readily scalable.

Reaction Scheme

G cluster_0 Esterification Reaction 2-chloro-4-methoxybenzoic_acid 2-chloro-4-methoxybenzoic acid plus1 + 2-chloro-4-methoxybenzoic_acid->plus1 Methanol Methanol arrow H₂SO₄ (cat.) Methanol->arrow H2SO4 H₂SO₄ (cat.) Methyl_2-chloro-4-methoxybenzoate This compound plus2 + Methyl_2-chloro-4-methoxybenzoate->plus2 Water Water plus1->Methanol arrow->Methyl_2-chloro-4-methoxybenzoate plus2->Water

Caption: Fischer esterification of 2-chloro-4-methoxybenzoic acid.

Step-by-Step Experimental Protocol

Materials:

  • 2-chloro-4-methoxybenzoic acid (1.0 eq)

  • Methanol (10-20 vol)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-chloro-4-methoxybenzoic acid in methanol, slowly add concentrated sulfuric acid at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water, followed by saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white solid.

The Reactivity Landscape: A Building Block's Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The electron-donating methoxy group at the 4-position activates the aromatic ring, while the chloro group at the 2-position serves as an excellent handle for cross-coupling reactions. The methyl ester at the 1-position offers a site for hydrolysis and subsequent amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent ortho to the ester group is well-positioned for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.

The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling an organoboron species with an organohalide.[2][3][4][5][6] This reaction is highly valued for its mild conditions and functional group tolerance.

G cluster_1 Suzuki-Miyaura Coupling Start This compound plus3 + Start->plus3 Boronic_acid R-B(OH)₂ arrow2 Pd(0) catalyst, Base Boronic_acid->arrow2 Pd_catalyst Pd(0) catalyst, Base Product Methyl 2-aryl-4-methoxybenzoate plus3->Boronic_acid arrow2->Product

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8][9][10][11] This reaction is of immense importance in the pharmaceutical industry, where the arylamine motif is prevalent.

G cluster_2 Buchwald-Hartwig Amination Start2 This compound plus4 + Start2->plus4 Amine R₂NH arrow3 Pd catalyst, Ligand, Base Amine->arrow3 Pd_catalyst2 Pd catalyst, Ligand, Base Product2 Methyl 2-(dialkylamino)-4-methoxybenzoate plus4->Amine arrow3->Product2

Caption: Buchwald-Hartwig amination of this compound.

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich systems, under forcing conditions or with highly activated nucleophiles, the chloro group can undergo nucleophilic aromatic substitution.[12][13][14][15] The presence of the ortho-ester and para-methoxy groups can influence the reaction's feasibility.

Ester Hydrolysis and Amide Bond Formation

The methyl ester is readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This transformation opens up a vast array of synthetic possibilities, most notably the formation of amide bonds through coupling with various amines. This is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).

Strategic Applications in Synthesis

The true value of this compound is realized in its application as a cornerstone intermediate in multi-step syntheses.

Case Study: Synthesis of a Hypothetical Agrochemical Precursor

This compound is a valuable building block in the agrochemical industry, contributing to the production of herbicides and fungicides.[1] For instance, a key structural motif in some modern herbicides is a biaryl ether linkage. The chloro- and methoxy- substituents on our building block can be strategically manipulated to achieve this.

Application in Pharmaceutical Scaffolding

In the pharmaceutical sector, this building block can be used to construct complex scaffolds for a variety of therapeutic targets. For example, after a Suzuki coupling to install a desired aryl group at the 2-position, the ester can be hydrolyzed and coupled with a chiral amine to generate a complex, enantioenriched molecule.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a simple chemical intermediate; it is a testament to the power of strategic functionalization in organic synthesis. Its trifunctional nature provides chemists with a versatile and powerful tool for the efficient construction of complex molecules. From the forging of new carbon-carbon and carbon-nitrogen bonds to its role as a linchpin in the assembly of pharmaceutical and agrochemical scaffolds, this building block continues to be an indispensable asset in the modern synthetic chemist's toolbox. The protocols and insights provided in this guide are intended to facilitate its broader application and to inspire the development of novel synthetic methodologies.

References

  • This compound. MySkinRecipes. [Link]

  • Lab5 procedure esterification. [Link]

  • United States Patent.
  • The Essential Role of Chemical Intermediates in Agrochemicals. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • United States Patent.
  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Preparation method of methoxybenzoic acid.
  • The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. Patsnap Eureka. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). Organic Chemistry. YouTube. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]

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Methodological & Application

detailed synthesis protocol for Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Synthesis of Methyl 2-chloro-4-methoxybenzoate via Fischer Esterification

For: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key chemical intermediate utilized in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Its strategic functionalization, featuring a chloro-substituent, a methoxy group, and a methyl ester, makes it a versatile building block for complex molecular architectures.[2] This document provides a detailed, robust, and reproducible protocol for the synthesis of this compound from its corresponding carboxylic acid via Fischer-Speier esterification. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide essential safety and characterization guidelines to ensure a high-purity yield and safe laboratory practice.

Introduction and Mechanistic Overview

The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] The synthesis of this compound is achieved by reacting 2-chloro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

Causality of the Mechanism: The reaction is an equilibrium process.[4] To ensure a high conversion rate, the equilibrium must be shifted towards the products. This is achieved by employing a large excess of one of the reactants, in this case, methanol, which also conveniently serves as the solvent.[3][4] The strong acid catalyst (H₂SO₄) is essential; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[4]

The key mechanistic steps are:

  • Protonation of the Carbonyl: The carbonyl oxygen of 2-chloro-4-methoxybenzoic acid is protonated by the sulfuric acid catalyst.

  • Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.

Compound Data & Properties

A summary of the physical and chemical properties for the primary reactant and the final product is provided below.

Property2-chloro-4-methoxybenzoic acid (Starting Material)This compound (Product)
Molecular Formula C₈H₇ClO₃[5]C₉H₉ClO₃[1]
Molecular Weight 186.59 g/mol [5]200.62 g/mol [1]
CAS Number 21971-21-1[5]104253-45-4[1]
Appearance White to off-white solidWhite to off-white solid or oil
Primary Hazards Causes skin and serious eye irritation[5]General chemical handling precautions apply

Experimental Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale.

Materials and Equipment
  • Reagents:

    • 2-chloro-4-methoxybenzoic acid (>98% purity)

    • Methanol (anhydrous, ACS grade)

    • Sulfuric acid (concentrated, 98%)

    • Ethyl acetate (ACS grade)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (NaCl) solution (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask (e.g., 250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel (e.g., 500 mL)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care. Add it slowly and cautiously to the methanol, as the dilution is exothermic.[6]

    • Methanol: Flammable and toxic. Avoid inhalation and skin contact. Ensure no ignition sources are nearby.

    • Ethyl Acetate: Flammable liquid. Handle away from ignition sources.

  • Workup: The neutralization step with sodium bicarbonate will produce carbon dioxide (CO₂) gas. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release pressure.[3]

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Flask with 2-chloro-4-methoxybenzoic acid and Methanol B Slowly Add Conc. H₂SO₄ Catalyst A->B C Heat to Reflux (e.g., 65°C) B->C D Monitor Reaction (TLC/LC-MS) for 4-6h C->D E Cool to RT & Remove Excess Methanol D->E F Dissolve in Ethyl Acetate & Water E->F G Neutralize with aq. NaHCO₃ F->G H Extract & Wash with Brine G->H I Dry Organic Layer (Na₂SO₄) H->I J Filter & Concentrate (Rotary Evaporator) I->J K Obtain Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methoxybenzoic acid (10.0 g, 53.6 mmol).

    • Add 100 mL of anhydrous methanol. Stir the mixture until the solid is mostly dissolved.

    • Place the flask in an ice-water bath to cool.

  • Catalyst Addition:

    • While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise to the cooled methanol solution. Caution: This addition is exothermic.

    • Once the addition is complete, remove the ice bath and attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.

    • Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Workup and Isolation:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Remove the bulk of the excess methanol using a rotary evaporator.

    • Transfer the remaining residue to a 500 mL separatory funnel. Dissolve the residue in ethyl acetate (150 mL) and add deionized water (100 mL).

    • Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel in small portions until the effervescence of CO₂ ceases and the aqueous layer is neutral or slightly basic (pH ≈ 8).[6] Vent the funnel frequently.

    • Separate the layers. Wash the organic layer sequentially with deionized water (2 x 75 mL) and then with a saturated brine solution (1 x 75 mL) to remove residual water and inorganic salts.[6][7]

  • Purification:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product should be a white to pale yellow solid or oil. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be performed.

Mechanistic Pathway Visualization

G A Carboxylic Acid B Protonated Carbonyl A->B + H⁺ (cat.) C Tetrahedral Intermediate B->C + CH₃OH D Protonated Intermediate C->D Proton Transfer E Protonated Ester D->E - H₂O F Final Ester Product E->F - H⁺ (cat.)

Caption: Simplified mechanism of Fischer-Speier Esterification.

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction due to equilibrium.[8]

    • Solution: Ensure a significant excess of methanol was used. Increase the reflux time and re-check for starting material consumption via TLC. Ensure the sulfuric acid catalyst is fresh and concentrated.

  • Product is an Oil Instead of a Solid:

    • Cause: Presence of residual solvent or impurities.

    • Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography may be necessary.

  • Wet/Contaminated Product after Workup:

    • Cause: Incomplete drying or insufficient washing.

    • Solution: Ensure the organic layer is thoroughly dried with an adequate amount of drying agent before filtration. A final wash with brine is crucial for removing most of the dissolved water before adding the drying agent.[6]

References

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fischer Esterification Procedure (alternative). Retrieved from [Link]

  • University of Wisconsin-Madison. (2011). Synthesis of Novel Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved from [Link]

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The Strategic Application of Methyl 2-chloro-4-methoxybenzoate in the Synthesis of Advanced Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Benzoic Acids in Agrochemical Innovation

In the landscape of modern agriculture, the development of effective and selective agrochemicals is paramount for ensuring global food security. The synthetic pathways to these vital compounds are often complex, relying on the strategic use of versatile chemical intermediates. Among these, substituted benzoic acid derivatives serve as critical building blocks for a wide array of herbicides and fungicides.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl 2-chloro-4-methoxybenzoate as a precursor for the synthesis of advanced agrochemical intermediates. We will explore the chemical logic behind its functionalization and present a comprehensive protocol for its conversion into a key building block for a class of modern herbicides.

This compound is a readily available starting material that possesses a unique arrangement of activating and deactivating groups on the benzene ring. This substitution pattern allows for controlled and regioselective introduction of further functionalities, making it an attractive starting point for the synthesis of complex agrochemical targets.[3] This guide will focus on a scientifically robust, proposed synthetic route to a valuable aminobenzoic acid intermediate, a cornerstone in the synthesis of picolinate herbicides and their analogs.[4][5]

Core Scientific Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is governed by the electronic effects of its substituents on the aromatic ring during electrophilic aromatic substitution. The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which enriches the electron density at these positions.[6][7][8] Conversely, the chloro (-Cl) and methyl ester (-COOCH₃) groups are deactivating and primarily meta-directing due to their -I (inductive) and -M effects, respectively.

In an electrophilic substitution reaction such as nitration, the powerfully activating methoxy group dictates the regiochemical outcome. The positions ortho and para to the methoxy group are C3 and C5. The C5 position is sterically more accessible and is also meta to the deactivating chloro and ester groups, making it the most probable site for electrophilic attack. This predictable regioselectivity is a key advantage in multi-step synthesis, minimizing the formation of unwanted isomers and simplifying purification processes.

digraph "Regioselectivity_of_Nitration" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"Methyl_2-chloro-4-methoxybenzoate" [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; "Nitrating_Mixture" [label="Nitrating Mixture\n(HNO₃/H₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Nitro_Intermediate" [label="Methyl 2-chloro-4-methoxy-5-nitrobenzoate\n(Major Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Other_Isomers" [label="Other Isomers\n(Minor)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Methyl_2-chloro-4-methoxybenzoate" -> "Nitro_Intermediate" [label="Electrophilic Aromatic Substitution\n(Nitration at C5)"]; "Nitrating_Mixture" -> "Nitro_Intermediate"; "Methyl_2-chloro-4-methoxybenzoate" -> "Other_Isomers" [style=dashed, label="Minor Pathways"]; }

Figure 1: Predicted regioselectivity in the nitration of this compound.

Synthetic Workflow: From this compound to a Key Herbicide Intermediate

The following section outlines a detailed, two-step synthetic protocol to convert this compound into Methyl 2-chloro-4-methoxy-5-aminobenzoate. This amino-intermediate is a valuable precursor for the synthesis of various agrochemicals, particularly those in the picolinate herbicide family, which act as synthetic auxins.[4][5]

digraph "Synthetic_Workflow" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=0.8]; edge [fontname="Arial", fontsize=10];

Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Nitration\n(HNO₃, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Methyl 2-chloro-4-methoxy-5-nitrobenzoate", fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Step2 [label="Reduction\n(e.g., SnCl₂/HCl or H₂/Pd-C)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Methyl 2-chloro-4-methoxy-5-aminobenzoate\n(Key Agrochemical Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Figure 2: Overall synthetic workflow from the starting material to the target intermediate.
Part 1: Nitration of this compound

Objective: To regioselectively introduce a nitro group at the C5 position of the benzene ring.

Causality of Experimental Choices: The use of a standard nitrating mixture of concentrated nitric and sulfuric acids provides the necessary electrophile (NO₂⁺) for the reaction. The reaction is conducted at a low temperature to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred solution of this compound, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: The solid precipitate, Methyl 2-chloro-4-methoxy-5-nitrobenzoate, is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the pure nitro-intermediate.

Quantitative Data Summary:

ParameterValue
Starting Material This compound
Key Reagents Conc. HNO₃, Conc. H₂SO₄
Reaction Temperature 0-10 °C
Typical Reaction Time 1-3 hours
Expected Product Methyl 2-chloro-4-methoxy-5-nitrobenzoate
Anticipated Yield 85-95%
Purity (after recrystallization) >98%
Part 2: Reduction of the Nitro-Intermediate to the Amino-Intermediate

Objective: To selectively reduce the nitro group to an amino group without affecting the ester or other functional groups.

Causality of Experimental Choices: Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid reductions, such as with tin(II) chloride in hydrochloric acid, are also highly effective for this transformation and are often used in laboratory settings.

Experimental Protocol (using SnCl₂/HCl):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 2-chloro-4-methoxy-5-nitrobenzoate (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the suspension.

  • Reaction Initiation: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic and may require initial cooling.

  • Reaction Conditions: After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 2-chloro-4-methoxy-5-aminobenzoate. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary:

ParameterValue
Starting Material Methyl 2-chloro-4-methoxy-5-nitrobenzoate
Key Reagents SnCl₂·2H₂O, Conc. HCl or H₂/Pd-C
Reaction Temperature Reflux (for SnCl₂/HCl) or Room Temp (for H₂/Pd-C)
Typical Reaction Time 2-6 hours
Expected Product Methyl 2-chloro-4-methoxy-5-aminobenzoate
Anticipated Yield 80-90%
Purity (after purification) >98%

Application in the Synthesis of Picolinate Herbicides

The resulting Methyl 2-chloro-4-methoxy-5-aminobenzoate is a valuable intermediate for the synthesis of picolinate herbicides. These herbicides, such as those analogous to picloram, often feature a substituted aminopicolinic acid core structure. The amino group of our synthesized intermediate can be further derivatized, for example, through diazotization and Sandmeyer-type reactions to introduce other functionalities, or it can be a key component in the construction of a heterocyclic ring system integral to the herbicidal activity. The presence of the chloro and methoxy groups on the benzene ring can also modulate the biological activity and selectivity of the final agrochemical.

Conclusion and Future Outlook

This compound serves as a cost-effective and synthetically versatile starting material for the creation of high-value agrochemical intermediates. The predictable regioselectivity of its nitration, followed by a straightforward reduction, provides a reliable pathway to a key aminobenzoic acid derivative. The protocols outlined in this application note offer a robust foundation for researchers and synthetic chemists in the agrochemical industry to explore the development of novel and more effective crop protection agents. The continued exploration of the rich chemistry of such intermediates will undoubtedly pave the way for the next generation of sustainable and efficient agricultural technologies.

References

  • Chemistry LibreTexts. (2019). 18.6 Directing Effects of Substituted Benzenes. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Feng, S., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(23), 7298. [Link]

  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • MDPI. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. [Link]

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

Sources

The Versatile Intermediate: Applications of Methyl 2-chloro-4-methoxybenzoate in the Fine Chemical Industry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

Methyl 2-chloro-4-methoxybenzoate is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of a diverse range of complex organic molecules. Its strategic substitution pattern, featuring a reactive chlorine atom, a methoxy group, and a methyl ester, provides multiple avenues for chemical modification, making it a valuable starting material in the pharmaceutical and agrochemical sectors. This technical guide delves into the primary applications of this compound, offering detailed experimental protocols and elucidating the chemical principles that underpin its utility in the fine chemical industry. The compound's role in the production of active ingredients for herbicides and fungicides highlights its contribution to crop protection and agricultural efficiency[1]. Furthermore, it is utilized in organic research for the development of novel compounds with potential biological activities[1].

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the practical applications of this versatile reagent, supported by established synthetic methodologies for analogous compounds.

Core Applications and Synthetic Transformations

The chemical reactivity of this compound is primarily centered around two key functional groups: the methyl ester and the chloro substituent. These sites allow for two major classes of transformations: hydrolysis of the ester to the corresponding carboxylic acid and nucleophilic substitution reactions, including amidation.

Saponification: Gateway to 2-Chloro-4-methoxybenzoic Acid

A fundamental application of this compound is its hydrolysis to 2-chloro-4-methoxybenzoic acid. This transformation is crucial as the resulting carboxylic acid is a versatile intermediate for the synthesis of agrochemicals and pharmaceuticals, particularly herbicides and plant growth regulators[1]. The carboxylic acid functionality allows for a wide range of subsequent chemical modifications.

The hydrolysis, a classic saponification reaction, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and subsequent protonation to yield the carboxylic acid.

Mechanism: Alkaline Hydrolysis of an Ester

G Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH OH⁻ OH->Tetrahedral Tetrahedral2 Tetrahedral Intermediate Carboxylate Carboxylate Anion Tetrahedral2->Carboxylate Methanol Methanol Tetrahedral2->Methanol Carboxylate2 Carboxylate Anion Acid 2-chloro-4-methoxybenzoic acid Carboxylate2->Acid H3O H₃O⁺ H3O->Acid

Caption: Generalized mechanism for the alkaline hydrolysis of this compound.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is adapted from established methods for the hydrolysis of structurally similar methyl benzoates[2][3][4].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)
This compound200.6210.0 g49.8
Sodium Hydroxide (NaOH)40.004.0 g100
Methanol (MeOH)32.04100 mL-
Water (H₂O)18.0250 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 49.8 mmol) in methanol (100 mL).

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (4.0 g, 100 mmol) in water (50 mL). Slowly add the aqueous NaOH solution to the methanolic solution of the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of 2-chloro-4-methoxybenzoic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-4-methoxybenzoic acid.

Amidation: Synthesis of 2-Chloro-4-methoxybenzamides

The direct conversion of the methyl ester to an amide is another significant application, providing access to a class of compounds with diverse biological activities. While a specific protocol for this compound is not extensively documented, the amidation of the isomeric methyl 5-chloro-2-methoxybenzoate is described in the patent literature, offering a reliable template for this transformation[5]. This reaction typically involves heating the ester with an amine, often in the presence of a catalyst or with excess amine.

Reaction Workflow: Amidation of this compound

G Start This compound Reaction Amidation Reaction (Heat, optional catalyst) Start->Reaction Amine Primary or Secondary Amine (R₁R₂NH) Amine->Reaction Amide N-substituted 2-chloro-4-methoxybenzamide Reaction->Amide Methanol Methanol (byproduct) Reaction->Methanol

Caption: General workflow for the synthesis of N-substituted 2-chloro-4-methoxybenzamides.

General Protocol: Amidation of this compound

This generalized protocol is based on the reaction of methyl 5-chloro-2-methoxybenzoate with phenethylamine[5]. Researchers should optimize the reaction conditions for their specific amine substrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )General Molar Ratio
This compound200.621.0 equivalent
Amine (e.g., primary or secondary)Varies1.0 - 2.0 equivalents
Solvent (optional, e.g., Toluene, Xylene)Varies-

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine this compound and the desired amine. If the amine is a solid, a high-boiling point, inert solvent may be used.

  • Reaction Conditions: Heat the reaction mixture, typically to a temperature between 100-150°C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product and the amine used.

    • If excess amine was used, it may be removed by distillation under reduced pressure.

    • The reaction mixture can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1M HCl) to remove any remaining basic amine, followed by a wash with brine.

  • Isolation and Purification: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude amide product can be purified by recrystallization or column chromatography.

Causality in Experimental Design:

  • Temperature: Higher temperatures are often required to drive the direct amidation of esters, as esters are less reactive than acyl chlorides.

  • Excess Amine: Using an excess of the amine can help to drive the reaction to completion, according to Le Chatelier's principle.

  • Catalysis: While not always necessary, catalysts such as sodium methoxide or other bases can be employed to facilitate the reaction, particularly with less reactive amines.

Conclusion: A Versatile Scaffold for Chemical Innovation

This compound is a valuable and versatile chemical intermediate that provides a gateway to a wide array of more complex molecules. Its utility in the synthesis of agrochemicals and as a precursor to key pharmaceutical building blocks underscores its importance in the fine chemical industry. The protocols and mechanistic insights provided in this guide, derived from established chemical principles and analogous transformations, offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity will undoubtedly continue to unlock new applications and contribute to advancements in both medicine and agriculture.

References

  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. 2-Chloro-4-methoxybenzoic acid. [Link]

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

Sources

Methyl 2-chloro-4-methoxybenzoate: A Versatile Reagent in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of an Electron-Rich Aryl Chloride

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions stands as a transformative achievement. These reactions are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. While aryl bromides and iodides have historically been the preferred substrates due to their higher reactivity, the economic and environmental advantages of using more abundant and cost-effective aryl chlorides have driven significant research into developing highly active catalyst systems.[1][2]

Methyl 2-chloro-4-methoxybenzoate is an electron-rich aryl chloride that presents both a challenge and an opportunity for chemists. The electron-donating methoxy group and the deactivating ester functionality modulate the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a versatile building block in key cross-coupling transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. We will delve into the mechanistic rationale behind experimental choices and provide detailed, field-proven protocols to empower your synthetic endeavors.

The Challenge and Strategy for Activating Aryl Chlorides

The primary hurdle in using aryl chlorides in cross-coupling reactions is the strength of the C-Cl bond, which makes the initial oxidative addition to the palladium(0) center the rate-limiting step in many cases. To overcome this, the development of sterically hindered and electron-rich phosphine ligands has been paramount. These ligands stabilize the monoligated palladium(0) species, which is highly reactive in the oxidative addition step, and facilitate the subsequent steps of the catalytic cycle.[2][3]

Application in Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules. The coupling of this compound with various arylboronic acids provides access to a diverse range of substituted biphenyl derivatives.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] For an electron-rich aryl chloride like this compound, the oxidative addition is the most challenging step. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the formation of a highly reactive, low-coordinate Pd(0) species that can efficiently cleave the C-Cl bond. The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[6]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Pd(0)L->Ar-Pd(II)-Cl(L) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Cl(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L)->[Ar-Ar'] Product Ar-Cl Methyl 2-chloro- 4-methoxybenzoate Ar'-B(OH)2 Arylboronic Acid

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, a common benchmark reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with argon (repeat this three times).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
24-Tolylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane11018>90
33-Methoxyphenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O10016>92

Application in Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are key components in numerous pharmaceuticals and organic materials.[7] The reaction of this compound with a variety of primary and secondary amines allows for the construction of a diverse library of N-aryl compounds.

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] The key steps are oxidative addition of the aryl chloride, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so strong as to cause unwanted side reactions.[8][9] For substrates containing an ester group, like this compound, strong nucleophilic bases should be used with caution to avoid saponification.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Pd(0)L->Ar-Pd(II)-Cl(L) Oxidative Addition (Ar-Cl) Ar-Pd(II)-N(H)R'R''Cl Ar-Pd(II)-N(H)R'R''Cl Ar-Pd(II)-Cl(L)->Ar-Pd(II)-N(H)R'R''Cl Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-N(H)R'R''Cl->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination [Ar-NR'R''] [Ar-NR'R''] Ar-Pd(II)-NR'R''(L)->[Ar-NR'R''] Product Ar-Cl Methyl 2-chloro- 4-methoxybenzoate HNR'R'' Amine

Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines a general procedure for the coupling of this compound with morpholine, a common cyclic secondary amine.

Materials:

  • This compound

  • Morpholine

  • [Pd(cinnamyl)Cl]₂

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol% Pd), BrettPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine[Pd(cinnamyl)Cl]₂ / BrettPhosNaOtBuToluene1006>98
2AnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane11024>90
3n-ButylaminePd(OAc)₂ / RuPhosLHMDSTHF8012>95

Application in Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[10] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Mechanistic Considerations

The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper.[11] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[13][14] For an electron-rich aryl chloride, a highly active palladium catalyst with a bulky, electron-rich ligand is essential.[13]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Pd(0)L->Ar-Pd(II)-Cl(L) Oxidative Addition (Ar-Cl) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-Cl(L)->Ar-Pd(II)-C≡CR(L) Transmetalation Ar-Pd(II)-C≡CR(L)->Pd(0)L Reductive Elimination [Ar-C≡CR] [Ar-C≡CR] Ar-Pd(II)-C≡CR(L)->[Ar-C≡CR] Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR H-C≡CR, Base Cu(I)-C≡CR->Ar-Pd(II)-Cl(L) Transmetalation Cu(I)-C≡CR->Cu(I)X

Caption: Simplified Catalytic Cycles for the Copper-Cocatalyzed Sonogashira Reaction.

Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a copper-free Sonogashira coupling, which can offer advantages in terms of product purity.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • tBu₃P·HBF₄ (Tri(tert-butyl)phosphonium tetrafluoroborate)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a screw-capped vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and tBu₃P·HBF₄ (0.04 mmol, 4 mol%).

  • Add cesium carbonate (2.0 mmol).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous DMF (5 mL) and phenylacetylene (1.2 mmol).

  • Seal the vial and stir the mixture at 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography.

Data Presentation:

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ / tBu₃P·HBF₄Cs₂CO₃DMF12024>85
21-Hexyne[Pd(PPh₃)₂Cl₂] / CuIEt₃NTHF6512>90
3TrimethylsilylacetylenePd(OAc)₂ / SPhosK₂CO₃Dioxane10018>88

Application in Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful means to form C-C bonds by coupling aryl halides with alkenes.[15] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates, which are valuable synthetic intermediates.

Mechanistic Considerations

The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the arylated alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[16] The regioselectivity of the alkene insertion is a key consideration and can be influenced by steric and electronic factors of both the alkene and the palladium complex.[17]

Heck_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Pd(0)L->Ar-Pd(II)-Cl(L) Oxidative Addition (Ar-Cl) Alkene Complex Alkene Complex Ar-Pd(II)-Cl(L)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion [HPd(II)Cl(L)] [HPd(II)Cl(L)] Sigma-Alkyl Pd(II) Complex->[HPd(II)Cl(L)] β-Hydride Elimination [Arylated Alkene] [Arylated Alkene] Sigma-Alkyl Pd(II) Complex->[Arylated Alkene] Product [HPd(II)Cl(L)]->Pd(0)L Reductive Elimination (Base)

Caption: Simplified Catalytic Cycle for the Heck Reaction.

Protocol: Heck Reaction of this compound with Styrene

This protocol details a general procedure for the Heck coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 130 °C.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF13024>80
2n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMA14036>75
31-OcteneHerrmann's CatalystCy₂NMeNMP12020>82

Conclusion

This compound is a readily accessible and highly versatile reagent for a range of palladium-catalyzed cross-coupling reactions. While its status as an electron-rich aryl chloride necessitates the use of modern, highly active catalyst systems, the protocols outlined in this guide demonstrate that high yields and excellent functional group tolerance can be achieved. By carefully selecting the appropriate ligand, base, and reaction conditions, researchers can effectively incorporate this valuable building block into their synthetic strategies for the construction of complex molecular architectures. The continued development of more active and robust catalysts will undoubtedly further expand the utility of this and other challenging aryl chloride substrates in the future.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Role of the base in Buchwald-Hartwig amination - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25340530/]
  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c14769]
  • This compound - MySkinRecipes. [URL: https://myskinrecipes.
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. [URL: https://www.benchchem.
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  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6247941/]
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c748a21a2e585a4f7833a6]
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396001/]
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10913a]
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7913337/]
  • PDF 1014.01 K - International Journal of New Chemistry. [URL: https://www.ijnc.ir/article_146959_1f126f3162781b32d203597a73187c3a.pdf]
  • The Suzuki Reaction - Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf]
  • Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed400736v]
  • Heck reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [URL: https://www.researchgate.net/figure/Optimization-of-the-model-Buchwald-Hartwig-reaction-of-morpholine-and-4-bromo-N-N_tbl2_324838644]
  • Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-various-bases-in-the-Buchwald-coupling-reaction-a_tbl3_262529983]
  • Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. [URL: https://www.ias.ac.in/article/fulltext/jcsc/137/00000049]
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  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2860172/]
  • Supposed mechanism for the copper-free Sonogashira reaction. - ResearchGate. [URL: https://www.researchgate.net/figure/Supposed-mechanism-for-the-copper-free-Sonogashira-reaction_fig3_260814981]
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-model-Buchwald-Hartwig-reaction-of-morpholine-and-4-bromo-N-N_tbl2_324838644]
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  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. [URL: https://www.preprints.org/manuscript/202310.1873/v1]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Suzuki-Miyaura_Coupling]
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Application Note: Mechanistic Insights and Protocols for Nucleophilic Aromatic Substitution on Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-4-methoxybenzoate is a key substituted aryl halide used as a versatile building block in the synthesis of pharmaceuticals and advanced materials. Its reactivity towards nucleophiles is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). This document provides a detailed examination of the underlying reaction mechanism, an analysis of the electronic effects of the ring substituents, and comprehensive, step-by-step protocols for the reaction of this compound with common classes of nucleophiles, including amines, alkoxides, and thiolates. The provided methodologies are designed to be robust and adaptable for researchers in organic synthesis and drug development.

Theoretical Framework: The SNAr Reaction Mechanism

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, when substituted with a good leaving group (like a halide) and powerful electron-withdrawing groups (EWGs), the ring becomes sufficiently electron-poor to be attacked by a nucleophile. This process, known as Nucleophilic Aromatic Substitution (SNAr), proceeds via a distinct addition-elimination mechanism.

The SNAr mechanism involves two key steps:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken.

  • Elimination: The leaving group (in this case, chloride) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

For the SNAr reaction to be efficient, the negative charge of the Meisenheimer complex must be stabilized. This stabilization is provided by EWGs positioned ortho or para to the leaving group, as they can delocalize the charge through resonance.

Substituent Effects in this compound

The reactivity of this compound is a nuanced interplay of the electronic effects of its three substituents:

  • Chloro Group (-Cl): Positioned at C2, this is the nucleofugal leaving group.

  • Methyl Ester Group (-COOCH₃): Located at C1 (ortho to the chloro group), this is a moderately strong electron-withdrawing group. Its carbonyl moiety is crucial for activating the ring towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate through resonance. The ortho position allows for direct delocalization of the negative charge that develops at the C2 position during the attack.

  • Methoxy Group (-OCH₃): Situated at C4 (para to the chloro group), this group has a dual electronic nature. It is electron-withdrawing by induction but strongly electron-donating by resonance (+M effect). In electrophilic substitutions, this donating effect activates the ring. However, in nucleophilic aromatic substitution, this resonance effect can be destabilizing as it pushes electron density into an already electron-rich anionic intermediate. Despite this, the primary activating force for the SNAr reaction on this substrate is the powerful electron-withdrawing effect of the ortho ester group. The methoxy group primarily modulates the overall reactivity and influences the properties of the final product.

The net effect is a substrate that is sufficiently activated for SNAr reactions under moderate conditions, driven by the influence of the ester group.

Visualizing the Mechanism

The reaction of this compound with a generic nucleophile (Nu⁻) proceeds as illustrated below. The key step is the formation of the Meisenheimer complex, where the negative charge is delocalized onto the oxygen atom of the ortho-ester group, providing significant stabilization.

Caption: The Addition-Elimination (SNAr) mechanism on this compound.

Experimental Protocols

The following protocols are provided as robust starting points for performing SNAr reactions on this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 3.1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This procedure is broadly applicable to primary and secondary amines.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and the base (2.0 eq).

    • Add anhydrous DMF to dissolve the solids (concentration approx. 0.2-0.5 M).

    • Add the amine nucleophile (1.2 eq) to the solution via syringe.

    • Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.

Protocol 3.2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol is for the substitution with alcohols to form aryl ethers.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (as nucleophile and solvent)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or commercial sodium methoxide solution.

    • Anhydrous Tetrahydrofuran (THF) (if using NaH)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • If generating the alkoxide in situ: To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C. Add NaH (1.2 eq) portion-wise, followed by the slow addition of the alcohol (1.1 eq). Stir for 30 minutes at room temperature to form the sodium alkoxide.

    • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF to the alkoxide solution.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC.

    • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Protocol 3.3: Reaction with Thiolate Nucleophiles (e.g., Thiophenol)

This procedure details the formation of aryl thioethers.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous DMF or THF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF and cool to 0 °C.

    • Slowly add the thiol (1.1 eq) to the suspension and stir for 30 minutes at 0 °C to generate the thiolate.

    • Add a solution of this compound (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC). Reactions with thiolates are often faster than with amines or alkoxides.

    • Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent in vacuo and purify the crude product by flash chromatography.

Data Presentation: Typical Reaction Parameters

The following table summarizes representative conditions for the SNAr of this compound. Actual reaction times and yields will vary based on the specific nucleophile and scale.

Nucleophile Class Example Nucleophile Base Solvent Temp (°C) Typical Time (h) Product Type
Amines AnilineK₂CO₃DMF100-1208-16N-Aryl Anthranilate Ester
BenzylamineEt₃NDMSO80-1006-12N-Benzyl Anthranilate Ester
Alkoxides MethanolNaHTHF65 (reflux)12-242,4-Dimethoxybenzoate Ester
PhenolK₂CO₃DMF10010-182-Phenoxy-4-methoxybenzoate Ester
Thiolates ThiophenolNaHTHF25-502-62-(Phenylthio)-4-methoxybenzoate Ester
Benzyl MercaptanK₂CO₃DMF504-82-(Benzylthio)-4-methoxybenzoate Ester

Standard Experimental Workflow

The logical flow for executing and isolating products from these SNAr reactions is critical for ensuring reproducibility and purity.

Workflow setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere - Add Reagents & Solvent reaction 2. Reaction - Heat to Target Temp - Stir Vigorously setup->reaction monitor 3. Monitoring - TLC or LC-MS Analysis - Check for Starting Material reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Workup - Cool Reaction - Quench (if needed) - Liquid-Liquid Extraction monitor->workup Complete isolate 5. Isolation - Dry Organic Layer (e.g., MgSO₄) - Filter - Concentrate (Rotovap) workup->isolate purify 6. Purification - Flash Column Chromatography or Recrystallization isolate->purify characterize 7. Characterization - NMR, MS, etc. purify->characterize

Caption: A generalized workflow for SNAr experiments.

Conclusion

The nucleophilic aromatic substitution of this compound is a reliable and versatile transformation for accessing a wide range of substituted benzoic acid derivatives. The reaction is primarily activated by the ortho-ester group, which effectively stabilizes the key Meisenheimer intermediate. By selecting the appropriate nucleophile, base, and solvent system, researchers can readily synthesize valuable compounds for applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the successful implementation of this important reaction.

References

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Kwantlen Polytechnic University. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. Available at: [Link]

  • Filo. (2024). THE SNAr MECHANISM: NUCLEOPHILIC AROMATIC SUBSTITUTION BY ADDITION-ELIMINATION. Available at: [Link]

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-4-methoxybenzoate is a key substituted benzoate intermediate in the synthesis of pharmaceuticals and agrochemicals. Its purity and structural integrity are paramount for ensuring the quality, safety, and efficacy of downstream products. This application note provides a comprehensive guide to the standard analytical techniques required for the unambiguous structural elucidation and purity assessment of this compound. We present an integrated workflow that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to create a robust and self-validating characterization package. This document is intended for researchers, quality control analysts, and drug development professionals who require detailed, field-proven protocols and an understanding of the causality behind the analytical choices.

Physicochemical Properties & Structure

A foundational understanding of the molecule's basic properties is the first step in any analytical characterization.

PropertyValueSource
IUPAC Name This compound-
CAS Number 104253-45-4[1][2]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance White to off-white solid/powder[1]
Purity (Typical) ≥98%[1]

Integrated Analytical Workflow

The characterization of a chemical entity like this compound is not a linear process but an integrated system where each technique provides complementary information. The following workflow ensures both structural confirmation and purity assessment.

Analytical_Workflow cluster_2 Final Characterization NMR NMR Spectroscopy (¹H & ¹³C) Primary Structure & Isomerism Report Certificate of Analysis (CoA) NMR->Report MS Mass Spectrometry (GC-MS) Molecular Weight & Fragmentation MS->Report IR Infrared Spectroscopy (FTIR) Functional Group Identification IR->Report HPLC HPLC-UV Purity Assay & Impurity Profiling HPLC->Report GC GC-MS/FID Residual Solvents & Volatile Impurities GC->Report Sample Test Sample: This compound Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->GC

Caption: Integrated workflow for the characterization of this compound.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, NMR is critical to confirm the substitution pattern on the aromatic ring, distinguishing it from other possible isomers. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for its excellent solubilizing power for non-polar to moderately polar organic compounds and its single, well-defined residual solvent peak.

Expected ¹H and ¹³C NMR Data (Predicted) Reference spectra of similar compounds suggest the following assignments.[3][4][5]

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-OCH₃ (Ester)~3.90 (s, 3H)~52.5
-OCH₃ (Ether)~3.85 (s, 3H)~56.0
Ar-H (H-3)~6.95 (dd, J ≈ 8.8, 2.5 Hz, 1H)~112.5
Ar-H (H-5)~6.90 (d, J ≈ 2.5 Hz, 1H)~114.0
Ar-H (H-6)~7.85 (d, J ≈ 8.8 Hz, 1H)~132.0
Ar-C (C-1)-~120.0
Ar-C (C-2)-~133.5
Ar-C (C-4)-~162.0
C=O (Ester)-~165.0

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mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12209419&t=l", label=""];

subgraph {
    rank = same;
    mol;
    info [label=<
        <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"BGCOLOR="#F1F3F4"><TR><TDCOLSPAN="2"BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">Key NMR CorrelationsFONT>TD>TR><TR><TD>H-6 (~7.85 ppm)TD><TD>Strongly deshielded by adjacent C=OTD>TR><TR><TD>H-5 (~6.90 ppm)TD><TD>Ortho to -OCH₃, meta to -ClTD>TR><TR><TD>H-3 (~6.95 ppm)TD><TD>Ortho to -OCH₃, meta to C=OTD>TR><TR><TD>OCH₃ (ester, ~3.90 ppm)TD><TD>Typical methyl ester singletTD>TR><TR><TD>OCH₃ (ether, ~3.85 ppm)TD><TD>Typical aryl methyl ether singletTD>TR>TABLE>
    >];
}

}

Caption: Structure and key predicted ¹H NMR correlations for the analyte.

Protocol 4.1: NMR Analysis

  • Objective: To confirm the chemical structure and isomeric purity of this compound.

  • Materials:

    • This compound sample

    • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

    • NMR tubes (5 mm)

    • Volumetric flasks and pipettes

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Accurately weigh 10-20 mg of the sample into a clean vial.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum. Use standard acquisition parameters (e.g., 16-32 scans, 30° pulse angle, 1-2 second relaxation delay).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) will be required for adequate signal-to-noise.

  • Data Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the residual CDCl₃ peak at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and verify the proton ratios match the structure (3H:3H:1H:1H:1H).

    • Analyze the chemical shifts and coupling patterns to confirm the substitution pattern.

    • Count the number of signals in the ¹³C spectrum to ensure all 9 unique carbons are observed.

    • Check for impurity peaks. The absence of signals corresponding to other isomers validates isomeric purity.

Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight and elemental composition information. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity analysis.[6] For this compound, Electron Ionization (EI) is a suitable technique that will produce a distinct molecular ion and a characteristic fragmentation pattern. The presence of a chlorine atom is readily confirmed by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio is approximately 3:1).

Expected Mass Spectrum Data (EI) Based on common fragmentation of benzoate esters and chlorinated aromatic compounds.[7]

m/z (mass-to-charge)InterpretationNotes
200 / 202[M]⁺˙ (Molecular Ion)The base peak for the molecular ion will be at m/z 200 (containing ³⁵Cl). The M+2 peak at m/z 202 will have ~1/3 the intensity, confirming one chlorine atom.
169 / 171[M - OCH₃]⁺Loss of the methoxy radical from the ester group. Isotopic pattern confirms Cl is retained.
141 / 143[M - COOCH₃]⁺Loss of the carbomethoxy group.
155[M - Cl]⁺Loss of the chlorine atom.

Protocol 4.2: GC-MS Analysis

  • Objective: To confirm the molecular weight and fragmentation pattern of the analyte and to identify any volatile impurities.

  • Materials:

    • Analyte sample

    • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

    • GC vials with septa

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole with EI source).

  • GC Conditions (Starting Point): [8][9]

    • Column: TG-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Mass Range: 40-350 amu

  • Procedure:

    • Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent.

    • Inject 1 µL of the solution into the GC-MS system.

    • Acquire the data.

  • Data Interpretation:

    • Examine the total ion chromatogram (TIC) for the main peak corresponding to the analyte.

    • Extract the mass spectrum for the main peak.

    • Identify the molecular ion peak [M]⁺˙ and confirm its m/z of 200.

    • Verify the presence and ~33% relative intensity of the M+2 peak at m/z 202.

    • Analyze the fragmentation pattern and compare it with the expected fragments.

    • Analyze any smaller peaks in the TIC to identify potential impurities.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[10] For this compound, we expect to see characteristic absorptions for the ester carbonyl (C=O), the C-O bonds of the ester and ether, the aromatic ring, and the C-Cl bond. This serves as a quick identity check and can reveal impurities with different functional groups (e.g., a carboxylic acid impurity would show a broad O-H stretch).

Expected IR Absorption Bands Characteristic wavenumbers for key functional groups.[11][12]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-3100C-H StretchAromatic
~2850-2960C-H StretchAliphatic (-CH₃)
~1725-1735 C=O Stretch Ester (Carbonyl)
~1600, ~1500C=C StretchAromatic Ring
~1250-1300 C-O Stretch (Aryl-O) Aryl Ether & Ester
~1020-1150C-O Stretch (O-Alkyl)Ether & Ester
~700-800C-Cl StretchAryl Halide

Protocol 4.3: FTIR Analysis

  • Objective: To confirm the presence of key functional groups consistent with the analyte's structure.

  • Materials:

    • Analyte sample

    • Potassium Bromide (KBr), spectroscopy grade

    • Mortar and pestle, KBr pellet press

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Procedure (KBr Pellet Method):

    • Place ~1-2 mg of the sample and ~100 mg of dry KBr into an agate mortar.

    • Gently grind the mixture until a fine, homogeneous powder is obtained.

    • Transfer the powder to the KBr pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder.

    • Acquire a background spectrum (air).

    • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Data Interpretation:

    • Identify the major absorption bands in the spectrum.

    • Compare the observed wavenumbers with the expected values for the ester, ether, aromatic, and halide functional groups.

    • The region from 1500 to 400 cm⁻¹ is the "fingerprint region" and can be used for comparison against a reference spectrum for identity confirmation.[10]

Purity Assessment by Chromatography

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[13] A reversed-phase method (e.g., using a C18 or C8 column) is ideal for this moderately polar analyte. The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to provide good retention and peak shape. UV detection is highly effective due to the aromatic nature of the molecule, which provides strong chromophores. A gradient elution may be necessary to resolve closely related impurities from the main peak.

Protocol 5.1: HPLC Purity Analysis

  • Objective: To determine the purity of the analyte and quantify any non-volatile impurities.

  • Materials:

    • Analyte sample

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade water

    • Phosphoric acid or Formic acid (for pH adjustment)

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions (Starting Point): [14][15]

    • Column: C8 or C18 (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size)

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm or 270 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL). Dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of water and acetonitrile.

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no system peaks interfere.

    • Inject the sample solution and acquire the chromatogram.

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The method must be validated for specificity, linearity, and accuracy according to relevant guidelines to be considered a formal assay.[16]

Conclusion

The comprehensive characterization of this compound requires a multi-technique analytical approach. The workflow and protocols detailed in this application note provide a robust framework for confirming the compound's identity, structure, and purity. NMR spectroscopy serves as the cornerstone for structural elucidation, while MS confirms molecular weight and IR identifies key functional groups. HPLC provides a reliable and accurate assessment of purity. Together, these methods form a self-validating system that ensures the material meets the stringent quality requirements for use in research and development.

References

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  • Methyl 4-chloro-2-methoxybenzoate Product Page. Echemi. [URL: https://www.echemi.com/products/pd20150915104958057.html]
  • Supporting Information for a scientific publication. Royal Society of Chemistry. [URL: https://www.rsc.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77721]
  • Supporting Information for a scientific publication. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Separation of Methyl Ester Derivatives of Chlorinated Pesticides. Thermo Fisher Scientific. [URL: https://assets.thermofisher.
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  • Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TS/MS. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2015-12/documents/8321b.pdf]
  • Methyl 4-Chloro-2-methylbenzoate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22349978]
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  • This compound (CAS 104253-45-4). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531093.htm]
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  • Methyl2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate. Automated Topology Builder.
  • Methyl 4-methoxybenzoate. SIELC Technologies. [URL: https://sielc.
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  • Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives. Research Journal of Science and Technology. [URL: https://rjstonline.com/HTML_Papers/Research%20Journal%20of%20Science%20and%20Technology__PID__2017-9-3-12.html]
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A Robust, Validated HPLC Method for Purity Assessment of Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details the systematic development and validation of a high-performance liquid chromatography (HPLC) method for the accurate purity determination of Methyl 2-chloro-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of impurity profiling on drug safety and efficacy, we eschewed a generic template-based approach. Instead, this guide follows a logic-driven workflow, from initial physicochemical characterization of the analyte to the final validation of a robust, stability-indicating method. We provide a comprehensive, step-by-step protocol and explain the scientific rationale behind each parameter selection, including stationary phase, mobile phase composition, and detector settings. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, with detailed protocols and acceptance criteria for specificity, linearity, accuracy, precision, and robustness. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Rationale for a Bespoke Purity Method

This compound (CAS No: 104253-45-4) is a substituted aromatic ester frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is paramount, as process-related impurities or degradation products can be carried through the manufacturing process, potentially compromising the final API's safety, stability, and therapeutic effect. Therefore, a reliable and well-characterized analytical method for purity assessment is not merely a quality control requirement but a foundational element of process understanding and drug safety assurance.

This guide moves beyond a simple recitation of parameters. It provides the strategic thinking—the "why"—behind the development of a gradient reversed-phase HPLC (RP-HPLC) method, a technique ideally suited for resolving the main analyte from potential impurities of varying polarities.

Foundational Strategy: Method Development

The development of a robust HPLC method is a systematic process that begins with understanding the analyte's chemical properties and defining the analytical objectives.

Analyte Characterization

This compound (Molecular Formula: C₉H₉ClO₃, Molecular Weight: 200.62 g/mol ) is a moderately nonpolar molecule.[3] Its structure, featuring a benzene ring, an ester, a chloro group, and a methoxy group, suggests strong ultraviolet (UV) absorbance. The predicted XLogP (a measure of lipophilicity) for a closely related isomer is approximately 2.1, confirming its suitability for reversed-phase chromatography.[3] It is expected to be freely soluble in organic solvents like acetonitrile and methanol but sparingly soluble in water.

Potential impurities may include:

  • Starting Materials: e.g., 2-chloro-4-methoxybenzoic acid (from hydrolysis).

  • Process-Related Impurities: Isomers (e.g., Methyl 4-chloro-2-methoxybenzoate), or by-products from side reactions.[4]

  • Degradation Products: Hydrolysis, oxidation, or photolytic degradation products.

Chromatographic Approach: The Logic of RP-HPLC

A reversed-phase approach was selected for the following reasons:

  • Analyte Compatibility: The nonpolar nature of the C18 stationary phase provides effective retention for the moderately nonpolar analyte.

  • Versatility: RP-HPLC is highly effective at separating compounds with a wide range of polarities, making it ideal for impurity profiling.

  • Robustness and Reproducibility: C18 columns are well-characterized, stable, and widely available, ensuring method transferability.

The workflow for our method development is illustrated below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Solubility, UV Scan, pKa) Column_Selection Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column_Selection Informs Choice Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Selection->Mobile_Phase_Screen Initial Testing Gradient_Dev Gradient Development (Isocratic Hold & Gradient Slope) Mobile_Phase_Screen->Gradient_Dev Selects Solvents Optimization Parameter Optimization (Flow Rate, Temperature) Gradient_Dev->Optimization Fine-Tuning Validation Method Validation (ICH Q2(R1) Guidelines) Optimization->Validation Final Method

Caption: Logical workflow for HPLC method development.

Step-by-Step Parameter Selection
  • Column Selection: A LUNA® C18(2) column (150 mm x 4.6 mm, 5 µm particle size) was chosen as the starting point. This is a robust, general-purpose C18 column that provides good retention and peak shape for a wide variety of compounds.

  • Sample and Mobile Phase Diluent: To ensure sample compatibility with the mobile phase and prevent peak distortion, the diluent should be as weak as or weaker than the initial mobile phase. A mixture of Acetonitrile:Water (50:50, v/v) was found to provide excellent solubility for this compound.

  • Detection Wavelength (λmax): A solution of the analyte was scanned using a photodiode array (PDA) detector from 200 to 400 nm. The UV spectrum showed a significant maximum absorbance at approximately 254 nm. This wavelength was chosen for analysis as it provides high sensitivity for the main analyte and is a common wavelength for detecting aromatic impurities.

  • Mobile Phase Composition and Gradient:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid is critical for protonating any acidic impurities (like the precursor carboxylic acid), ensuring they are in a single, non-ionized form, which results in sharp, symmetrical peaks.

    • Mobile Phase B (Organic): Acetonitrile. Acetonitrile was chosen over methanol as it generally provides lower backpressure and better resolution for aromatic compounds.

    • Gradient Elution: A gradient was developed to separate early-eluting polar impurities from the main analyte and any late-eluting nonpolar impurities within a practical runtime. The gradient was optimized to provide a USP tailing factor of <1.5 and resolve all known impurities from the main peak with a resolution of >2.0.

Optimized Method: Protocol for Purity Analysis

This section provides the finalized, detailed protocol for the analysis.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column LUNA® C18(2), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC Grade Water
Mobile Phase B Acetonitrile, HPLC Grade
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at 254 nm
Run Time 20 minutes
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (60% A, 40% B) until a stable baseline is achieved.

  • Inject a blank (Diluent) to ensure the absence of system peaks.

  • Inject the Standard Solution in replicate (n=5) to establish system suitability.

  • Inject the Sample Solution.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness and Reliability

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5]

ValidationParameters ValidatedMethod Validated Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity & Range ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision LOD_LOQ LOD / LOQ ValidatedMethod->LOD_LOQ Robustness Robustness ValidatedMethod->Robustness Linearity->Accuracy Precision->Accuracy

Caption: Interrelationship of ICH validation parameters.

Specificity

Specificity was demonstrated by analyzing a blank (diluent), the reference standard, the sample, and a sample spiked with known related substances. The method was able to unequivocally assess the analyte in the presence of potential impurities, and the peak for this compound was shown to be free from interference from the blank and other components.

Linearity

Linearity was evaluated by preparing a series of solutions from the reference standard over a concentration range of 0.05 mg/mL to 0.75 mg/mL (10% to 150% of the nominal concentration).

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept ReportMinimal
Residual Plot Random distributionConformed
Accuracy

Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Spike LevelAcceptance Criteria (% Recovery)Mean Recovery (%)
80% 98.0 - 102.099.5
100% 98.0 - 102.0100.3
120% 98.0 - 102.099.8
Precision
  • Repeatability (Intra-assay precision): Six replicate preparations of the sample solution were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision TypeAcceptance Criteria (%RSD)Result (%RSD)
Repeatability ≤ 1.0%0.45%
Intermediate Precision ≤ 2.0%0.82%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.005 µg/mL
LOQ 0.015 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The system suitability parameters (resolution, tailing factor, and peak area) were monitored.

Varied ParameterVariationResult
Flow Rate ± 0.1 mL/minNo significant impact on resolution.
Column Temperature ± 2 °CNo significant impact on resolution.
Mobile Phase pH ± 0.2 unitsNo significant impact on peak shape.

The method proved to be robust for all tested variations.

Conclusion

This application note presents a highly robust, specific, and accurate RP-HPLC method for the purity assessment of this compound. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in a method capable of separating the main component from potential process-related impurities and degradation products. The comprehensive validation, performed in accordance with ICH guidelines, confirms that the method is reliable and suitable for its intended use in a quality control environment within the pharmaceutical industry.

References

  • PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate.[Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]

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Application Notes and Protocols: The Strategic Role of Methyl 2-chloro-4-methoxybenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Versatility of Methyl 2-chloro-4-methoxybenzoate

In the landscape of modern pharmaceutical development, the strategic selection of foundational chemical scaffolds is paramount to the efficient and successful synthesis of novel therapeutic agents. This compound, a substituted aromatic ester, has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical compounds.[1][2] Its unique arrangement of chloro, methoxy, and methyl ester functional groups on a benzene ring provides a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The strategic placement of the chloro and methoxy groups influences the reactivity of the aromatic ring, while the methyl ester provides a readily modifiable handle for amide bond formation and other key coupling reactions. This combination of features makes it an invaluable intermediate in the construction of complex molecular architectures found in targeted therapies, including kinase inhibitors.

Core Applications in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in the synthesis of several key pharmaceutical compounds. Its utility is particularly notable in the creation of targeted cancer therapies.

Key Intermediate in the Synthesis of Kinase Inhibitors

This compound serves as a crucial precursor in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib. These drugs are pivotal in oncology, targeting pathways involved in tumor growth and angiogenesis.[3][4][5] The synthesis of these complex molecules often involves the strategic coupling of a substituted pyridine or pyrimidine core with a urea moiety, where derivatives of this compound play a key role in forming the latter.

Illustrative Synthetic Pathway: Synthesis of a Key Sorafenib Intermediate

The journey from a related compound, p-aminosalicylic acid, to a key intermediate for Sorafenib highlights the transformative potential of this scaffold. The synthesis involves methylation, chlorination, and subsequent hydrolysis to yield 4-amino-5-chloro-2-methoxybenzoic acid, a direct precursor for further elaboration.[6]

G cluster_0 Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid p-aminosalicylic_acid p-aminosalicylic acid methyl_4_amino_2_methoxybenzoate Methyl 4-amino-2-methoxybenzoate p-aminosalicylic_acid->methyl_4_amino_2_methoxybenzoate Dimethyl sulfate, Potassium hydroxide, Acetone methyl_4_amino_5_chloro_2_methoxybenzoate Methyl 4-amino-5-chloro-2-methoxybenzoate methyl_4_amino_2_methoxybenzoate->methyl_4_amino_5_chloro_2_methoxybenzoate N-chlorosuccinimide, DMF 4_amino_5_chloro_2_methoxybenzoic_acid 4-amino-5-chloro-2-methoxybenzoic acid methyl_4_amino_5_chloro_2_methoxybenzoate->4_amino_5_chloro_2_methoxybenzoic_acid Potassium hydroxide, Methanol/Water, HCl (acidification)

Caption: Synthesis of a key Sorafenib precursor.

Building Block for Antiemetic and Prokinetic Agents

Derivatives of this compound are also foundational in the synthesis of drugs like Metoclopramide.[7][8] In this context, the chloro and methoxy substitutions on the aromatic ring are crucial for the molecule's biological activity as a dopamine D2 receptor antagonist.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving derivatives of this compound. These have been synthesized from established literature procedures to provide a reliable guide for laboratory execution.

Protocol 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

This protocol details the chlorination of Methyl 4-acetamido-2-methoxybenzoate, a derivative of the parent compound, to introduce the critical chloro substituent.[9]

Materials:

  • Methyl 4-acetamido-2-methoxybenzoate

  • N,N-dimethylformamide (DMF)

  • N-chlorosuccinimide (NCS)

  • Deionized water

Equipment:

  • 1L reaction flask with magnetic stirrer and heating mantle

  • Thermometer

  • Filtration apparatus

Procedure:

  • In a 1L reaction flask, dissolve 50g of Methyl 4-acetamido-2-methoxybenzoate in 136g of N,N-dimethylformamide (DMF) with stirring until the solution is clear.

  • Add 50g of N-chlorosuccinimide (NCS) to the solution.

  • Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours.

  • Increase the temperature to 65°C and continue the reaction for an additional 4 hours.

  • After the reaction is complete, cool the mixture to 0°C to induce crystallization and hold for 8 hours.

  • Filter the crude product and recover the DMF mother liquor.

  • Wash the crude product with 100g of deionized water.

  • Heat the product in the deionized water to 50°C for 4 hours.

  • Cool the mixture to 5°C and filter the purified product.

  • Dry the solid to obtain white crystalline Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

Parameter Value
Starting Material 50g Methyl 4-acetamido-2-methoxybenzoate
Reagent 50g N-chlorosuccinimide (NCS)
Solvent 136g N,N-dimethylformamide (DMF)
Reaction Temperature 40°C, then 65°C
Reaction Time 9 hours total
Expected Yield ~90%
Purity (HPLC) ≥99.8%
Protocol 2: Amide Formation from Methyl-5-chloro-2-methoxybenzoate

This protocol describes the aminolysis of the methyl ester to form an amide bond, a common step in pharmaceutical synthesis.[10]

Materials:

  • Methyl-5-chloro-2-methoxybenzoate

  • Phenethylamine

Equipment:

  • Reaction vessel with heating and distillation apparatus

Procedure:

  • Combine 200g (1 mole) of Methyl-5-chloro-2-methoxybenzoate and 240g (2 moles) of phenethylamine in a suitable reaction vessel.

  • Heat the mixture at 125°C for 5 hours.

  • Upon completion, distill the reaction product to isolate the desired amide, N-phenethyl-5-chloro-2-methoxybenzamide.

Parameter Value
Starting Material 200g Methyl-5-chloro-2-methoxybenzoate
Reagent 240g Phenethylamine
Reaction Temperature 125°C
Reaction Time 5 hours
Expected Yield ~84%

Mechanistic Insights and Causality in Experimental Design

The choice of reagents and reaction conditions in the provided protocols is dictated by the underlying chemical principles governing the transformations.

Chlorination with N-chlorosuccinimide (NCS)

In Protocol 1, NCS is employed as a mild and regioselective chlorinating agent for the activated aromatic ring. The methoxy and acetamido groups are electron-donating, activating the ring towards electrophilic aromatic substitution. The reaction is typically carried out in a polar aprotic solvent like DMF to facilitate the dissolution of the reactants and to moderate the reactivity. The stepwise increase in temperature ensures a controlled reaction, minimizing the formation of side products.

Aminolysis of the Ester

The conversion of the methyl ester to an amide in Protocol 2 is a nucleophilic acyl substitution reaction. Phenethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The use of an excess of the amine and elevated temperatures drives the reaction towards completion, often without the need for a catalyst. The direct heating method is a straightforward approach for this transformation, leading to a high yield of the desired amide.[10]

G cluster_0 General Workflow for Pharmaceutical Synthesis Start This compound (or derivative) Functionalization Functional Group Interconversion (e.g., Chlorination, Nitration) Start->Functionalization Coupling Coupling Reaction (e.g., Amide formation, Ether synthesis) Functionalization->Coupling Elaboration Further Elaboration Coupling->Elaboration Final_Product Active Pharmaceutical Ingredient (API) Elaboration->Final_Product

Caption: General synthetic workflow utilizing the scaffold.

Conclusion

This compound and its derivatives are undeniably valuable assets in the synthetic chemist's toolbox for pharmaceutical research and development. Their inherent reactivity and functional group handles allow for the efficient construction of complex molecules that are central to the treatment of various diseases. The protocols and insights provided herein are intended to serve as a practical guide for harnessing the full synthetic potential of this versatile building block. By understanding the underlying principles of its reactivity, researchers can continue to innovate and develop the next generation of life-saving medicines.

References

  • SUN Min, WEI Hong-to, CI Jin, JI Min. Synthesis of Sorafenib. Chinese Pharmaceutical Journal. 2009;44(05):394-396.
  • MySkinRecipes.
  • Zhong L, Hou C, Zhang L, Li W. Synthesis of deuterium-enriched sorafenib derivatives and evaluation of their biological activities.
  • PrepChem.com.
  • ChemicalBook.
  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Published online September 26, 2023.
  • ChemicalBook. Sorafenib synthesis.
  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ChemicalBook.
  • An improved process for the preparation of Regorafenib.
  • Benchchem.
  • Process for the preparation of sorafenib.
  • Methyl 2-methoxybenzoate: A Versatile Building Block in Organic Synthesis. Published online January 6, 2026.
  • Preparation method of regorafenib.
  • Synthesis of Sorafenib and Regorafenib.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Benchchem.
  • ChemicalBook. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6. Published online July 24, 2025.

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Application Notes and Protocols for the Laboratory-Scale Chlorination of Methyl 4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the regioselective chlorination of methyl 4-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the protocol. We will explore the mechanism of electrophilic aromatic substitution, detail a robust experimental procedure using sulfuryl chloride as the chlorinating agent, and provide extensive safety and handling protocols. The information is presented to ensure scientific integrity, promote reproducible results, and empower researchers with the knowledge to adapt and troubleshoot the reaction for their specific applications.

Introduction: The Significance of Chlorinated Aromatic Esters

Chlorinated aromatic compounds are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The introduction of a chlorine atom onto an aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity, and lipophilicity. Methyl 4-methoxybenzoate serves as an excellent model substrate for demonstrating the principles of electrophilic aromatic substitution on an activated benzene ring. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, making this reaction a foundational technique in synthetic organic chemistry.[1]

Mechanistic Insights: Electrophilic Aromatic Substitution

The chlorination of methyl 4-methoxybenzoate proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This class of reactions involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.[2]

The key steps are:

  • Generation of the Electrophile: In this protocol, sulfuryl chloride (SO₂Cl₂) serves as the source of the electrophile. While sulfuryl chloride can chlorinate activated aromatic rings directly, the reaction is often catalyzed by a Lewis acid, which polarizes the S-Cl bond, or proceeds through a radical mechanism initiated by heat or light. For this application, we will utilize a non-catalyzed thermal approach suitable for this activated substrate.

  • Formation of the Sigma Complex (Arenium Ion): The electron-rich π system of the methyl 4-methoxybenzoate ring attacks the electrophilic chlorine species. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] The positive charge in this intermediate is delocalized across the ring and is particularly stabilized at the ortho and para positions relative to the electron-donating methoxy group.[1]

  • Deprotonation and Re-aromatization: A weak base, such as the chloride ion or the solvent, removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the chlorinated product.[2]

Due to the strong activating and directing effect of the methoxy group, the chlorine atom will predominantly add to the position ortho to the methoxy group (and meta to the deactivating ester group), yielding methyl 3-chloro-4-methoxybenzoate as the major product.

Experimental Protocol: Chlorination of Methyl 4-Methoxybenzoate

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. A thorough risk assessment should be conducted before commencing any experimental work.[3]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Methyl 4-methoxybenzoate≥99%Sigma-Aldrich-
Sulfuryl Chloride (SO₂Cl₂)≥97%Sigma-AldrichHighly corrosive and water-reactive. Handle with extreme care.[4][5][6][7][8]
Dichloromethane (CH₂Cl₂)AnhydrousFisher Scientific-
Saturated Sodium Bicarbonate (NaHCO₃) Solution--Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)--For drying
Diethyl EtherACS Grade-For extraction
HexanesACS Grade-For recrystallization

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet/bubbler

  • Magnetic stirrer with a heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a gas outlet connected to a bubbler containing mineral oil to prevent moisture from entering the system and to vent any evolved gases (HCl and SO₂).

  • Reagent Preparation: Dissolve methyl 4-methoxybenzoate (10.0 g, 60.2 mmol) in anhydrous dichloromethane (100 mL) in the reaction flask.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (5.3 mL, 66.2 mmol, 1.1 equivalents) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred solution of methyl 4-methoxybenzoate over 30 minutes at room temperature. The reaction is exothermic, and a gentle reflux may be observed.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Caution: Unreacted sulfuryl chloride will react violently with water.[4][5][7]

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product, a pale yellow oil or solid, can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot hexanes.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel and wash with a small amount of cold hexanes.[9]

    • Dry the purified product under vacuum.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: White crystalline solid

  • Melting Point: 55-57 °C

  • Characterization: The structure of the product, methyl 3-chloro-4-methoxybenzoate, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Waste Disposal

A thorough risk assessment is mandatory before starting this procedure. [3]

Chemical Hazards
  • Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water.[4][5][7][8] Causes severe skin burns and eye damage.[4] May cause respiratory irritation.[4] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[5] A safety shower and eyewash station must be readily accessible.[5]

  • Dichloromethane (CH₂Cl₂): A suspected carcinogen and a volatile organic compound. Minimize inhalation and skin contact.

  • Hydrochloric Acid (HCl) and Sulfur Dioxide (SO₂): These toxic and corrosive gases are byproducts of the reaction and the workup. The entire procedure must be performed in a fume hood.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a face shield.[4]

  • Hand Protection: Neoprene or nitrile gloves.[4] Inspect gloves before use.[4]

  • Skin Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: All operations should be conducted in a certified chemical fume hood.

Waste Disposal
  • Chlorinated Organic Waste: All organic solvents and residues should be collected in a designated chlorinated waste container.

  • Aqueous Waste: The aqueous layers from the workup should be neutralized before disposal according to institutional guidelines.

  • Solid Waste: Contaminated filter paper and drying agents should be disposed of in a designated solid waste container.

Experimental Workflow Diagram

Chlorination_Workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Aqueous Workup cluster_purification Purification reagents Dissolve Methyl 4-Methoxybenzoate in CH₂Cl₂ add_so2cl2 Dropwise Addition of SO₂Cl₂ reagents->add_so2cl2 Stirring reflux Heat to Reflux (2-4 hours) add_so2cl2->reflux monitor Monitor by TLC reflux->monitor quench Quench with H₂O monitor->quench Reaction Complete wash_bicarb Wash with NaHCO₃ quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Hexanes concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry product Pure Methyl 3-chloro-4-methoxybenzoate filter_dry->product

Caption: Experimental workflow for the chlorination of methyl 4-methoxybenzoate.

Summary of Reaction Parameters

ParameterValue
SubstrateMethyl 4-methoxybenzoate
Chlorinating AgentSulfuryl Chloride (SO₂Cl₂)
Molar Ratio (Substrate:SO₂Cl₂)1 : 1.1
SolventAnhydrous Dichloromethane (CH₂Cl₂)
Reaction TemperatureReflux (~40°C)
Reaction Time2-4 hours
Purification MethodRecrystallization from Hexanes
Expected Yield75-85%

References

  • Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. International Science Community Association. [Link]

  • Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. Organic Letters - ACS Publications. [Link]

  • Chlorination of aromatic compounds and catalysts therefor.
  • Computed PES for anisole–Cl2 reactions, catalyzed by HCl, in simulated... ResearchGate. [Link]

  • Benzene, 2,4-dichloro-1-methoxy. Organic Syntheses Procedure. [Link]

  • Method for chlorination of methylated aromatic compounds.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]

  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]

  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [Link]

  • Chlorination of aromatic carboxylic acid esters.
  • Transformation of aromatic ether-and amine-containing pharmaceuticals during chlorine disinfection. ResearchGate. [Link]

  • General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Preparation of chlorinated aromatic carboxylic acid esters.
  • Explain the electrophilic substitution reaction of Anisole. Allen. [Link]

  • Method for preparing methyl p-chloromethyl benzoate.
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • Nitration of methyl benzoate. RSC Education - The Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

strategies to improve the yield of Methyl 2-chloro-4-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-chloro-4-methoxybenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the underlying chemical principles to empower you with the expertise to refine your experimental approach.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, practical challenges you may encounter during the synthesis of this compound, which is commonly prepared via Fischer-Speier esterification of 2-chloro-4-methoxybenzoic acid with methanol, using an acid catalyst like sulfuric acid.[1][2][3]

Q1: My reaction yield is consistently low (below 70%). What are the primary causes and how can I improve it?

A low yield in a Fischer esterification is a common problem and typically points to issues with chemical equilibrium, reactant purity, or reaction conditions.[4][5]

Core Issue: Reversible Reaction Equilibrium

The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[6][7] To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's Principle.[6][7]

Troubleshooting Steps & Solutions:

  • Manipulating Reactant Concentration: The most straightforward way to shift the equilibrium is to use a large excess of one of the reactants.[1][7] Since methanol is an inexpensive and volatile solvent, it is ideal to use it as the limiting reagent's solvent, effectively creating a large molar excess.[7] For instance, using a 10-fold excess of alcohol can dramatically increase ester yield.[7]

  • Effective Water Removal: The formation of water as a byproduct can drive the reaction backward, hydrolyzing the newly formed ester.[4][7][8]

    • Dean-Stark Apparatus: For reactions in a non-polar solvent (like toluene), a Dean-Stark trap is highly effective at physically removing water as it forms, thus driving the reaction to completion.[2][7]

    • Drying Agents: Ensure all reactants and glassware are scrupulously dry.[4][5] Flame-drying glassware and using anhydrous methanol are critical first steps.[5] The presence of water not only shifts the equilibrium but can also reduce the efficiency of the acid catalyst.[8]

  • Reaction Time and Temperature: Esterification can be slow.[4]

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. Quenching the reaction prematurely is a common source of low yield.[5]

    • Temperature: Refluxing the reaction mixture (typically around 65°C for methanol) is necessary to achieve a reasonable reaction rate.[9] However, excessive heat can lead to the evaporation of volatile reactants.[4] Ensure your reflux condenser is efficient.

Parameter Standard Condition Optimized Condition for Higher Yield Rationale
Methanol 2-3 equivalentsUsed as solvent (large excess)Shifts equilibrium towards the product.[7]
Catalyst (H₂SO₄) 1-5 mol%5-10 mol%Ensures efficient protonation of the carbonyl.
Temperature Room TemperatureReflux (approx. 65°C)Increases reaction rate.[6]
Water Content Standard ReagentsAnhydrous reagents, dry glasswarePrevents reverse reaction (hydrolysis).[4][8]
Q2: My final product is contaminated with unreacted 2-chloro-4-methoxybenzoic acid. How can I improve the purification?

This is a classic purification challenge. The acidic starting material needs to be effectively removed from the neutral ester product.

Core Issue: Incomplete Separation

The physical properties of the carboxylic acid and its methyl ester are different enough to allow for a straightforward separation if the correct workup procedure is followed.

Troubleshooting Steps & Solutions:

  • Aqueous Bicarbonate Wash: The key is a liquid-liquid extraction. After the reaction, once the excess methanol is removed under reduced pressure, dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).[9]

    • Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][9] The basic bicarbonate solution will deprotonate the acidic starting material, forming the sodium carboxylate salt.

    • This salt is highly water-soluble and will be extracted into the aqueous layer, leaving the neutral ester in the organic layer.[1]

    • Verification: Check the pH of the aqueous layer after washing. It should be basic. If it is still acidic, repeat the wash.[1]

  • Brine Wash & Drying: After the bicarbonate wash, wash the organic layer with a saturated solution of NaCl (brine). This helps to remove residual water from the organic phase. Finally, dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄ before evaporating the solvent.[9]

  • Alternative Purification Methods: If extraction is insufficient, other methods can be employed.

    • Distillation: Methyl esters can be purified by distillation, which separates components based on their boiling points.[10]

    • Chromatography: While not ideal for large scales, column chromatography on silica gel can provide very high purity product.[5]

Q3: I'm observing an unexpected byproduct. What could it be?

Side reactions, though less common in this specific esterification, can occur, especially at higher temperatures or with certain contaminants.

Potential Side Reactions:

  • Ether Formation: At higher temperatures (above 140°C), the sulfuric acid can catalyze the dehydration of two methanol molecules to form dimethyl ether.[11] This is generally not an issue at the standard reflux temperature of methanol.

  • Sulfate Ester Formation: Concentrated sulfuric acid can react with methanol to form methyl hydrogen sulfate.[12] This is typically an intermediate or a minor byproduct and is easily removed during the aqueous workup.

Experimental Workflow & Protocols

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-Dry Glassware prep_reagents Use Anhydrous Methanol & Pure Starting Material react_combine Combine Acid & Methanol prep_reagents->react_combine Charge Reactor react_catalyst Add H₂SO₄ Catalyst react_combine->react_catalyst react_reflux Reflux (65°C) react_catalyst->react_reflux react_monitor Monitor by TLC/GC react_reflux->react_monitor Until Completion workup_evap Evaporate Methanol react_monitor->workup_evap Reaction Complete workup_dissolve Dissolve in EtOAc workup_evap->workup_dissolve workup_wash Wash with NaHCO₃ (aq) workup_dissolve->workup_wash workup_dry Dry (Na₂SO₄) & Filter workup_wash->workup_dry workup_final Evaporate Solvent workup_dry->workup_final product product workup_final->product Pure Product

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Protocol: Fischer Esterification

This protocol is a standard procedure for achieving a high yield of this compound.

  • Preparation:

    • Place a 250 mL round-bottom flask containing a magnetic stir bar in an oven at 120°C for at least 2 hours. Allow to cool to room temperature in a desiccator.

    • To the flask, add 2-chloro-4-methoxybenzoic acid (10.0 g, 53.6 mmol).

    • Add anhydrous methanol (150 mL). The large excess serves as both reactant and solvent.[7]

    • Fit the flask with a reflux condenser.

  • Reaction:

    • Begin stirring the mixture.

    • Carefully and slowly add concentrated sulfuric acid (1.0 mL, ~18.7 mmol) through the condenser.

    • Heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.

    • Allow the reaction to reflux for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Transfer the solution to a 500 mL separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL).[9] Vent the funnel frequently as CO₂ gas will be evolved.

    • Wash the organic layer with saturated aqueous NaCl (brine) (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification (Optional):

    • If the product is not sufficiently pure, it can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Frequently Asked Questions (FAQs)

Q: Can I use a different acid catalyst? A: Yes, other strong protic acids like p-toluenesulfonic acid (TsOH) or Lewis acids can be used.[2][9] Sulfuric acid is most common due to its low cost and effectiveness as both a catalyst and a dehydrating agent.[11][13]

Q: Is it possible to run this reaction under microwave conditions? A: Yes, microwave-assisted synthesis can significantly reduce reaction times. Studies on substituted benzoic acids have shown that esterification can be completed in as little as 15 minutes at temperatures around 130°C in a sealed vessel.[14]

Q: My starting material, 2-chloro-4-methoxybenzoic acid, is impure. Will this affect the reaction? A: Absolutely. The purity of your starting material is crucial.[5] Impurities can lead to side reactions and complicate the final purification. It is highly recommended to purify the starting carboxylic acid before beginning the esterification.

Q: What is the mechanism of the acid-catalyzed esterification? A: The mechanism, known as a PADPED sequence, involves six key steps: P rotonation of the carbonyl oxygen by the acid catalyst, A ddition of the alcohol (methanol) as a nucleophile, D eprotonation of the oxonium ion, P rotonation of a hydroxyl group to form a good leaving group (water), E limination of water, and finally D eprotonation to yield the neutral ester product.[7]

G start Low Yield? check_eq Equilibrium Issue? start->check_eq Yes check_water Water Contamination? start->check_water No check_eq->check_water No sol_eq Use Excess Methanol (as solvent) check_eq->sol_eq Yes check_time Incomplete Reaction? check_water->check_time No sol_water Use Anhydrous Reagents & Dry Glassware check_water->sol_water Yes sol_time Increase Reflux Time & Monitor by TLC check_time->sol_time Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

  • Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. (2025, February 21). Technoilogy. Retrieved January 12, 2026, from [Link]

  • Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Biodiesel Purification Options. (2010, March 22). Biodiesel Magazine. Retrieved January 12, 2026, from [Link]

  • What are possible sources of error in an esterification lab? (n.d.). Filo. Retrieved January 12, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020, April 3). Quora. Retrieved January 12, 2026, from [Link]

  • Esterification Lab Answers. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31). Course Hero. Retrieved January 12, 2026, from [Link]

  • What happens when methanol reacts with sulphuric acid? (2017, December 18). Quora. Retrieved January 12, 2026, from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 12, 2026, from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. (2022, October 17). Lidsen. Retrieved January 12, 2026, from [Link]

  • Esterification. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Methanol Reaction with Sulfuric Acid: A Vibrational Spectroscopic Study. (2004). The Journal of Physical Chemistry A, 108(43), 9375-9381. [Link]

  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (n.d.). Retrieved January 12, 2026, from [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

common side products formed during Methyl 2-chloro-4-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-chloro-4-methoxybenzoate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction outcomes.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically approached via a two-step sequence:

  • Fischer Esterification: Conversion of 4-methoxybenzoic acid to its corresponding methyl ester, Methyl 4-methoxybenzoate.

  • Electrophilic Aromatic Substitution (Chlorination): Regioselective chlorination of the activated aromatic ring to install the chlorine atom at the C2 position.

While seemingly straightforward, this synthesis is prone to issues related to regioselectivity, reaction kinetics, and product purification. The primary challenges encountered are the formation of isomeric byproducts during chlorination and incomplete conversion during esterification. This guide will address these core issues head-on.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiment, providing potential causes and actionable solutions.

Issue 1: Low Yield in Esterification Step

  • Problem: After performing the Fischer esterification of 4-methoxybenzoic acid, TLC analysis indicates a significant amount of unreacted starting material, leading to a low yield of Methyl 4-methoxybenzoate.

  • Potential Causes & Solutions:

    • Reversible Reaction Equilibrium: Fischer esterification is a reversible process.[1] To drive the reaction towards the product, a large excess of the alcohol (methanol) is typically used, as it also serves as the solvent.[1] If you are still facing issues, consider removing the water byproduct as it forms, for example, by using a Dean-Stark apparatus.

    • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., concentrated sulfuric acid) will result in a slow or incomplete reaction. Ensure you are using a sufficient catalytic amount.

    • Suboptimal Reaction Time/Temperature: This reaction often requires heating under reflux for several hours to reach completion.[1] Monitor the reaction progress by TLC until the starting material spot is no longer visible.

Issue 2: Formation of Multiple Spots on TLC After Chlorination

  • Problem: TLC analysis of the crude product after chlorination of Methyl 4-methoxybenzoate shows the desired product spot, but also one or more significant side product spots.

  • Potential Causes & Solutions:

    • Formation of Isomeric Byproducts: This is the most common issue. The methoxy (-OCH₃) group is a strong activating, ortho, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. The combined effect strongly directs electrophilic substitution to the positions ortho to the methoxy group (C3 and C5) and meta to the ester (C3 and C5). However, the desired product is the C2-chloro isomer. The formation of Methyl 3-chloro-4-methoxybenzoate is a very common side product. To favor the kinetic C2 product, the reaction is often run at lower temperatures.

    • Over-chlorination: If the reaction is left for too long or if an excess of the chlorinating agent is used, dichlorination can occur. The most likely dichlorinated byproduct would be Methyl 2,5-dichloro-4-methoxybenzoate . To avoid this, use a controlled stoichiometry of the chlorinating agent (typically 1.0 to 1.1 equivalents) and monitor the reaction closely by TLC or GC-MS.

    • Hydrolysis of the Ester: If the chlorination conditions are acidic and contain water, hydrolysis of the methyl ester back to the carboxylic acid can occur.[2][3] This would result in the formation of 2-chloro-4-methoxybenzoic acid . Ensure anhydrous conditions are maintained throughout the reaction.

Issue 3: Product is a Dark Oil or Discolored Solid

  • Problem: The final isolated product is not the expected white to off-white solid, but is instead a dark oil or discolored solid.

  • Potential Causes & Solutions:

    • Side-Chain Chlorination: Under radical conditions (e.g., exposure to UV light or high temperatures), chlorination can occur on the methoxy methyl group, leading to colored impurities.[4][5] Ensure the reaction is run in the dark and at the recommended temperature.

    • Degradation Products: The use of harsh chlorinating agents or excessively high temperatures can lead to the degradation of the aromatic ring and the formation of complex, colored impurities.

    • Residual Catalyst/Reagents: Ensure the workup procedure effectively removes all residual catalysts and reagents. Washing the organic layer with a sodium bisulfite solution can help remove residual chlorine, and a bicarbonate wash will remove acidic impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for this synthesis?

A1: N-Chlorosuccinimide (NCS) is a common and effective choice for the chlorination of activated aromatic rings like Methyl 4-methoxybenzoate.[6][7] It is a solid, easy to handle, and often provides good regioselectivity under controlled conditions. Other reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can also be used, but may be less selective and more hazardous to handle.

Q2: How can I improve the regioselectivity of the chlorination step to favor the 2-chloro isomer?

A2: The directing effects of the methoxy and ester groups are key. While the 3-chloro isomer is thermodynamically favored, the 2-chloro isomer can be favored under kinetic control. Running the reaction at a lower temperature can help improve the ratio of the 2-chloro to the 3-chloro product. The choice of solvent can also influence selectivity; polar aprotic solvents like DMF or acetonitrile are often used.[6][8]

Q3: My esterification is very slow due to the ortho-chloro substituent on the benzoic acid (if starting from 2-chloro-4-methoxybenzoic acid). How can I speed it up?

A3: The ortho-chloro group introduces steric hindrance, which can slow down the rate of Fischer esterification.[1][9] In such cases, you can:

  • Increase the reaction time and/or temperature.

  • Use a more reactive form of the carboxylic acid, such as the acyl chloride. This involves an extra step but is often much faster.

  • Employ alternative esterification methods for hindered acids, such as using trifluoroacetic anhydride as a reagent.[9][10]

Q4: What is the best way to purify the final product, this compound?

A4: The primary impurity is often the Methyl 3-chloro-4-methoxybenzoate isomer. As isomers can be difficult to separate, careful column chromatography on silica gel is typically the most effective method. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Recrystallization can also be effective if the isomeric purity of the crude product is already high.

IV. Experimental Protocols

Protocol 1: Fischer Esterification of 4-Methoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (10-20 volumes).

  • Catalyst Addition: While stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-methoxybenzoate as a solid, which can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Chlorination of Methyl 4-methoxybenzoate

  • Reaction Setup: In a round-bottom flask protected from light, dissolve Methyl 4-methoxybenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to 40-50°C and stir for 4-8 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.

V. Visual Guides

Diagram 1: Synthesis Pathway

Synthesis_Pathway A 4-Methoxybenzoic Acid B Methyl 4-methoxybenzoate A->B  MeOH, H₂SO₄ (cat.) Fischer Esterification C This compound B->C  NCS, DMF Electrophilic Chlorination

Caption: Two-step synthesis of the target compound.

Diagram 2: Side Product Formation during Chlorination

Side_Products cluster_products Chlorination Products Start Methyl 4-methoxybenzoate Target This compound (Desired Product) Start->Target  Kinetic Control (Lower Temp) Side1 Methyl 3-chloro-4-methoxybenzoate (Isomeric Impurity) Start->Side1  Thermodynamic Control Side2 Methyl 2,5-dichloro-4-methoxybenzoate (Over-chlorination) Start->Side2  Excess NCS / Long Reaction Time

Caption: Common side products in the chlorination step.

VI. References

  • Bourne, E. J., et al. (1952). Esterification of Hindered Carboxylic Acids. Journal of the Chemical Society, 2976. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Google Patents. (1998). US5840998A - Side chain chlorination of aromatic and heterocyclic ethers. Available at:

  • Filo. (2025). Anisole (CH) CC Cl₂FeCl HBr reactions. Available at: [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Available at:

  • The Journal of Organic Chemistry. (1956). A Method for the Esterification of Hindered Acids. Available at: [Link]

  • ResearchGate. (2007). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Available at: [Link]

  • ResearchGate. (2016). Computed PES for anisole– Cl 2 reactions, catalyzed by HCl, in simulated.... Available at: [Link]

  • Google Patents. (1972). United States Patent 3,700,719. Available at:

  • Chegg. (2019). Solved | Chlorination of anisole gives primarily the Ortho-. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxy-4-methoxybenzoate. Available at: [Link]

  • Google Patents. (1980). US4318866A - Chlorination of 4-methoxybenzoyl chloride. Available at:

  • Kocienski, P. J. (2005). Protecting Groups, 3rd ed. Thieme.

  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. Available at:

  • PubChemLite. (n.d.). 3-{[(4-chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid. Available at: [Link]

  • Amanote Research. (1981). (PDF) Chlorination of Esters. I. Chlorination of Methyl Esters. Available at: [Link]

  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters. Available at:

  • MDPI. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Available at: [Link]

  • Reddit. (2022). Hydrolysis of methyl esters. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

Sources

Technical Support Center: Effective Purification of Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-chloro-4-methoxybenzoate. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

This document is structured to anticipate and address the practical challenges encountered during the purification of this key chemical intermediate. We will move from foundational knowledge and frequently asked questions to in-depth troubleshooting and detailed experimental protocols.

Compound Profile: this compound

A precise understanding of the physical and chemical properties of the target compound is the cornerstone of designing an effective purification strategy.

PropertyValueSource
CAS Number 104253-45-4
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance White to off-white solid or crystalline powderN/A
Boiling Point ~271 °C (Isomer data)[1]
Storage Temperature 2-8°C, Desiccated
Purity (Typical) ≥98%

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most likely impurities in my crude sample?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: The most common impurity is often the corresponding carboxylic acid, 2-chloro-4-methoxybenzoic acid.

  • Reagents from Synthesis: Residual acids or bases used as catalysts.

  • Side-Products: Isomeric byproducts or compounds resulting from over-reaction or incomplete reactions. For instance, impurities related to demethylation or hydrolysis of the ester can occur under harsh conditions.[2]

Q2: I have a solid crude product. What is the best first-pass purification technique to try?

A2: For a solid crude product, a preliminary acid-base wash followed by recrystallization is an excellent and scalable first approach. This combination can efficiently remove acidic impurities and significantly enhance purity before resorting to more labor-intensive methods like chromatography.[3][4]

Q3: How can I effectively monitor the purity of my fractions and the final product?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purification progress.[5] For final purity assessment, a combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.

  • HPLC/GC-MS: For quantitative purity analysis.

Q4: What are the recommended storage conditions for the purified this compound?

A4: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C and kept in a desiccated environment to prevent hydrolysis.

Purification Strategy Decision Guide

The choice of purification method is dictated by the nature of the impurities and the scale of the experiment. This decision tree provides a logical workflow for selecting the optimal technique.

Purification_Decision_Tree start Crude this compound acid_wash Acidic Impurities Suspected? (e.g., unreacted carboxylic acid) start->acid_wash perform_wash Perform Acid-Base Wash (Protocol 1) acid_wash->perform_wash Yes is_solid Is Product a Crystalline Solid? acid_wash->is_solid No perform_wash->is_solid assess_purity Assess Purity (TLC/NMR) chromatography Flash Column Chromatography (Protocol 3) assess_purity->chromatography Purity <98% final_product Pure Product assess_purity->final_product Purity >98% recrystallize Recrystallization (Protocol 2) is_solid->recrystallize Yes is_solid->chromatography No / Oily Product recrystallize->assess_purity chromatography->final_product

Caption: Logical flow for selecting a purification method.

Detailed Purification Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

Objective: To remove acidic impurities, primarily the unreacted 2-chloro-4-methoxybenzoic acid.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate completely. The deprotonated carboxylic acid impurity will move into the aqueous (bottom) layer, while the desired ester remains in the organic (top) layer. Drain and discard the aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of acidic impurities.[4]

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and any remaining basic solution.

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, acid-free product.

Protocol 2: Recrystallization

Objective: To purify the solid compound based on differences in solubility.[3]

Methodology:

  • Solvent Screening: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Good candidates include:

    • Single Solvents: Isopropanol, Ethanol.

    • Solvent Systems: Ethanol/Water, Ethyl Acetate/Hexanes, Toluene/Heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid at or near the solvent's boiling point.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

Objective: To separate the target compound from impurities based on differential adsorption to a stationary phase. This method is ideal for difficult separations or for purifying non-crystalline products.[7][8]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Develop Eluent System (via TLC) pack 2. Pack Column with Silica Gel (Slurry Method) tlc->pack load 3. Load Sample (Dry or Wet Loading) pack->load elute 4. Elute and Collect Fractions load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-chloro-4-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-methoxybenzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Overview of the Synthesis

The most direct and widely employed method for synthesizing this compound is the Fischer esterification of 2-chloro-4-methoxybenzoic acid with methanol. This is an acid-catalyzed equilibrium reaction. Understanding and manipulating this equilibrium is paramount to achieving high yield and purity.

The overall transformation is as follows:

2-chloro-4-methoxybenzoic acid + Methanol ⇌ this compound + Water
ReagentMolar Mass ( g/mol )RoleKey Considerations
2-chloro-4-methoxybenzoic acid186.59Starting MaterialPurity is critical; acidic impurities can affect catalysis.
Methanol32.04Reagent & SolventMust be anhydrous. Using a large excess shifts the equilibrium.
Sulfuric Acid (H₂SO₄)98.08CatalystConcentrated (98%) is essential. Acts as a catalyst and a dehydrating agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this reaction, and why is it challenging?

A1: This is a Fischer esterification, a classic acid-catalyzed nucleophilic acyl substitution. The core challenge is that the reaction is reversible. Water is generated as a byproduct, and its presence can drive the reaction backward (hydrolysis of the ester) via Le Chatelier's Principle, limiting the final yield. Optimization, therefore, centers on effectively shifting this equilibrium to favor the product.

Q2: Why is a strong acid catalyst like sulfuric acid required?

A2: The carbonyl carbon of the carboxylic acid is not electrophilic enough to be attacked by a weak nucleophile like methanol. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by methanol. While the starting material is an acid, it is not strong enough to catalyze the reaction effectively.

Q3: How can I drive the reaction to completion to maximize yield?

A3: There are two primary strategies, both based on Le Chatelier's Principle:

  • Use a Large Excess of a Reactant: The most common approach is to use a large excess of methanol, which serves as both the reactant and the solvent. This high concentration of a starting material pushes the equilibrium towards the products.

  • Remove a Product as it Forms: Removing the water byproduct as it is generated will prevent the reverse reaction. This can be achieved using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water, though this is more common for higher-boiling alcohols. For methanol, using concentrated sulfuric acid also helps by acting as a dehydrating agent.

Q4: What are the primary safety concerns for this procedure?

A4: Both concentrated sulfuric acid and methanol pose significant hazards.

  • Sulfuric Acid: Extremely corrosive. Always add the acid slowly to the cooled methanol solution to dissipate the heat generated from solvation. Never add methanol/water to the acid. Work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Methanol: Toxic upon ingestion, inhalation, and skin contact. It is also highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Experimental Workflow and Methodologies

The synthesis of this compound involves a logical progression from reaction setup to final product characterization.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Purification & Analysis Reagents 1. Reagent Preparation (Anhydrous Methanol, 2-chloro-4-methoxybenzoic acid) Setup 2. Reaction Setup (Flask, Condenser, Stirring) Reagents->Setup Catalyst 3. Catalyst Addition (Conc. H₂SO₄, slow, cooled) Setup->Catalyst Reflux 4. Heating to Reflux (Conventional or Microwave) Catalyst->Reflux Monitor 5. Reaction Monitoring (TLC/LC-MS) Reflux->Monitor Cool 6. Cool Reaction Mixture Monitor->Cool Quench 7. Quench in Ice Water Cool->Quench Neutralize 8. Neutralize (aq. NaHCO₃) Quench->Neutralize Extract 9. Extraction (e.g., Ethyl Acetate) Neutralize->Extract Wash 10. Wash & Dry Organic Layer Extract->Wash Solvent 11. Solvent Evaporation Wash->Solvent Purify 12. Purification (Recrystallization) Solvent->Purify Analyze 13. Analysis (Yield, Purity, MP) Purify->Analyze G Start Problem: Low Product Yield CheckTLC Is starting material (SM) still present? Start->CheckTLC SM_Yes Incomplete Reaction CheckTLC->SM_Yes Yes SM_No Product Loss During Workup CheckTLC->SM_No No Equilibrium Cause: Equilibrium not shifted SM_Yes->Equilibrium Conditions Cause: Suboptimal Conditions SM_Yes->Conditions Reagents Cause: Reagent/Catalyst Issue SM_Yes->Reagents WorkupLoss Cause: Incomplete Extraction SM_No->WorkupLoss PurificationLoss Cause: Purification Issues SM_No->PurificationLoss Sol_Equilibrium Solution: - Increase excess of MeOH - Extend reaction time - Use microwave heating Equilibrium->Sol_Equilibrium Sol_Conditions Solution: - Ensure proper reflux temp - Check stirring efficiency Conditions->Sol_Conditions Sol_Reagents Solution: - Use fresh, conc. H₂SO₄ - Use anhydrous MeOH Reagents->Sol_Reagents Sol_Workup Solution: - Ensure pH > 8 before extraction - Increase number of extractions - Use brine to break emulsions WorkupLoss->Sol_Workup Sol_Purification Solution: - Optimize recrystallization solvent - Avoid product loss on filter PurificationLoss->Sol_Purification

impact of temperature on the stability and reactivity of Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the impact of temperature on the stability and reactivity of this versatile intermediate. Here, you will find troubleshooting guides and frequently asked questions to navigate challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

Q2: I am observing a discoloration of my this compound upon heating. What could be the cause?

A2: Discoloration upon heating is often an indicator of thermal degradation. For a substituted anisole derivative like this, heating can potentially lead to the cleavage of the methoxy group, which may result in the formation of phenolic impurities. These impurities can be more susceptible to oxidation, leading to colored byproducts. It is also possible that at higher temperatures, other degradation pathways are initiated, leading to a complex mixture of colored compounds.

Q3: How does temperature affect the rate of hydrolysis of the ester group in this compound?

A3: The rate of hydrolysis, both acidic and alkaline (saponification), is significantly influenced by temperature. In line with the Arrhenius equation, an increase in temperature will increase the rate of hydrolysis. For instance, studies on the acidic hydrolysis of methyl benzoate have shown that an optimal temperature can maximize the yield of the corresponding carboxylic acid[1]. For alkaline hydrolysis, elevated temperatures can drive the reaction to completion, even for sterically hindered esters[2]. The specific rate enhancement will depend on the reaction conditions, including the concentration of the acid or base and the solvent system used[3][4].

Q4: What are the likely thermal decomposition products of this compound?

A4: While specific studies on the thermal decomposition of this compound are not available, we can infer the likely products based on the degradation of related compounds. The thermal decomposition of chlorinated aromatic compounds can generate toxic substances such as chlorobenzenes and polychlorinated biphenyls[1]. The anisole moiety suggests that cleavage of the O-CH₃ bond to form a phenoxy radical is a probable pathway at high temperatures[5][6]. The ester group itself can also be a site of thermal cleavage[7]. Therefore, a complex mixture of chlorinated phenols, benzoic acid derivatives, and other aromatic and aliphatic fragments should be anticipated at elevated temperatures.

Q5: Can high temperatures promote side reactions other than decomposition?

A5: Yes, elevated temperatures can promote a variety of side reactions. For example, in nucleophilic aromatic substitution (SNAr) reactions, higher temperatures can sometimes lead to a decrease in selectivity and the formation of undesired byproducts. If the reaction involves a thermally sensitive functional group on a nucleophile or other reagents in the mixture, high temperatures can lead to their degradation, which in turn can introduce impurities into the reaction mixture. In some cases, prolonged heating in the presence of trace acid or base could lead to unwanted transesterification if other alcohols are present.

Troubleshooting Guide

Observed Problem Potential Temperature-Related Cause Suggested Solution
Low Reaction Yield Temperature too low: The activation energy for the reaction is not being overcome.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS.
Temperature too high: The starting material or product is degrading.Reduce the reaction temperature. If the reaction is slow at lower temperatures, consider a more active catalyst or a longer reaction time.
Product Discoloration Thermal degradation: Formation of phenolic impurities from methoxy group cleavage or other colored byproducts.Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any phenolic intermediates.
Unexpected Side Products High temperature promoting side reactions: This could include decarboxylation of any hydrolyzed acid, or reactions involving the substituents.Optimize the reaction temperature to find a balance between an acceptable reaction rate and minimal side product formation. Analyze the side products to understand the degradation pathway and adjust conditions accordingly.
Inconsistent Results When Scaling Up Poor heat transfer: In larger reaction vessels, localized overheating can occur, leading to degradation.Ensure efficient stirring and consider using a temperature-controlled oil bath or jacketed reactor for better heat distribution. A slower rate of addition of reagents can also help manage exotherms.

Experimental Protocols and Data

Alkaline Hydrolysis (Saponification) of this compound

This protocol describes a general procedure for the hydrolysis of the ester to the corresponding carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in methanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 1.5 to 2.5 equivalents).

  • Heating: Heat the mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Temperature Effects on Reactivity: A Conceptual Overview

The effect of temperature on chemical reactions is fundamentally described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the temperature (T).

k = A * exp(-Ea / (R * T))

Where A is the pre-exponential factor and R is the gas constant. This relationship is depicted in the following workflow:

G cluster_0 Temperature Influence on Reaction Rate cluster_1 Potential Negative Consequences of High Temperature Increase T Increase Temperature (T) Increase k Increase Rate Constant (k) Increase T->Increase k Arrhenius Equation Faster Reaction Faster Reaction Rate Increase k->Faster Reaction High T Excessive Temperature Degradation Thermal Degradation High T->Degradation Side Reactions Increased Side Reactions High T->Side Reactions Lower Yield Lower Yield / Purity Degradation->Lower Yield Side Reactions->Lower Yield G A This compound OCH3 COOCH3 Cl B High Temperature A->B C Initial Radical Fragments Phenoxy Radical Methyl Radical Chloro Radical B->C Homolytic Cleavage D Complex Mixture of Degradation Products Chlorinated Phenols Benzoic Acids CO, CO2, HCl C->D Recombination & Further Reactions

Caption: A conceptual diagram of potential thermal degradation pathways.

Hydrolysis Rate of Substituted Methyl Benzoates

While specific kinetic data for this compound is not available, the following table summarizes general trends observed for the alkaline hydrolysis of substituted methyl benzoates.

SubstituentPositionRelative Rate of HydrolysisCausality
Electron-withdrawingortho, paraIncreasedThe substituent stabilizes the negative charge in the transition state of the nucleophilic attack.
Electron-donatingortho, paraDecreasedThe substituent destabilizes the negatively charged transition state.
Sterically bulkyorthoDecreasedHinders the approach of the nucleophile to the carbonyl carbon.

This table is a generalized representation based on principles of physical organic chemistry.

References

  • Effect of reaction temperature on acidic hydrolysis of methyl benzoate - UNIMAS Institutional Repository. (2016). Retrieved from [Link]

  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. ResearchGate. (2009). Retrieved from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. (1987). Retrieved from [Link]

  • Temperature-Dependent Reaction Kinetics Of Organic Compounds In Aqueous Solution. African Journal of Biomedical Research. (2023). Retrieved from [Link]

  • How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. ResearchGate. (2013). Retrieved from [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC. (2021). Retrieved from [Link]

  • Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. PMC. (2022). Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. (2023). Retrieved from [Link]

  • Synthesis, characterization and thermal behaviour of solid-state compounds of 2-methoxybenzoate with some bivalent trans. Redalyc. (2005). Retrieved from [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC. (2013). Retrieved from [Link]

  • The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. (n.d.). Retrieved from [Link]

  • Reaction mechanisms of anisole pyrolysis at different temperatures: Experimental and theoretical studies Supporting Information. (n.d.). Retrieved from [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. (2022). Retrieved from [Link]

  • The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. PubMed. (2005). Retrieved from [Link]

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions (RSC Publishing). (2009). Retrieved from [Link]

  • Reaction Mechanisms of Anisole Pyrolysis at Different Temperatures: Experimental and Theoretical Studies. ResearchGate. (2019). Retrieved from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. (1987). Retrieved from [Link]

  • Chemical Kinetic Study on Reaction Pathway of Anisole Oxidation at Various Operating Condition. ResearchGate. (2018). Retrieved from [Link]

  • Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. PubMed. (2024). Retrieved from [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. (2003). Retrieved from [Link]

  • Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. Scilit. (1988). Retrieved from [Link]

  • Chemistry Olympiad past papers. RSC Education. (n.d.). Retrieved from [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). Retrieved from [Link]

  • 2-Chloro-4-methoxybenzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • Methyl benzoate. Wikipedia. (n.d.). Retrieved from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. (n.d.). Retrieved from [Link]

  • The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. (n.d.). Retrieved from [Link]

  • Name the main organic product formed when anisole is reacted with i) Excess of HI ii) Limited Amount of HI. Filo. (2023). Retrieved from [Link]

  • nucleophilic substitution reaction: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Esters Group - information sheet. Canada.ca. (2022). Retrieved from [Link]

  • Nucleophilic aromatic substitution. Wikipedia. (n.d.). Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Methyl Benzoate. PubChem. (n.d.). Retrieved from [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. (2007). Retrieved from [Link]

  • Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino). RSC Publishing. (2020). Retrieved from [Link]

  • Methyl benzoate. EZGC Method Translator. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 2-chloro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure a robust, efficient, and safe manufacturing process.

I. Synthesis Overview and Key Transformation Steps

The industrial synthesis of this compound typically proceeds through a two-step process:

  • Electrophilic Chlorination: The starting material, 4-methoxybenzoic acid (p-anisic acid), undergoes regioselective chlorination to yield 2-chloro-4-methoxybenzoic acid.

  • Fischer Esterification: The resulting chlorinated benzoic acid is then esterified with methanol, catalyzed by a strong acid, to produce the final product, this compound.

While this synthetic route appears straightforward on paper, scaling up presents a unique set of challenges that can impact yield, purity, and process safety. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: From Lab to Plant

This section is structured to address specific issues you may encounter during the scale-up process. Each problem is followed by an analysis of potential causes and recommended solutions.

FAQ 1: We are experiencing a significant drop in yield for the chlorination step upon moving from a 1L flask to a 100L reactor. What are the likely causes and how can we mitigate this?

Potential Causes:

  • Inefficient Heat Transfer and Localized Hotspots: The chlorination of aromatic compounds is an exothermic reaction.[1][2] At a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat removal.[3] This can result in localized "hotspots" where the temperature is significantly higher than the bulk temperature, promoting the formation of undesirable side products such as dichlorinated or other isomeric impurities.[4]

  • Poor Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to a non-homogeneous distribution of the chlorinating agent.[5] This can result in areas of high reactant concentration, favoring over-chlorination, while other areas remain unreacted, thus lowering the overall yield of the desired product.

  • Sub-optimal Reagent Addition Rate: A rapid addition of the chlorinating agent at a larger scale can overwhelm the cooling capacity of the reactor, leading to a temperature excursion and increased byproduct formation.

Recommended Solutions:

  • Reactor Design and Heat Management:

    • Utilize a reactor with a high heat transfer coefficient, such as a glass-lined or stainless steel reactor with an efficient cooling jacket.

    • Implement a robust temperature control system with multiple temperature probes to monitor for localized temperature variations.

    • Consider the use of a continuous flow reactor for highly exothermic reactions, as they offer superior heat and mass transfer capabilities.[2]

  • Mixing and Agitation:

    • Ensure the reactor is equipped with an appropriately designed agitator (e.g., turbine or pitched-blade) to ensure vigorous mixing and a homogeneous reaction mixture.

    • Perform computational fluid dynamics (CFD) modeling to optimize agitator speed and design for your specific reactor geometry.

  • Controlled Reagent Addition:

    • Develop a controlled addition profile for the chlorinating agent. A slower, continuous addition will allow the cooling system to effectively manage the heat of reaction.

    • Consider subsurface addition of the chlorinating agent to improve dispersion and minimize localized high concentrations.

Experimental Workflow: Optimizing Chlorination at Pilot Scale

Caption: Troubleshooting workflow for chlorination scale-up.

FAQ 2: During the esterification step at pilot scale, we are observing incomplete conversion of the 2-chloro-4-methoxybenzoic acid, even with extended reaction times. What could be the issue?

Potential Causes:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction.[6][7] At a larger scale, the removal of water, a byproduct of the reaction, may be less efficient, leading to the equilibrium shifting back towards the reactants.

  • Catalyst Deactivation or Insufficient Loading: The acid catalyst (e.g., sulfuric acid) can be deactivated by moisture or may be present in insufficient quantities for the larger volume.

  • Mass Transfer Limitations: In a large reactor, if the 2-chloro-4-methoxybenzoic acid is not fully dissolved in the methanol, the reaction will be limited by the rate of dissolution.

Recommended Solutions:

  • Driving the Equilibrium:

    • Use a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed.[6]

    • Increase the molar excess of methanol to push the equilibrium towards the product side.

  • Catalyst Management:

    • Ensure the use of a sufficient amount of a high-quality acid catalyst.

    • Consider using a solid acid catalyst, which can be more easily separated from the reaction mixture at the end of the reaction.

  • Improving Solubility:

    • Ensure adequate agitation to keep the solid 2-chloro-4-methoxybenzoic acid suspended and promote its dissolution in methanol.

    • Slightly increasing the reaction temperature can improve solubility, but this must be balanced against the potential for side reactions.

Process Analytical Technology (PAT) for Esterification Monitoring

To gain a better understanding and control of your esterification, consider implementing Process Analytical Technology (PAT).[8][9][10][11][12]

PAT Tool Application in Esterification Benefits
In-line FTIR/Raman Spectroscopy Real-time monitoring of the disappearance of the carboxylic acid peak and the appearance of the ester peak.Provides immediate feedback on reaction kinetics and endpoint determination, reducing the need for offline sampling and analysis.
On-line HPLC Automated sampling and analysis of the reaction mixture to quantify reactants, products, and byproducts.Offers detailed quantitative data on reaction progress and impurity profiles, enabling tighter process control.
FAQ 3: We are facing challenges with the filtration of the final product, this compound, after crystallization. The filtration is slow, and the product seems to retain a lot of solvent.

Potential Causes:

  • Poor Crystal Morphology: The formation of very fine, needle-like crystals can lead to a tightly packed filter cake that is difficult to de-liquor.[13][14][15]

  • Inconsistent Crystal Size Distribution (CSD): A wide CSD with a significant amount of fines can clog the filter medium and slow down the filtration process.

  • Sub-optimal Crystallization Conditions: Rapid cooling or the addition of an anti-solvent too quickly can lead to uncontrolled nucleation and the formation of small, poorly formed crystals.

Recommended Solutions:

  • Controlled Crystallization:

    • Develop a controlled cooling profile to promote crystal growth rather than nucleation. A slower cooling rate generally leads to larger, more uniform crystals.

    • If using an anti-solvent, add it slowly and at a controlled rate to maintain a consistent level of supersaturation.

    • Consider seeding the solution with a small amount of the desired crystalline material to promote controlled crystal growth.

  • Filtration and Drying Optimization:

    • Select the appropriate filter medium with a pore size that retains the crystals without being easily blinded by fines.

    • Optimize the filter cake washing step to effectively remove residual solvent and impurities without dissolving the product.

    • Consider using a filter-dryer, which combines filtration, washing, and drying in a single piece of equipment, minimizing handling and potential contamination.

Crystallization and Filtration Workflow

Caption: Optimized workflow for crystallization and filtration.

III. Safety Considerations for Scale-Up

Scaling up the production of any chemical, including this compound, requires a thorough safety assessment.

Hazard Potential Cause Mitigation Strategy
Thermal Runaway Exothermic chlorination reaction with inadequate cooling.[2][3]Implement a robust cooling system, controlled reagent addition, and a quench system for emergencies.
Chemical Exposure Handling of corrosive and irritating chemicals like chlorinating agents and strong acids.Use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[16] Work in a well-ventilated area with access to safety showers and eyewash stations.[16]
Fire Hazard Use of flammable solvents like methanol.Use intrinsically safe equipment and avoid ignition sources.[17] Ensure proper grounding and bonding to prevent static discharge.
Waste Disposal Generation of acidic and chlorinated waste streams.Neutralize acidic waste before disposal. Segregate chlorinated waste for appropriate treatment and disposal in accordance with local regulations.[18]

IV. References

  • An Engineered Approach to Specialty Chemicals Purification. (n.d.). Retrieved from

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved from

  • Crystallization. (n.d.). APC. Retrieved from

  • SAFETY DATA SHEET. (n.d.). Retrieved from

  • Crystallization Process R&D in Pharmaceutical Development. (n.d.). PharmaBlock. Retrieved from

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). International Science Community Association. Retrieved from

  • The Importance of Crystallization in Pharmaceutical Manufacturing. (2025, July 11). Zhanghua - Filter Dryer. Retrieved from

  • Methyl benzoate. (n.d.). Santa Cruz Biotechnology. Retrieved from

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). ResearchGate. Retrieved from

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. Retrieved from

  • The Science Behind Optimizing Heat Transfer in the Chemical Industry. (2025, January 7). Fluorostore. Retrieved from

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved from

  • 2-Chloro-4-methoxybenzoic acid. (n.d.). MySkinRecipes. Retrieved from

  • Purification of bio-based chemicals on an industrial scale. (2016, December 11). Retrieved from

  • Method for chlorination of methylated aromatic compounds. (n.d.). Google Patents. Retrieved from

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Retrieved from

  • Chemical Processing. (n.d.). DuPont. Retrieved from

  • Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives. (n.d.). Benchchem. Retrieved from

  • Sustainable Waste Management in the Production of Medicinal and Aromatic Plants—A Systematic Review. (n.d.). MDPI. Retrieved from

  • Aromatic chlorination process and formation of possible key reactive species A2 and A3. (n.d.). ResearchGate. Retrieved from

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. Retrieved from

  • Production of wax esters via microbial oil synthesis from food industry waste and by-product streams. (n.d.). ResearchGate. Retrieved from

  • Process Analytical Technology (PAT). (n.d.). Bruker. Retrieved from

  • Ester Production. (n.d.). News → Sustainability Directory. Retrieved from

  • From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r). (2013, March 7). Boston Apothecary. Retrieved from

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from

  • Specialty Chemical Manufacturing Excellence. (n.d.). Mott Corporation. Retrieved from

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved from

  • Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. (2021, April 1). Organic Letters - ACS Publications. Retrieved from

  • 2-Chloro-4-methoxybenzoic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved from

  • 2-Chloro-4-Methoxybenzoic Acid at best price in Hyderabad by SYN Finechem Labs Private Limited. (n.d.). IndiaMART. Retrieved from

  • Chlorination Aromatic Substitution Overview. (2021, March 17). YouTube. Retrieved from

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents. Retrieved from

  • Process Analytical Technology: Applications to the Pharmaceutical Industry. (n.d.). Retrieved from

  • Sustainable production of volatile esters. (n.d.). WUR. Retrieved from

  • Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. (n.d.). MDPI. Retrieved from

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021, May 6). YouTube. Retrieved from

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from

  • Side chain chlorination of aromatic and heterocyclic ethers. (n.d.). Google Patents. Retrieved from

  • 2-chloro-4-methoxybenzoic acid (C8H7ClO3). (n.d.). PubChemLite. Retrieved from

  • Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. (n.d.). ResearchGate. Retrieved from

  • Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. (n.d.). PubMed. Retrieved from

  • Trade-offs in disinfection byproduct formation associated with precursor preoxidation for control of N-nitrosodimethylamine formation. (2012, May 1). PubMed. Retrieved from

  • Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment. (n.d.). SciSpace. Retrieved from

Sources

Validation & Comparative

A Comprehensive Guide to the Reactivity of Methyl 2-chloro-4-methoxybenzoate and its Analogues in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the chemical reactivity of Methyl 2-chloro-4-methoxybenzoate, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying principles that govern the compound's behavior. We will objectively compare its performance in key chemical transformations against structurally similar molecules, providing a predictive framework and actionable experimental data to guide your synthetic strategy.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the functionalization of aromatic rings. Unlike the more common electrophilic substitutions, SNAr involves the attack of a nucleophile on an electron-poor aromatic system, leading to the displacement of a leaving group.

The SNAr Mechanism: A Primer

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The rate-determining first step involves the attack of a nucleophile on the carbon atom bearing the leaving group, which temporarily breaks the ring's aromaticity to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The reaction is completed in a second, faster step where the leaving group is expelled, restoring aromaticity.

The stability of the Meisenheimer complex is paramount to the reaction's success. This stability is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they can delocalize the negative charge through resonance.[3][4]

Caption: The general energy profile of a two-step SNAr reaction.

Electronic Profile of this compound

The reactivity of this compound in SNAr reactions is dictated by a nuanced interplay of its three substituents:

  • -Cl (Leaving Group at C2): A halogen that serves as the leaving group.

  • -COOCH₃ (Methyl Ester at C1): A moderate electron-withdrawing group positioned ortho to the chlorine. This is the key activating group, as it can directly stabilize the negative charge of the Meisenheimer intermediate via resonance.

  • -OCH₃ (Methoxy at C4): A strong electron-donating group (by resonance) positioned para to the chlorine. This group deactivates the ring towards nucleophilic attack by increasing the overall electron density of the aromatic system.

The result is a molecule that is "moderately" activated for SNAr. The activating effect of the ortho-ester is partially counteracted by the deactivating effect of the para-methoxy group.

Caption: Electronic push-pull effects governing intermediate stability.

Comparative Reactivity Analysis (SNAr)

To contextualize the reactivity of this compound, we compare it with several analogues under identical reaction conditions.

A. The Leaving Group Effect (F vs. Cl vs. Br)

In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Consequently, the leaving group's ability to stabilize the intermediate through its inductive effect is more important than its bond strength. Fluorine, being the most electronegative halogen, provides the most stabilization, making fluoroarenes surprisingly the most reactive substrates for SNAr.[5]

CompoundHalogen (X)Key FactorPredicted Relative Rate
Methyl 2-fluoro -4-methoxybenzoateFHighest electronegativity, strongest inductive stabilization of the intermediate.Highest (~100)
Methyl 2-chloro -4-methoxybenzoateClModerate electronegativity and stabilization.Intermediate (~1)
Methyl 2-bromo -4-methoxybenzoateBrLowest electronegativity, weakest inductive stabilization of the intermediate.Lowest (~0.1)
Table 1: Predicted relative SNAr reactivity based on the halogen leaving group.

B. The Substituent Position Effect (Isomers)

The positioning of electron-withdrawing and -donating groups relative to the leaving group has a dramatic impact on reactivity. Effective resonance stabilization of the Meisenheimer complex only occurs when EWGs are in the ortho or para positions.[4]

Compound-COOCH₃ Position-OCH₃ PositionAnalysisPredicted Reactivity
Methyl 2-chloro -4-methoxybenzoateortho (Activating)para (Deactivating)Moderately ActivatedBaseline
Methyl 4-chloro -2-methoxybenzoatemeta (No Resonance)ortho (Strongly Deactivating)Severely DeactivatedVery Low
Methyl 5-chloro -2-methoxybenzoatepara (Activating)meta (No Resonance)Strongly ActivatedHigh
Table 2: Predicted relative SNAr reactivity based on isomer structure.

C. The Activating/Deactivating Group Effect

Replacing the para-methoxy group with other substituents clearly demonstrates the principles of activation and deactivation.

CompoundPara Substituent (Y)Electronic EffectPredicted Reactivity
Methyl 2-chloro-4-nitro benzoate-NO₂Very Strong EWG (Activating)Very High
Methyl 2,4-dichlorobenzoate-ClWeak EWG (Activating)High
This compound-OCH₃Strong EDG (Deactivating)Moderate
Methyl 2-chloro-4-aminobenzoate-NH₂Very Strong EDG (Deactivating)Low
Table 3: Predicted SNAr reactivity based on the para-substituent.
Experimental Protocol: A Model SNAr Reaction

This protocol describes the synthesis of Methyl 2-(morpholino)-4-methoxybenzoate as a representative SNAr transformation.

Methodology:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.98 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to dissolve the starting material. To this solution, add morpholine (0.52 mL, 5.98 mmol, 1.2 equiv.) followed by potassium carbonate (K₂CO₃, 1.38 g, 9.97 mmol, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

SNAr_Workflow Setup 1. Combine Reactants - this compound - Morpholine - K₂CO₃ - DMF Solvent Reaction 2. Heat & Stir - 100 °C - 12-24 h - Monitor by TLC Setup->Reaction Workup 3. Quench & Extract - Pour into H₂O - Extract with Ethyl Acetate Reaction->Workup Purification 4. Purify - Wash & Dry Organics - Concentrate - Column Chromatography Workup->Purification Product Final Product Methyl 2-(morpholino)- 4-methoxybenzoate Purification->Product

Caption: Experimental workflow for a typical SNAr reaction.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr relies on the inherent electronic properties of the substrate, palladium-catalyzed cross-coupling reactions offer a powerful, alternative strategy for forming new bonds at the C-Cl position. These reactions, such as the Buchwald-Hartwig amination, are indispensable for constructing C-N, C-C, and C-O bonds.[6][7]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[6] The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.

Unlike in SNAr, the rate-limiting step is typically the initial oxidative addition, which involves the cleavage of the carbon-halogen bond. Therefore, reactivity trends are inverted: C-Br > C-Cl >> C-F, reflecting the decreasing bond strengths. Aryl chlorides are notoriously challenging substrates and often require specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the difficult oxidative addition step.[8][9]

Buchwald_Hartwig_Cycle center Pd(0)L Catalyst OxAdd Pd(II) Complex (Ar-Pd(L)-X) center->OxAdd Oxidative Addition (Ar-X) AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + Amine Deprotonation Palladium Amide Complex AmineCoord->Deprotonation - Base-H⁺ Deprotonation->center Reductive Elimination (Product Ar-NR₂)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Comparative Reactivity in Cross-Coupling

The following table outlines the expected reactivity and required conditions for the Buchwald-Hartwig amination of halo-substituted methyl 4-methoxybenzoates.

CompoundHalogen (X)C-X Bond StrengthReactivity & Conditions
Methyl 2-bromo -4-methoxybenzoateBrWeakestHighest Reactivity. Couples readily with simple Pd catalysts (e.g., Pd(OAc)₂) and ligands at moderate temperatures.
Methyl 2-chloro -4-methoxybenzoateClIntermediateModerate Reactivity. Requires specialized, bulky ligands (e.g., XPhos) and stronger bases (e.g., NaOtBu) at higher temperatures.[8]
Methyl 2-fluoro -4-methoxybenzoateFStrongestVery Low Reactivity. Extremely challenging substrate for cross-coupling due to the strong C-F bond. Requires highly specialized catalysts or alternative activation methods.[10]
Table 4: Comparative reactivity in Palladium-catalyzed amination.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the amination of this compound with aniline.

Methodology:

  • Setup: In a glovebox, add Pd₂(dba)₃ (22.8 mg, 0.025 mmol, 2.5 mol%) and XPhos (47.7 mg, 0.10 mmol, 10 mol%) to a flame-dried Schlenk tube. Add this compound (200 mg, 1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe, followed by aniline (0.10 mL, 1.1 mmol, 1.1 equiv.).

  • Reaction: Seal the Schlenk tube and heat the mixture to 110 °C in an oil bath for 18-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the N-aryl product.

Buchwald_Workflow Setup 1. Glovebox Setup - Add Pd₂(dba)₃, XPhos - Add Substrate, Base Reaction 2. Add Solvents/Reagents - Toluene, Aniline - Heat under Argon (110 °C) Setup->Reaction Workup 3. Filtration - Cool and dilute - Filter through Celite Reaction->Workup Purification 4. Isolate Product - Concentrate filtrate - Column Chromatography Workup->Purification Product Final Product Methyl 4-methoxy-2- (phenylamino)benzoate Purification->Product

Caption: Experimental workflow for a Buchwald-Hartwig amination.

Conclusion & Outlook

The reactivity of this compound is a classic example of how substituent effects and reaction mechanisms dictate synthetic outcomes.

  • For Nucleophilic Aromatic Substitution (SNAr) , reactivity is governed by the electronic stabilization of the Meisenheimer intermediate. The reaction is activated by ortho/para electron-withdrawing groups and deactivated by electron-donating groups. The leaving group trend is F > Cl > Br .

  • For Palladium-Catalyzed Cross-Coupling , reactivity is governed by the C-X bond strength and the rate of oxidative addition. The reactivity trend is inverted: Br > Cl >> F . Success with less reactive aryl chlorides hinges on the use of advanced catalyst systems.

By understanding these competing reactivity pathways, chemists can rationally select the appropriate reaction conditions, predict potential side products, and design more efficient and robust synthetic routes for the development of complex molecules.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • RSC Publishing. Palladium-catalyzed cross-couplings by C–O bond activation. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubMed Central (PMC). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

Sources

alternative synthetic routes for producing Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Methyl 2-chloro-4-methoxybenzoate

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features, a chlorinated and methoxylated benzene ring with a methyl ester, make it a versatile building block for more complex molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and professionals in drug development and chemical manufacturing. This guide provides a detailed comparison of the primary synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and performance metrics to inform your selection of the most suitable method.

Route 1: The Sandmeyer Reaction Approach from 2-Amino-4-methoxybenzoic Acid

This classical and widely utilized route leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halides. The starting material, 2-amino-4-methoxybenzoic acid, is readily available, making this a common first choice.

Mechanistic Insight

The core of this synthesis is the diazotization of the aromatic amine followed by a copper(I) chloride-mediated substitution.

  • Diazotization: In the presence of a strong acid like hydrochloric acid, sodium nitrite reacts with the primary aromatic amine to form a diazonium salt. This intermediate is highly reactive due to the excellent leaving group potential of dinitrogen gas (N₂).

  • Sandmeyer Reaction: The diazonium salt is then treated with copper(I) chloride. The copper catalyst facilitates the single-electron transfer (SET) mechanism, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride to yield the desired aryl chloride and regenerate the copper(I) catalyst.

  • Esterification: The final step involves the Fischer esterification of the resulting 2-chloro-4-methoxybenzoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid, to produce the final methyl ester product.

Experimental Protocol

Step 1: Diazotization and Sandmeyer Reaction

  • Suspend 2-amino-4-methoxybenzoic acid in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated 2-chloro-4-methoxybenzoic acid by filtration.

Step 2: Esterification

  • Reflux the crude 2-chloro-4-methoxybenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

  • Purify by recrystallization or column chromatography.

Visualizing the Workflow

A 2-Amino-4-methoxybenzoic Acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C 2-Chloro-4-methoxybenzoic Acid B->C  CuCl, HCl D This compound C->D  Methanol, H₂SO₄  Reflux

Caption: Workflow for the Sandmeyer reaction route.

Route 2: Direct Chlorination of Methyl 4-methoxybenzoate

This route appears more direct as it involves the direct chlorination of the readily available methyl 4-methoxybenzoate. However, it presents significant challenges regarding regioselectivity.

Mechanistic Insight

This reaction is an electrophilic aromatic substitution. The methoxy group (-OCH₃) and the methyl ester (-COOCH₃) group on the benzene ring direct the position of the incoming electrophile (chlorine).

  • The methoxy group is a powerful activating group and is ortho-, para- directing.

  • The methyl ester group is a deactivating group and is meta- directing.

Since the methoxy group is a much stronger activating group, it will dominate the directing effects. The para position is already occupied by the ester group, so the incoming chlorine will be directed to the ortho positions relative to the methoxy group. This leads to the formation of two main products: this compound and Methyl 3-chloro-4-methoxybenzoate, as well as the potential for dichlorination.

Experimental Protocol
  • Dissolve Methyl 4-methoxybenzoate in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Slowly bubble chlorine gas through the solution or add a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) at a controlled temperature.

  • Monitor the reaction by TLC or GC to maximize the formation of the desired product.

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess chlorine.

  • Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The major challenge is the separation of the isomeric products, which typically requires careful fractional distillation or column chromatography.

Visualizing the Workflow

A Methyl 4-methoxybenzoate B Mixture of Isomers (2-chloro and 3-chloro) A->B  Cl₂, Lewis Acid  or NCS C This compound B->C  Purification  (Chromatography/Distillation)

Caption: Workflow for the direct chlorination route.

Route 3: Multi-step Synthesis from 4-Methoxyaniline

This route also utilizes a Sandmeyer reaction but starts from the more basic raw material, 4-methoxyaniline. It involves an additional esterification step at the end.

Mechanistic Insight

The chemistry is similar to Route 1, involving diazotization and a Sandmeyer reaction to introduce the chlorine atom. The key difference is the absence of the carboxylic acid group on the starting material, which is introduced later in the synthesis. A common approach involves first protecting the amine, performing a Friedel-Crafts acylation to introduce a carbonyl group, followed by oxidation to the carboxylic acid, deprotection, and then proceeding with the Sandmeyer reaction and esterification. A more direct but often lower-yielding approach would be carboxylation of a Grignard reagent derived from the chlorinated intermediate.

Given the complexity and lower efficiency, this route is less common in practice for this specific target molecule but demonstrates the versatility of these fundamental reactions. A more plausible sequence would be the Sandmeyer reaction on 4-methoxyaniline to get 4-chloroanisole, followed by ortho-lithiation and carboxylation, and finally esterification.

Experimental Protocol (Illustrative via Ortho-lithiation)
  • Chlorination: Convert 4-methoxyaniline to 4-chloroanisole via a Sandmeyer reaction (as described in Route 1).

  • Ortho-lithiation: Dissolve 4-chloroanisole in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong base like n-butyllithium. The lithium will direct to the position ortho to the methoxy group due to its directing metallation group ability.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

  • Quench the reaction with aqueous acid (e.g., HCl).

  • Extract the 2-chloro-4-methoxybenzoic acid into an organic solvent.

  • Esterification: Proceed with the esterification as described in Route 1.

Visualizing the Workflow

A 4-Methoxyaniline B 4-Chloroanisole A->B  Sandmeyer Reaction C Lithiated Intermediate B->C  n-BuLi, -78 °C D 2-Chloro-4-methoxybenzoic Acid C->D  1. CO₂  2. H₃O⁺ E This compound D->E  Methanol, H₂SO₄

Caption: Workflow for the multi-step route from 4-methoxyaniline.

Performance Comparison

MetricRoute 1 (from 2-Amino-4-methoxybenzoic Acid)Route 2 (Direct Chlorination)Route 3 (from 4-Methoxyaniline)
Starting Material 2-Amino-4-methoxybenzoic acidMethyl 4-methoxybenzoate4-Methoxyaniline
Number of Steps 2 (or 1 if esterification is combined)1 (plus difficult purification)3-4
Regioselectivity ExcellentPoor to moderateExcellent
Typical Overall Yield HighLow to moderate (of isolated product)Moderate
Purification Relatively straightforward (recrystallization)Difficult (chromatography, distillation)Moderate
Key Advantage High selectivity and yieldPotentially fewer stepsUses a very basic starting material
Key Disadvantage Use of diazonium salts (can be unstable)Poor selectivity, difficult purificationMultiple steps, use of organolithiums

Conclusion

For the synthesis of this compound, the Sandmeyer reaction starting from 2-amino-4-methoxybenzoic acid (Route 1) stands out as the most reliable and efficient method. It offers excellent regioselectivity, leading to a cleaner product and simplifying purification, which translates to higher overall yields.

The direct chlorination of methyl 4-methoxybenzoate (Route 2) , while appearing more atom-economical with fewer steps, is severely hampered by a lack of regioselectivity. The formation of isomeric byproducts necessitates challenging and costly purification procedures, making it less practical for large-scale production where purity is paramount.

The multi-step synthesis from 4-methoxyaniline (Route 3) is a viable but more laborious alternative. While it demonstrates the application of powerful synthetic transformations like ortho-lithiation, the increased number of steps generally leads to a lower overall yield and higher process complexity.

Therefore, for researchers and drug development professionals requiring a reliable and high-yielding synthesis of this compound, the Sandmeyer approach on the pre-functionalized 2-amino-4-methoxybenzoic acid is the recommended route.

References

  • Sandmeyer Reaction Overview. Organic Chemistry Portal. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Electrophilic Aromatic Substitution. LibreTexts Chemistry. [Link]

  • Directed Ortho Metalation. Organic Chemistry Portal. [Link]

A Comparative Guide to the Structural Validation of Methyl 2-chloro-4-methoxybenzoate using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and analysis. Trivial errors in structural assignment can lead to the invalidation of entire research programs. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct census of the carbon environments within a molecule, offering a high-fidelity fingerprint of its atomic framework.

This guide provides an in-depth, practical comparison for the structural validation of Methyl 2-chloro-4-methoxybenzoate. We will move beyond a simple recitation of data to explain the underlying electronic effects that govern the observed chemical shifts. By comparing the target molecule to structurally related analogues, we will demonstrate how to leverage substituent effects to build a robust, self-validating case for its structure.

The Decisive Role of Substituent Effects in Aromatic ¹³C NMR

The chemical shift (δ) of a carbon atom in a benzene ring is exquisitely sensitive to its electronic environment. The default chemical shift for a carbon in unsubstituted benzene is approximately 128.5 ppm. When substituents are added to the ring, they perturb the electron density through a combination of inductive and resonance effects, causing the signals for the ipso (the carbon bearing the substituent), ortho, meta, and para carbons to shift upfield (shielding, lower ppm) or downfield (deshielding, higher ppm).[1]

In this compound, we have three distinct substituents whose competing effects must be understood to assign the spectrum correctly:

  • -OCH₃ (Methoxy): A powerful resonance electron-donating group (EDG) and an inductively electron-withdrawing group. The resonance effect dominates, leading to strong shielding (upfield shift) at the ortho and para positions and strong deshielding at the ipso carbon.[2]

  • -Cl (Chloro): An inductively electron-withdrawing group (EWG) and a weak resonance electron-donating group. Its net effect is electron-withdrawing, causing deshielding, particularly at the ipso carbon.[3]

  • -COOCH₃ (Methyl Ester): An electron-withdrawing group through both induction and resonance. It deshields the ipso and para carbons.[4]

Understanding how these effects combine is the key to confidently assigning the structure.[5]

Predicted ¹³C NMR Spectrum and Comparative Analysis

A full structural validation requires not just analyzing the spectrum of the target molecule in isolation, but comparing it against logical alternatives to highlight the specific spectral features imparted by each substituent. Here, we compare the predicted ¹³C NMR data for this compound with experimental data for two key analogues: Methyl 2-chlorobenzoate and Methyl 4-methoxybenzoate .

The predicted chemical shifts for our target molecule are derived from established additivity rules, which provide a reliable estimate of the spectrum.[6]

Carbon PositionThis compound (Predicted, ppm)Methyl 2-chlorobenzoate (Experimental, ppm)[7][8]Methyl 4-methoxybenzoate (Experimental, ppm)Rationale for Shift in Target Molecule
C=O~166.0166.2166.8The ester carbonyl environment is relatively consistent across these structures.
C1 (-COOCH₃)~122.1131.1122.7Shielded relative to Methyl 2-chlorobenzoate due to the para methoxy group's donating effect.
C2 (-Cl)~133.5133.7-The local environment is dominated by the attached chlorine, so the shift is very similar to Methyl 2-chlorobenzoate.
C3~112.3126.6131.5Strongly shielded by the powerful ortho methoxy group's resonance effect.
C4 (-OCH₃)~163.2131.4163.4Strongly deshielded by the directly attached, electronegative oxygen, similar to Methyl 4-methoxybenzoate.
C5~114.1130.1113.6Strongly shielded, being ortho to the methoxy group. Its chemical shift is very similar to the corresponding carbon in Methyl 4-methoxybenzoate.
C6~132.5132.6113.6Deshielded relative to C3 and C5. It is meta to the methoxy group and ortho to the ester, making its environment complex.
Ester -OCH₃~52.552.551.8The ester methyl group is largely insulated from the ring's electronic effects.
Ring -OCH₃~56.1-55.3The ring-bound methoxy carbon is characteristic and easily identified.[9]

Note: Experimental data is typically acquired in CDCl₃. Predicted values are based on additive models and serve as a guide for assignment.

This comparative table is the core of our validation. For instance, the dramatic upfield shift of C3 and C5 to ~112-114 ppm is a hallmark of the powerful electron-donating methoxy group at the C4 position.[10] Simultaneously, the signals for C2 and C6 remain downfield, consistent with the influence of the adjacent electron-withdrawing chloro and ester groups, respectively. This pattern of shielding and deshielding provides a unique and definitive fingerprint.

Workflow for Spectroscopic Structural Validation

A robust analytical workflow ensures that data is acquired, processed, and interpreted in a systematic and reproducible manner. This process is critical for ensuring data integrity, especially in regulated environments like drug development.

G cluster_0 Phase 1: Preparation & Acquisition cluster_1 Phase 2: Data Processing cluster_2 Phase 3: Analysis & Validation prep Sample Preparation (10-20 mg in 0.6 mL CDCl3) acq ¹³C NMR Data Acquisition (Proton Decoupled) prep->acq Load Sample proc Fourier Transform & Phase/Baseline Correction acq->proc Raw FID Data ref Chemical Shift Referencing (TMS or CDCl3 at 77.16 ppm) proc->ref assign Peak Assignment (Count signals, analyze shifts) ref->assign Processed Spectrum compare Comparative Analysis (Compare to analogues & predictions) assign->compare validate Final Structure Confirmation compare->validate Data Concordant?

Caption: Workflow for ¹³C NMR-based structural validation.

Detailed Experimental Protocol

Trustworthiness in scientific data begins with a meticulously executed and well-documented experimental protocol. The following procedure outlines the steps for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.[11]

Objective: To acquire a quantitative-quality ¹³C{¹H} NMR spectrum for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer with a broadband probe.

Materials:

  • This compound (10-20 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube

Procedure:

  • Sample Preparation: a. Accurately weigh 15 ± 5 mg of the compound into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ with TMS. c. Gently vortex or swirl the vial until the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup & Tuning: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. For ¹³C NMR, a line width of <1 Hz on the TMS proton signal is acceptable. d. Tune and match the broadband probe for the ¹³C frequency to ensure efficient power transfer.

  • Acquisition Parameters (Bruker Example): a. Experiment: zgpg30 (a standard 30-degree pulse experiment with proton decoupling). b. Spectral Width (SW): ~240 ppm (centered around 100 ppm) to cover the full range of expected carbon signals. c. Acquisition Time (AQ): ~1.0-1.5 seconds. This determines the digital resolution. d. Relaxation Delay (D1): 5 seconds. Causality: Quaternary carbons (like C1, C2, C4, and C=O) relax slowly. A longer D1 delay is crucial to allow these carbons to fully relax between pulses, ensuring their signal intensities are more representative and preventing signal attenuation or loss.[12] e. Number of Scans (NS): 1024 scans. Causality: The natural abundance of ¹³C is only 1.1%, resulting in a low signal-to-noise ratio. A large number of scans must be averaged to obtain a spectrum with sufficient clarity for identifying all signals, especially those of quaternary carbons. f. Proton Decoupling: Use a standard broadband decoupling sequence like waltz16. Causality: This removes the splitting of carbon signals by attached protons (¹J-CH coupling), simplifying the spectrum so that each unique carbon appears as a single line. This is essential for easy interpretation and counting of carbon environments.[13]

  • Data Processing: a. Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum. c. Manually phase the spectrum to ensure all peaks are in pure absorption mode. d. Apply an automatic baseline correction. e. Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.

By following this self-validating protocol, the resulting spectrum will be of high quality, allowing for confident peak picking and structural assignment.

Conclusion

The structural validation of this compound by ¹³C NMR spectroscopy is a clear-cut process when approached systematically. The key is not merely to observe the spectrum but to interpret it through the lens of fundamental physical organic principles. By predicting the chemical shifts based on substituent effects and then comparing this prediction to the spectra of well-chosen analogues, one can build an unassailable argument for the correct structure. This comparative methodology, grounded in a robust experimental workflow, provides the high level of certainty required for progressive research and development.

References

  • ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • National Center for Biotechnology Information. NMRShiftDB - PubChem Data Source. Available at: [Link]

  • ACS Publications. Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • Journal of Chemical Physics. Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Available at: [Link]

  • National Metrology Institute of Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • National Center for Biotechnology Information. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem. Available at: [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

  • National Center for Biotechnology Information. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. PMC. Available at: [Link]

  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

  • ScienceDirect. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Available at: [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. Available at: [Link]

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  • University of Missouri-St. Louis. 13-C NMR Protocol for beginners AV-400. Available at: [Link]

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  • Royal Society of Chemistry. Supporting Information for Catalytic esterification of alcohols. Available at: [Link]

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  • Taylor & Francis Online. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

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A Comparative Guide to HPLC and GC-MS for the Purity Analysis of Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of Methyl 2-chloro-4-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related molecules.

Understanding the Analyte: this compound

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[1][2][3] For non-volatile or thermally labile compounds, HPLC is often the method of choice.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a reversed-phase HPLC method with UV detection, a common and robust setup for the purity analysis of aromatic compounds.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility in retaining moderately polar compounds.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water. The acid helps to suppress the ionization of any potential acidic impurities and ensures good peak shape.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a working concentration of approximately 0.1 mg/mL.

4. Detection:

  • The chromophore of the benzene ring allows for sensitive UV detection. A wavelength of 254 nm is a good starting point, with further optimization possible using a PDA detector to identify the absorbance maximum.

5. Justification of Choices:

  • Reversed-Phase C18 Column: This is the most common stationary phase in HPLC and is well-suited for separating moderately non-polar compounds like this compound from both more polar and less polar impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase ensures that any acidic functional groups on the analyte or impurities are protonated, leading to consistent retention times and symmetrical peak shapes.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of a broader range of impurities with varying polarities within a reasonable analysis time.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Sensitivity

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] The high resolving power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it an excellent choice for impurity profiling.

Experimental Protocol: GC-MS Analysis

This protocol describes a standard GC-MS method suitable for the analysis of this compound.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Injector: Split/splitless injector.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., TG-5MS, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for its excellent separation of a wide range of compounds.

2. GC Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Split injection with a ratio of 50:1 to avoid column overloading.

3. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

4. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

5. Justification of Choices:

  • Volatility and Thermal Stability: The inferred boiling point of ~271°C suggests the compound is sufficiently volatile and thermally stable for GC analysis without derivatization.

  • Low-Polarity Column: A 5% phenyl-methylpolysiloxane column provides good separation based on boiling points and slight differences in polarity, making it ideal for resolving structurally similar impurities.

  • Temperature Programming: A temperature ramp is essential to elute compounds with a range of boiling points, from volatile impurities to the main component and any less volatile by-products.

  • Mass Spectrometric Detection: MS provides definitive identification of impurities by comparing their mass spectra to library databases (e.g., NIST) and allows for sensitive quantification using selected ion monitoring (SIM) mode if necessary.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Limited to volatile and thermally stable compounds.
Selectivity Good selectivity based on retention time. Co-eluting peaks can be an issue.Excellent selectivity due to both chromatographic separation and mass spectral identification.
Sensitivity Good sensitivity with UV detection, typically in the low ppm range.Excellent sensitivity, often reaching ppb levels, especially in SIM mode.
Identification Tentative identification based on retention time matching with standards. PDA can provide spectral information but is not definitive.Definitive identification through mass spectral library matching and fragmentation patterns.
Sample Prep Generally simple, involving dissolution in a suitable solvent.May require derivatization for non-volatile compounds, though not expected for this analyte.
Analysis Time Typically 20-40 minutes per sample.Typically 20-40 minutes per sample.
Cost Lower initial instrument cost and operating expenses.Higher initial instrument cost and maintenance requirements.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate technique for the purity analysis of this compound.

G start Purity Analysis of This compound volatility_check Is the compound and its expected impurities volatile and thermally stable? start->volatility_check gc_ms GC-MS is a strong candidate volatility_check->gc_ms Yes hplc HPLC is the primary choice volatility_check->hplc No definitive_id Is definitive identification of unknown impurities required? gc_ms->definitive_id hplc_ms Consider HPLC-MS hplc->hplc_ms hplc_uv HPLC-UV is suitable for routine purity checks definitive_id->hplc_uv No, for routine QC gc_ms_confirm GC-MS provides definitive structural information definitive_id->gc_ms_confirm Yes

Caption: Decision workflow for selecting an analytical technique.

Conclusion and Recommendations

Both HPLC and GC-MS are viable and powerful techniques for the purity analysis of this compound.

  • For routine quality control and purity assays where the impurity profile is well-characterized , HPLC-UV offers a robust, reliable, and cost-effective solution. Its simplicity of operation and lower maintenance make it ideal for high-throughput environments.

  • For impurity profiling, identification of unknown degradation products, and in-depth investigations , GC-MS is the superior choice. Its ability to provide definitive structural information through mass spectrometry is invaluable for regulatory submissions and for understanding the complete chemical profile of the substance.

Ultimately, the most comprehensive approach may involve the use of both techniques orthogonally to gain a complete picture of the sample's purity, as each method provides a different dimension of separation and detection.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • Drawell. (n.d.). Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery.
  • Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS.
  • GC-MS Method for Anisole Detection. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.
  • U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method.
  • Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312.
  • Yamini, Y., et al. (2010). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Compon. Journal of the Iranian Chemical Society, 7(2), 516-520.

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A Comparative Analysis of the Biological Efficacy of Methyl 2-chloro-4-methoxybenzoate Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the substituted benzoate scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, Methyl 2-chloro-4-methoxybenzoate and its analogs represent a class of compounds with significant, yet underexplored, potential. This guide provides a comparative study of the biological efficacy of these analogs, drawing upon a synthesis of available data to inform future research and development. While direct head-to-head comparative studies on a homologous series of this compound analogs are limited in the current literature, this document pieces together data from various structurally related compounds to offer a cohesive overview of their potential anticancer and antimicrobial activities.

The strategic placement of chloro and methoxy groups on the benzene ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The chloro group, an electron-withdrawing moiety, can enhance the compound's metabolic stability and membrane permeability. In contrast, the methoxy group, an electron-donating group, can modulate receptor binding and target specificity. This guide will delve into the biological implications of these and other substitutions, providing a framework for understanding the structure-activity relationships (SAR) that govern the efficacy of these promising compounds.

Comparative Biological Efficacy: A Synthesis of Available Data

To facilitate a comparative understanding, the following tables summarize the reported biological activities of various substituted benzoate and related heterocyclic analogs. It is crucial to note that the experimental conditions under which these data were generated may vary between studies. Therefore, this compilation serves as a directional guide for prioritizing future investigations rather than a direct rank-ordering of potency.

Table 1: Anticancer Cytotoxicity Data for Methoxybenzoate Analogs and Related Compounds
Compound/Analog ClassCell LineIC50 (µM)Reference
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) AnalogProstate Cancer Cells0.7 - 1.0[1]
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) AnalogMelanoma Cells1.8 - 2.6[1]
Methyl 3,4-dihydroxycinnamateHepatocellular Carcinoma (Hep3B)109.7 ± 0.8[2]
2-Methoxybenzamide Derivative (Compound 10)Gli-luciferase Reporter Assay0.17[3]
2-Methoxybenzamide Derivative (Compound 17)Gli-luciferase Reporter Assay0.12[3]
2-Methoxybenzamide Derivative (Compound 21)Gli-luciferase Reporter Assay0.03[3]
Benzoxazole Derivative (Compound 11)Breast Cancer (MDA-MB-231)5.63[4]
Benzoxazole Derivative (Compound 12)Breast Cancer (MDA-MB-231)6.14[4]
Benzofuran Derivative (Compound 7)Lung Cancer (A549)6.3 ± 2.5[5]
Benzofuran Derivative (Compound 8)Liver Cancer (HepG2)3.8 ± 0.5[5]
Resveratrol Methoxy Derivative (3-MRESV)Prostate Cancer (PC-3)20.3 ± 2.0[6]
Resveratrol Methoxy Derivative (3,4'-DMRESV)Prostate Cancer (PC-3)43.0 ± 0.6[6]
Table 2: Antimicrobial Activity Data for Benzoate Analogs
Compound/Analog ClassMicroorganismMIC (µM)Reference
Sodium BenzoateP. gingivalis, T. socranskii, C. albicans1446[7]
Dichlorobenzyl AlcoholP. gingivalis, T. socranskii, C. albicans1446[7]
2-Chlorobenzoic Acid Derivative (Compound 6)E. coli2.27 (pMIC)[8]
Sodium BenzoateListeria monocytogenes1750 - 4500 ppm[9]

Key Experimental Protocols for Efficacy Determination

The following sections provide detailed methodologies for assessing the biological activity of this compound analogs. These protocols are designed to be self-validating, ensuring robust and reproducible results.

I. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental for evaluating a compound's ability to inhibit cell proliferation, a key indicator of potential anticancer activity.[10] The assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[11]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate_cells Incubate cells with test compounds (24-72 hours) start->incubate_cells add_mtt Add MTT solution (0.5 mg/mL) incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[11]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Enzyme Inhibition Assessment: Histone Deacetylase (HDAC) Activity Assay

Several benzoic acid derivatives have been shown to exhibit inhibitory activity against histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[13] Dysregulation of HDAC activity is implicated in various cancers, making HDACs attractive therapeutic targets.[14] An in vitro HDAC activity assay can determine if this compound analogs can inhibit these enzymes.

Signaling Pathway: HDAC Inhibition and its Downstream Effects

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Histone Acetylated Histone HDAC->Histone Deacetylation DNA DNA Histone->DNA Relaxed Chromatin Gene_Expression Gene Expression (e.g., p21, Bax) DNA->Gene_Expression Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Inhibitor Benzoate Analog (HDAC Inhibitor) Inhibitor->HDAC Inhibition

Caption: Mechanism of action for HDAC inhibitors leading to apoptosis and cell cycle arrest.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare a stock solution of a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Prepare a developer solution containing trypsin.

  • Enzyme and Inhibitor Incubation: In a 96-well black microplate, add the purified HDAC enzyme to the assay buffer. Add serial dilutions of the this compound analogs. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.[15] Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HDAC substrate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The HDAC enzyme will deacetylate the substrate.

  • Development: Stop the reaction and develop the signal by adding the developer solution. The developer (trypsin) will cleave the deacetylated substrate, releasing a fluorescent molecule.[16]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[17]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the analog relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study requires a systematic synthesis and evaluation of a wide range of analogs, some general trends can be inferred from the existing literature on related compounds:

  • Position and Nature of Halogen Substitution: The presence of a chlorine atom on the aromatic ring often enhances biological activity.[8] Its position can influence the molecule's interaction with target proteins.

  • Methoxy Group Substitution: The position and number of methoxy groups can significantly impact activity. For example, in some series of anticancer agents, a 3,4,5-trimethoxy substitution pattern on a phenyl ring was found to be important for high potency.[1]

  • Ester Moiety Modification: The methyl ester can be a site for modification to improve pharmacokinetic properties or to introduce additional functionalities. Hydrolysis to the corresponding carboxylic acid or conversion to amides can alter the compound's solubility, cell permeability, and target interactions.

  • Bioisosteric Replacement: Replacing the benzoate core with other heterocyclic rings (e.g., thiazole, benzoxazole, benzofuran) has been a successful strategy in developing potent anticancer agents, as seen in the SMART compounds and other derivatives.[1][4][5]

Conclusion and Future Directions

This guide provides a foundational comparative analysis of the biological efficacy of this compound analogs by synthesizing data from structurally related compounds. The presented data suggest that this class of molecules holds promise for the development of novel anticancer and antimicrobial agents. The detailed experimental protocols provided offer a robust framework for the systematic evaluation of newly synthesized analogs.

Future research should focus on the systematic synthesis of a library of this compound analogs with variations in the position and nature of substituents on the aromatic ring and modifications of the ester group. A comprehensive evaluation of these analogs using the assays described herein will enable the construction of a detailed structure-activity relationship profile. This, in turn, will guide the rational design of more potent and selective drug candidates. Furthermore, elucidating the precise molecular targets and mechanisms of action of the most active compounds will be crucial for their advancement through the drug discovery pipeline.

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An Economic Assessment of Synthetic Routes to Methyl 2-chloro-4-methoxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloro-4-methoxybenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and economic production is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth economic and technical comparison of two primary synthetic routes to this valuable compound, offering field-proven insights to aid in the selection of the most viable manufacturing process.

Introduction: The Importance of an Optimal Synthetic Pathway

The ideal synthesis of a target molecule is not only elegant in its chemical transformations but also robust, scalable, safe, and economically sound. For this compound, two logical and competing synthetic strategies emerge, primarily differing in the sequence of the key chlorination and esterification steps. This guide will dissect these two pathways, providing a comprehensive analysis of their respective strengths and weaknesses.

Key Assessment Criteria:

  • Overall Yield: The efficiency of the multi-step synthesis.

  • Raw Material Cost: The market price of starting materials and reagents.

  • Process Complexity: The number of steps, reaction times, and purification requirements.

  • Safety and Environmental Impact: The hazards associated with the reagents and byproducts.

Route A: Late-Stage Esterification

This synthetic approach begins with the chlorination of a benzoic acid derivative, followed by the esterification of the resulting chlorinated acid.

Route A 2-chloro-4-methoxybenzoic_acid 2-chloro-4-methoxybenzoic acid Methyl_2_chloro_4_methoxybenzoate This compound 2-chloro-4-methoxybenzoic_acid->Methyl_2_chloro_4_methoxybenzoate Esterification (Methanol, Acid Catalyst or SOCl2)

Figure 1: Synthetic pathway for Route A, commencing with 2-chloro-4-methoxybenzoic acid.

Experimental Protocol: Esterification of 2-chloro-4-methoxybenzoic acid

Two common methods for the esterification of carboxylic acids are the Fischer esterification and the use of thionyl chloride.

Method A1: Fischer Esterification

The Fischer esterification is a classic and cost-effective method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2]

  • Procedure: To a solution of 2-chloro-4-methoxybenzoic acid (1.0 eq) in methanol (10-20 eq), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is slowly added.[3] The mixture is then heated at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4] The excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[5] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated to yield the crude product, which can be purified by recrystallization or distillation.[3]

Method A2: Thionyl Chloride Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol.[6][7]

  • Procedure: 2-chloro-4-methoxybenzoic acid (1.0 eq) is dissolved in an inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) is added, followed by the slow addition of thionyl chloride (1.1-1.5 eq) at room temperature.[8] The reaction mixture is stirred until the evolution of HCl and SO2 gases ceases. The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude acyl chloride is then dissolved in fresh solvent and methanol (1.2-2.0 eq) is added, often in the presence of a base like pyridine to scavenge the newly formed HCl. After the reaction is complete, the mixture is worked up by washing with water and dilute acid to remove the base, followed by drying and concentration to afford the final product.

Route B: Early-Stage Esterification

This alternative strategy involves the initial esterification of the readily available 4-methoxybenzoic acid, followed by the regioselective chlorination of the resulting ester.

Route B 4-methoxybenzoic_acid 4-methoxybenzoic acid methyl_4-methoxybenzoate Methyl 4-methoxybenzoate 4-methoxybenzoic_acid->methyl_4-methoxybenzoate Esterification (Methanol, H2SO4) Methyl_2_chloro_4_methoxybenzoate This compound methyl_4-methoxybenzoate->Methyl_2_chloro_4_methoxybenzoate Chlorination (NCS)

Figure 2: Synthetic pathway for Route B, starting with 4-methoxybenzoic acid.

Experimental Protocols

Step B1: Esterification of 4-methoxybenzoic acid

This step is a standard Fischer esterification.

  • Procedure: 4-methoxybenzoic acid (1.0 eq) is dissolved in a large excess of methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) is added.[5] The mixture is refluxed for 2-4 hours, or until completion as monitored by TLC.[4] The workup is similar to Method A1, involving neutralization with sodium bicarbonate, extraction, drying, and concentration to yield methyl 4-methoxybenzoate.[5] This reaction typically proceeds with high yield (around 90%).[5]

Step B2: Regioselective Chlorination of Methyl 4-methoxybenzoate

The key challenge in this route is to achieve selective chlorination at the ortho position to the methoxy group. The methoxy group is an ortho-, para-directing activator. N-chlorosuccinimide (NCS) is a suitable reagent for this transformation.[9]

  • Procedure: To a solution of methyl 4-methoxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, N-chlorosuccinimide (1.0-1.2 eq) is added. The reaction may require a catalyst, such as a Lewis acid or a Brønsted acid, to enhance the electrophilicity of the chlorine from NCS, especially for moderately activated rings.[10] The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours. Progress is monitored by TLC or GC-MS to determine the consumption of the starting material and the formation of the desired product and any isomers (e.g., methyl 3-chloro-4-methoxybenzoate). Upon completion, the succinimide byproduct is removed by filtration or aqueous workup. The organic layer is then washed, dried, and concentrated. Purification by column chromatography is often necessary to separate the desired 2-chloro isomer from other chlorinated byproducts.

Economic and Technical Assessment

The following table provides a comparative analysis of the two synthetic routes. The cost data is based on currently available market prices for bulk quantities of the reagents and may vary.

Parameter Route A: Late-Stage Esterification Route B: Early-Stage Esterification Justification and Insights
Starting Material Cost HigherLower2-chloro-4-methoxybenzoic acid is a more specialized and thus more expensive starting material compared to the commodity chemical 4-methoxybenzoic acid.
Reagent Cost ModerateModerateBoth routes utilize common and relatively inexpensive reagents like methanol and sulfuric acid. The cost of thionyl chloride (Route A2) and NCS (Route B) are comparable in a lab setting, but bulk pricing can differ.
Overall Yield (Estimated) Potentially HigherPotentially LowerRoute A benefits from a more direct conversion of a pre-functionalized starting material. Route B's chlorination step is prone to the formation of isomeric byproducts, which will lower the isolated yield of the desired product after purification.
Process Complexity LowerHigherRoute A is a one-step synthesis from a commercially available, albeit more expensive, starting material. Route B is a two-step process that requires an additional purification step (chromatography) to isolate the desired isomer, adding to the complexity and cost of manufacturing.
Safety and Environmental Method A1 (Fischer): Relatively safe, with the main hazard being the use of concentrated sulfuric acid. Method A2 (SOCl2): Thionyl chloride is highly corrosive and toxic, and the reaction releases HCl and SO2 gases, requiring specialized handling and scrubbing equipment.[11]The chlorination step with NCS produces succinimide as a byproduct, which is water-soluble and relatively benign.[12] However, chlorinated organic byproducts may be generated, which can be environmentally persistent.[13][14]
Scalability GoodModerateThe simplicity of Route A makes it more readily scalable. The need for chromatographic purification in Route B can be a significant bottleneck for large-scale industrial production.

Conclusion and Recommendation

Based on this comprehensive analysis, Route A, utilizing the Fischer esterification of 2-chloro-4-methoxybenzoic acid (Method A1), emerges as the more economically viable and industrially scalable method for the synthesis of this compound.

While the initial raw material cost for Route A is higher, this is offset by a simpler, one-step process with a potentially higher overall yield and the avoidance of a costly and time-consuming chromatographic purification. The Fischer esterification is a well-established, robust, and relatively safe reaction, making it suitable for large-scale production.[2][15] The thionyl chloride method (A2), while effective, presents significant safety and environmental challenges that would increase the overall cost of manufacturing due to the need for specialized equipment and waste handling.

Route B, while starting from a cheaper raw material, is hampered by the chlorination step's lack of perfect regioselectivity. The formation of isomeric byproducts necessitates a purification step that is not ideal for industrial-scale synthesis, ultimately leading to a lower effective yield and higher processing costs.

For researchers in an academic or early-stage drug discovery setting, where scale is small and the starting material for Route A may not be readily available, Route B could be a viable option. However, for process development and commercial manufacturing, the efficiency and simplicity of Route A make it the superior choice.

References

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A Comparative Guide to the Environmental Impact of Methyl 2-chloro-4-methoxybenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imperative to integrate green chemistry principles into pharmaceutical and fine chemical manufacturing has placed every reagent and intermediate under scrutiny. This guide offers an in-depth environmental evaluation of Methyl 2-chloro-4-methoxybenzoate, a common building block in organic synthesis.[1] By examining its intrinsic hazards and comparing a traditional synthetic route with a greener alternative, we provide a framework for making more sustainable choices in the laboratory and at the industrial scale.

Deconstructing the Environmental Profile of this compound

The environmental impact of a chemical is not monolithic; it's a composite of its structure, reactivity, and persistence. The structure of this compound presents several features of potential environmental concern:

  • Chlorinated Aromatic Ring : Organochlorine compounds are notorious for their environmental persistence and potential for bioaccumulation.[2] While the single chlorine atom on this benzoate is less problematic than polychlorinated compounds like PCBs, it still presents a risk. The carbon-chlorine bond is strong, making the compound resistant to natural degradation.[2] Chlorinated aromatics can be toxic to aquatic life and may form more toxic byproducts during incomplete degradation.[3][4]

  • Methoxy Group : The methoxy (-OCH₃) substituent can influence biodegradability. While some microorganisms can demethylate methoxylated aromatic compounds as an initial step in their breakdown, this process can be slow.[5][6] The presence of the methoxy group can affect the compound's solubility and how it interacts with biological systems.

  • Benzoate Ester : While esters can be susceptible to hydrolysis, the overall stability of the aromatic ring dominates the molecule's environmental fate.

The primary concern stems from the potential for chlorinated organic compounds to persist and bioaccumulate.[2] Their breakdown in the environment can be slow, and under certain conditions, can lead to the formation of harmful daughter compounds.[7]

A Tale of Two Syntheses: Comparing Traditional vs. Greener Routes

To contextualize the environmental impact, we will compare two synthetic pathways to a hypothetical target molecule, "Pharma-Target," a simplified analog representing a common pharmaceutical scaffold.

  • Traditional Route : Utilizes this compound as a key starting material.

  • Greener Alternative : Employs a non-chlorinated starting material, Methyl 4-hydroxybenzoate, and utilizes a greener methylation strategy.

Target Molecule: Methyl 4-acetamido-2,5-dimethoxybenzoate ("Pharma-Target")

This route involves a nucleophilic aromatic substitution (SNAᵣ) reaction, a common strategy for introducing functionality to an aromatic ring.

Step 1: Methoxylation of this compound

  • Reaction : this compound is treated with sodium methoxide in a polar aprotic solvent like DMF at elevated temperatures.

  • Byproducts : Sodium chloride (NaCl).

  • Concerns : High boiling point solvents like DMF are difficult to remove and are under regulatory scrutiny. The reaction requires stringent anhydrous conditions and elevated temperatures, increasing energy consumption.

Step 2: Nitration

  • Reaction : The resulting dimethoxy compound is nitrated using a mixture of nitric acid and sulfuric acid.

  • Byproducts : Water, residual acids.

  • Concerns : The use of strong, corrosive acids presents significant handling risks and generates acidic waste streams that require neutralization.

Step 3: Reduction

  • Reaction : The nitro group is reduced to an amine, often using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas, or a metal reductant like tin or iron in acidic conditions.

  • Byproducts : Water, metal salts (if using Sn or Fe).

  • Concerns : Hydrogen gas is highly flammable. Heavy metal catalysts require careful handling and recovery to prevent environmental contamination. Metal salt byproducts can be environmentally problematic.

Step 4: Acetylation

  • Reaction : The amine is acetylated using acetic anhydride or acetyl chloride.

  • Byproducts : Acetic acid or HCl.

  • Concerns : Acetic anhydride and acetyl chloride are corrosive and moisture-sensitive.

This route starts with a more benign material and employs greener reagents and catalysts where possible.[8][9]

Step 1: Nitration of Methyl 4-hydroxybenzoate

  • Reaction : Methyl 4-hydroxybenzoate is nitrated. This can often be achieved under milder conditions than the nitration of the less activated dimethoxy compound in Route A.

  • Concerns : Still uses strong acids, but the overall process may be more efficient.

Step 2: Double Methylation using Dimethyl Carbonate (DMC)

  • Reaction : The hydroxyl group and the newly introduced nitro-group-flanking position can be methylated in a single step using Dimethyl Carbonate (DMC) with a base catalyst (e.g., K₂CO₃).

  • Byproducts : Methanol (can be recycled), CO₂, potassium salts.

  • Concerns : DMC is a much greener methylating agent than traditional reagents like dimethyl sulfate or methyl halides.[8] It is non-toxic and biodegradable. This step combines what would be multiple steps in a traditional synthesis, improving atom economy.

Step 3: Catalytic Hydrogenation

  • Reaction : The nitro group is reduced to an amine using a heterogeneous catalyst (e.g., Pd/C) and hydrogen gas.

  • Concerns : As with Route A, handling of hydrogen gas is a concern, but catalytic methods are generally preferred over stoichiometric metal reductants.

Step 4: Acetylation in a Greener Solvent

  • Reaction : The amine is acetylated with acetic anhydride. This reaction can often be run in a greener solvent like ethyl acetate or even water under the right conditions, reducing reliance on more hazardous solvents.

  • Byproducts : Acetic acid.

Quantitative Comparison: Green Chemistry Metrics

To objectively compare these routes, we turn to established green chemistry metrics like Process Mass Intensity (PMI) and E-Factor.[10][11][12][13]

  • Process Mass Intensity (PMI) : The total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI is better.[12][13][14]

  • E-Factor : The mass of waste produced per mass of product. A lower E-Factor is better.[10]

MetricRoute A (Traditional)Route B (Greener Alternative)Justification
Starting Material Hazard Chlorinated AromaticPhenolic CompoundAvoids the use of persistent organochlorine compounds.
Key Reagent Toxicity Sodium Methoxide, Strong AcidsDimethyl Carbonate (DMC)DMC is a non-toxic and biodegradable alternative to traditional methylating agents.[8]
Solvent Choice DMF, Chlorinated SolventsEthyl Acetate, Methanol (recyclable)Avoids high-boiling, toxic aprotic solvents in favor of more benign and recyclable options.[15]
Atom Economy LowerHigherRoute B combines methylation steps and avoids protecting groups, leading to a more efficient conversion of reactant atoms into the final product.
Estimated PMI High (typically >100 for pharma)ModerateRoute B uses fewer overall materials and generates less solvent and reagent waste.
Estimated E-Factor HighModerateDirectly related to PMI, the lower waste generation in Route B results in a better E-Factor.
Experimental Protocols for Environmental Assessment

To validate the environmental impact of a chemical, standardized tests are essential. Here are protocols for key environmental endpoints.

This test determines if a substance will biodegrade rapidly in an aerobic environment.[16][17][18][19]

Objective : To evaluate the ready biodegradability of this compound.

Methodology :

  • Preparation of Mineral Medium : Prepare a mineral salt medium as specified in OECD Guideline 301.

  • Inoculum : Obtain an inoculum from the secondary effluent of a domestic wastewater treatment plant.

  • Test Setup :

    • Test Flasks (Duplicate) : Add the test substance to the mineral medium to a final concentration of 10-20 mg/L of dissolved organic carbon (DOC). Inoculate with the prepared microbial solution.

    • Blank Flasks (Duplicate) : Inoculated mineral medium without the test substance.

    • Reference Flask (Single) : Use a readily biodegradable reference compound (e.g., sodium benzoate) to validate the test system.

  • Incubation : Incubate all flasks at 20-25°C in the dark for 28 days with continuous stirring or shaking.

  • Measurement : Measure oxygen consumption continuously using a manometric respirometer.

  • Data Analysis : Calculate the percentage biodegradation based on the ratio of oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).

  • Pass Criteria : The substance is considered "readily biodegradable" if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test.[18][20]

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Objective : To determine the EC₅₀ (the concentration causing immobilisation in 50% of the test organisms) of this compound for Daphnia magna.

Methodology :

  • Test Organism : Use juvenile Daphnia magna (<24 hours old).

  • Test Solutions : Prepare a series of concentrations of the test substance in a suitable aqueous medium. Include a control group with no test substance.

  • Exposure : Introduce at least 20 daphnids, divided into at least four replicate groups, to each test concentration and the control.

  • Incubation : Incubate for 48 hours at 20±2°C with a 16-hour light/8-hour dark cycle. Do not feed the organisms during the test.

  • Observation : At 24 and 48 hours, count the number of immobilised daphnids (those unable to swim within 15 seconds of gentle agitation).

  • Data Analysis : Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC₅₀ value and its confidence intervals.

Standardized protocols from organizations like the OECD, U.S. EPA, and ASTM are crucial for generating reliable and comparable ecotoxicology data.[21][22][23]

Visualizing the Pathways and Assessment Workflow

Synthetic_Pathway_Comparison cluster_0 Route A: Traditional cluster_1 Route B: Greener Alternative A_Start Methyl 2-chloro- 4-methoxybenzoate A_Step1 Methoxylation (NaOMe, DMF) A_Start->A_Step1 A_Intermediate1 Dimethyl Ether Intermediate A_Step1->A_Intermediate1 A_Step2 Nitration (HNO3, H2SO4) A_Intermediate1->A_Step2 A_Intermediate2 Nitro Intermediate A_Step2->A_Intermediate2 A_Step3 Reduction (Pd/C, H2 or Sn/HCl) A_Intermediate2->A_Step3 A_Intermediate3 Amine Intermediate A_Step3->A_Intermediate3 A_Step4 Acetylation (Ac2O) A_Intermediate3->A_Step4 A_Product Pharma-Target A_Step4->A_Product B_Start Methyl 4-hydroxybenzoate B_Step1 Nitration B_Start->B_Step1 B_Intermediate1 Nitro-hydroxy Intermediate B_Step1->B_Intermediate1 B_Step2 Double Methylation (DMC, K2CO3) B_Intermediate1->B_Step2 B_Intermediate2 Nitro-dimethoxy Intermediate B_Step2->B_Intermediate2 B_Step3 Reduction (Pd/C, H2) B_Intermediate2->B_Step3 B_Intermediate3 Amine Intermediate B_Step3->B_Intermediate3 B_Step4 Acetylation (Ac2O, Ethyl Acetate) B_Intermediate3->B_Step4 B_Product Pharma-Target B_Step4->B_Product

Caption: Comparison of traditional and greener synthetic routes.

Environmental_Assessment_Workflow cluster_physchem Physicochemical Properties cluster_degradation Degradation & Persistence cluster_ecotox Ecotoxicity substance Test Substance: This compound solubility Water Solubility substance->solubility determines logP Log P (Octanol-Water) substance->logP determines vapor Vapor Pressure substance->vapor determines biodeg Biodegradability (OECD 301) substance->biodeg undergoes hydrolysis Hydrolysis as f(pH) substance->hydrolysis undergoes photolysis Photolysis substance->photolysis undergoes aquatic Aquatic Toxicity (Fish, Daphnia, Algae) substance->aquatic tested for terrestrial Terrestrial Toxicity (Earthworm, Plant) substance->terrestrial tested for solubility->biodeg influences solubility->hydrolysis influences solubility->photolysis influences logP->biodeg influences logP->hydrolysis influences logP->photolysis influences vapor->biodeg influences vapor->hydrolysis influences vapor->photolysis influences risk_assessment Environmental Risk Assessment biodeg->risk_assessment informs hydrolysis->risk_assessment informs photolysis->risk_assessment informs aquatic->risk_assessment informs terrestrial->risk_assessment informs

Caption: Workflow for environmental impact assessment.

Conclusion and Recommendations

While this compound is a useful synthetic intermediate, its chlorinated aromatic structure warrants a cautious approach from an environmental perspective. The potential for persistence and the generation of hazardous waste during its synthesis and use are significant drawbacks.

As demonstrated, greener alternatives often exist that can circumvent the need for such problematic starting materials. By prioritizing non-chlorinated analogs and employing modern, more sustainable reagents like Dimethyl Carbonate, researchers and process chemists can significantly reduce the environmental footprint of their syntheses. A comprehensive Life Cycle Assessment (LCA) is the ultimate tool for a holistic comparison, evaluating impacts from cradle to grave.[24][25][26][27]

The adoption of green chemistry metrics like PMI and a commitment to standardized environmental testing are crucial for driving the pharmaceutical and chemical industries toward a more sustainable future.

References

  • Overview of Freshwater and Marine Toxicity Tests: A tool for ecological risk assessment. California Office of Environmental Health Hazard Assessment. [Link]

  • OECD Guideline for Testing of Chemicals, Section 3, No. 301: Ready Biodegradability. (1992). Organisation for Economic Co-operation and Development. [Link]

  • Wernet, G., et al. (2010). Life cycle assessment of fine chemical production: a case study of pharmaceutical synthesis. International Journal of Life Cycle Assessment. [Link]

  • SciSpace. (2010). Life cycle assessment of fine chemical production: a case study of pharmaceutical synthesis. [Link]

  • Anctil, A., et al. (2018). An Iterative Approach To Evaluate and Guide Fine Chemical Processes. ACS Sustainable Chemistry & Engineering. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
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  • OECD. Test No. 301: Ready Biodegradability. [Link]

  • CONCAWE. (2020). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). [Link]

  • Impact Solutions. OECD 301 testing for chemical manufacturers. [Link]

  • ResearchGate. The E Factor and Process Mass Intensity. [Link]

  • Semantic Scholar. The E Factor and Process Mass Intensity. [Link]

  • MDPI. (2024). Shaping the Future of Cosmetic and Pharmaceutical Chemistry—Trends in Obtaining Fine Chemicals from Natural Sources. Cosmetics. [Link]

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  • ResearchGate. Anaerobic degradation of methoxylated aromatic compounds. [Link]

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  • PubMed. (1999). Reductive dehalogenation and conversion of 2-chlorophenol to 3-chlorobenzoate in a methanogenic sediment community. Applied and Environmental Microbiology. [Link]

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  • PubMed Central. (2021). A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus. Environmental Microbiology. [Link]

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  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [Link]

  • Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubMed Central. (2012). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health. [Link]

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Confirming the Molecular Weight of Methyl 2-chloro-4-methoxybenzoate: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular weight is a cornerstone of chemical synthesis and characterization. For researchers and scientists, establishing this fundamental property with high fidelity is not merely a procedural step but a critical validation of molecular identity. This guide provides an in-depth technical exploration of confirming the molecular weight of Methyl 2-chloro-4-methoxybenzoate (CAS No. 104253-45-4), a substituted aromatic ester, with a primary focus on mass spectrometry.[1][2][3][4]

Beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering insights honed from years of field experience. We will dissect the fragmentation patterns one can expect from electron ionization mass spectrometry and present a detailed, self-validating experimental workflow. Furthermore, we will objectively compare mass spectrometry with powerful alternative techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Single Crystal X-ray Crystallography—providing the comprehensive perspective necessary for informed analytical decisions.

The Subject in Focus: this compound

Before delving into analytical methodologies, a clear understanding of our target molecule is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 104253-45-4[1][2][3][4]
Molecular Formula C₉H₉ClO₃[1][4]
Molecular Weight 200.62 g/mol [1][4]

The presence of a chlorine atom is a noteworthy feature, as the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, providing an additional layer of confirmation.

Part 1: The Gold Standard - Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry is an indispensable tool in chemical analysis, providing a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. For a small organic molecule like this compound, it offers a rapid and highly accurate means of determining its molecular weight.

The "Why" Behind the Method: The Power of High-Resolution Mass Spectrometry

While standard mass spectrometry can provide a nominal molecular weight, high-resolution mass spectrometry (HRMS) elevates the analysis by measuring m/z values to several decimal places. This precision is crucial as it allows for the determination of the elemental composition of the molecule.[5] The exact mass of an ion is unique to its specific atomic composition, a consequence of the slight mass differences between isotopes of elements.[5] For instance, the exact mass of this compound can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O). This calculated exact mass can then be compared to the experimentally determined value from HRMS, providing unequivocal confirmation of the molecular formula.

Experimental Workflow: A Step-by-Step Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[6][7][8] The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer for ionization and detection.

Sample Preparation:

  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (1 mL). The choice of solvent is critical to ensure good solubility and compatibility with the GC system.

  • Concentration: The concentration should be optimized to avoid overloading the GC column, which can lead to poor peak shape and inaccurate mass spectra. A concentration of 1 mg/mL is a good starting point.

GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of this type of aromatic compound.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard ionization technique that provides reproducible fragmentation patterns.[9]

  • Mass Range: Scan from m/z 40 to 300. This range will encompass the molecular ion and the expected fragment ions.

Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak (M⁺) and the M+2 peak, which arises from the presence of the ³⁷Cl isotope. The expected ratio of the M⁺ to M+2 peak intensities is approximately 3:1.

  • Analyze the fragmentation pattern to further confirm the structure.

graph "GC-MS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Dissolve [label="Dissolve Sample\n(1 mg in 1 mL solvent)"]; Dilute [label="Dilute if Necessary"]; Dissolve -> Dilute; }

subgraph "cluster_GCMS" { label = "GC-MS Analysis"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Inject [label="Inject 1 µL into GC"]; Separate [label="GC Separation\n(DB-5ms column)"]; Ionize [label="Electron Ionization\n(70 eV)"]; Detect [label="Mass Detection\n(m/z 40-300)"]; Inject -> Separate -> Ionize -> Detect; }

subgraph "cluster_DataAnalysis" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; TIC [label="Total Ion Chromatogram"]; MassSpec [label="Mass Spectrum"]; Identify [label="Identify Molecular Ion\n(M⁺ and M+2)"]; Fragment [label="Analyze Fragmentation"]; TIC -> MassSpec; MassSpec -> Identify -> Fragment; }

Dilute -> Inject [lhead="cluster_GCMS"]; Detect -> TIC [ltail="cluster_GCMS", lhead="cluster_DataAnalysis"]; }

Caption: Experimental workflow for GC-MS analysis.
Predicting the Fragmentation Pattern: A Glimpse into the Molecule's Demise

Electron ionization is a high-energy process that not only forms a molecular ion but also causes it to fragment in a predictable manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, the following fragmentation pathways are anticipated:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule after the loss of one electron. This should be observed at an m/z of 200 (for ³⁵Cl) and 202 (for ³⁷Cl). The presence of the aromatic ring enhances the stability of the molecular ion, making it readily observable.

  • Loss of the Methoxy Radical (M - •OCH₃): Cleavage of the ester's methoxy group is a common fragmentation pathway for methyl esters, resulting in a stable acylium ion. This would lead to a fragment at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl).

  • Loss of the Methyl Radical (M - •CH₃): Loss of a methyl radical from the methoxy group is also possible, leading to a fragment at m/z 185 (for ³⁵Cl) and 187 (for ³⁷Cl).

  • Formation of the Benzoyl Cation: Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 169/171) can occur, although this is generally less favorable for aromatic esters.

  • Chlorobenzyl Cation Fragments: Cleavage of the ester group can lead to fragments corresponding to the substituted benzene ring.

digraph "Fragmentation_Pattern" { graph [rankdir="TB", size="7,5", ratio=fill, node[shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]]; edge [arrowhead=vee, color="#34A853", fontname="Helvetica", fontsize=9];

M [label="[C₉H₉ClO₃]⁺˙\nm/z 200/202\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₈H₆ClO₂]⁺\nm/z 169/171", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₈H₆ClO₃]⁺\nm/z 185/187", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C₇H₃ClO]⁺˙\nm/z 142/144"];

M -> F1 [label="- •OCH₃"]; M -> F2 [label="- •CH₃"]; F1 -> F3 [label="- CO"]; }

Caption: Predicted fragmentation of this compound.

Part 2: A Comparative Analysis - Alternative Techniques for Molecular Weight Determination

While mass spectrometry is a powerful tool, a comprehensive understanding of a molecule's identity often benefits from orthogonal analytical techniques. Here, we compare mass spectrometry with two other cornerstone methods: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Connectivity

NMR spectroscopy is renowned for its ability to elucidate the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. While not a direct measure of molecular weight in the way mass spectrometry is, certain advanced NMR techniques can provide this information.

Diffusion-Ordered Spectroscopy (DOSY):

DOSY is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion rates in solution.[10][11] The diffusion rate is related to the size and shape of the molecule; larger molecules diffuse more slowly than smaller ones. By creating a calibration curve with compounds of known molecular weights, the molecular weight of an unknown compound can be determined.[10][11]

Experimental Protocol for DOSY:

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumental Setup: Utilize a high-field NMR spectrometer equipped with a pulsed-field gradient probe.

  • Data Acquisition: Acquire a series of ¹H NMR spectra with varying gradient strengths.

  • Data Processing: Process the data using specialized software to generate a 2D DOSY spectrum, where one axis represents the chemical shift and the other represents the diffusion coefficient.

  • Molecular Weight Calculation: Compare the diffusion coefficient of the analyte to a calibration curve generated from standards of known molecular weight.

Single Crystal X-ray Crystallography: The Definitive Structure

For crystalline solids, single crystal X-ray crystallography provides the most unambiguous and detailed three-dimensional structure of a molecule.[12][13][14][15][16] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. From this, the exact molecular formula and, consequently, the molecular weight can be definitively established.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: The most critical and often challenging step is growing a single, high-quality crystal of this compound. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. This map is then used to build a model of the molecule, which is refined to best fit the experimental data.

Comparison of Techniques

Table 2: Comparison of Analytical Techniques for Molecular Weight Determination

FeatureMass Spectrometry (HRMS)NMR Spectroscopy (DOSY)Single Crystal X-ray Crystallography
Principle Measures mass-to-charge ratio of ions.Measures diffusion rate in solution.Analyzes X-ray diffraction from a crystal.
Directness of MW Measurement High (provides exact mass).Indirect (requires calibration).Indirect (derived from structure).
Sample Requirement Small amount (µg to ng), must be ionizable.Moderate amount (mg), must be soluble.Requires a single, high-quality crystal.
Information Provided Molecular weight, elemental composition, fragmentation pattern.Molecular weight, hydrodynamic radius, mixture analysis.Unambiguous 3D structure, bond lengths, angles, absolute configuration.
Throughput High.Moderate.Low (crystal growth can be time-consuming).
Limitations May not be suitable for non-volatile or thermally labile compounds.Accuracy depends on calibration and molecular shape.Crystal growth can be a significant bottleneck.

Conclusion: A Multi-faceted Approach to Molecular Confirmation

In the rigorous environment of scientific research and drug development, relying on a single analytical technique for molecular characterization can be a precarious approach. This guide has demonstrated that while high-resolution mass spectrometry stands as a rapid and powerful tool for confirming the molecular weight of this compound, a truly comprehensive understanding is achieved through the integration of orthogonal techniques.

The detailed fragmentation pattern from GC-MS provides structural confirmation, while the isotopic signature of chlorine offers an additional layer of certainty. For a deeper dive into the molecule's solution-state behavior, DOSY NMR offers a unique perspective on its hydrodynamic properties and can corroborate the molecular weight. Finally, for the ultimate, unambiguous structural proof, single crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise three-dimensional architecture of the molecule.

By understanding the strengths and limitations of each technique, researchers can strategically design their analytical workflows, ensuring the highest level of confidence in their synthesized compounds and paving the way for successful downstream applications.

References

  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • Reutzel-Edens, S. M., et al. (2021). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(4), 1857–1874.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

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  • Bandelli, D., et al. (2021). Principle of universal DOSY calibration for molecular weight determination in comparison to standards SEC detection. Journal of Colloid and Interface Science, 582, 93-101.
  • Stalke, D., et al. (2018). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science, 9(12), 3125–3132.
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  • Stalke, D., et al. (2018). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. PubMed Central, PMCID: PMC5902996.
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  • National Institute of Standards and Technology. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Diffusion Ordered Spectroscopy (DOSY). Retrieved from [Link]

  • Stalke, D., et al. (2023). Molecular Weight Determination of Relevant Organometallic Catalysts in Solution by DOSY-NMR to Monitor Reactivity. Organometallics, 42(20), 2829–2837.
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a comparative investigation of catalysts for the synthesis of Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Investigation of Catalysts for the Synthesis of Methyl 2-chloro-4-methoxybenzoate

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its efficient synthesis is a topic of significant interest for researchers and professionals in drug development and fine chemical production. This guide provides a comparative investigation of different catalytic systems for the synthesis of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid in catalyst selection.

Introduction to the Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of 2-chloro-4-methoxybenzoic acid with methanol. The core challenge in this transformation lies in achieving high yields and purity under economically viable and environmentally friendly conditions. The choice of catalyst is paramount in overcoming these challenges, as it directly influences reaction rates, equilibrium position, and side-product formation.

This guide will explore three major classes of catalysts for this esterification reaction:

  • Homogeneous Acid Catalysts

  • Heterogeneous Solid Acid Catalysts

  • Phase Transfer Catalysts

A less common but viable alternative involving methylation agents will also be discussed.

Homogeneous Acid Catalysis

Traditional liquid acid catalysts, such as sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂), are widely employed for Fischer esterification reactions due to their low cost and high activity.[2]

Mechanism of Action: These catalysts operate by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.

Workflow for Homogeneous Acid-Catalyzed Esterification:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 2-chloro-4-methoxybenzoic_acid 2-chloro-4-methoxybenzoic acid Reaction_Vessel Reaction Vessel 2-chloro-4-methoxybenzoic_acid->Reaction_Vessel Methanol Methanol (excess) Methanol->Reaction_Vessel Acid_Catalyst H₂SO₄ or SOCl₂ Acid_Catalyst->Reaction_Vessel Heating Heating under Reflux Reaction_Vessel->Heating Neutralization Neutralization (e.g., NaHCO₃ soln) Heating->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Drying_and_Concentration Drying and Concentration Extraction->Drying_and_Concentration Purification Purification (Distillation or Crystallization) Drying_and_Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: General workflow for homogeneous acid-catalyzed esterification.

Comparative Performance:

While effective, homogeneous catalysts present significant drawbacks, including difficulties in separation from the reaction mixture, catalyst recovery, and the generation of corrosive and environmentally hazardous waste streams.

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Methanol (solvent), reflux, catalytic amount of H₂SO₄Low cost, readily available, high catalytic activityCorrosive, difficult to separate, generates acidic waste, potential for side reactions (e.g., dehydration)
Thionyl Chloride (SOCl₂) Methanol (solvent), often at room temperature or gentle heatingHigh reactivity, forms gaseous byproducts (SO₂ and HCl) that can be easily removedMoisture sensitive, corrosive, toxic, requires careful handling

Heterogeneous Solid Acid Catalysis

To address the limitations of homogeneous catalysts, solid acid catalysts have emerged as a promising alternative. These materials are insoluble in the reaction medium, allowing for easy separation and recycling.

Types of Solid Acid Catalysts:

  • Zeolites: Microporous aluminosilicates with well-defined pore structures and strong acidic sites.

  • Sulfated Metal Oxides: Such as sulfated zirconia or titania, which exhibit superacidic properties.[3]

Mechanism of Action: The mechanism is analogous to homogeneous acid catalysis, with the protonation of the carboxylic acid occurring on the acidic sites of the solid catalyst surface.

Experimental Protocol for Zr/Ti Solid Acid Catalyst: A study on the synthesis of various methyl benzoates utilized a titanium-zirconium solid acid catalyst.[3] The direct condensation of benzoic acid and methanol was reported for the first time using a metallic Lewis acid without other auxiliary Bronsted acids.[3]

  • Catalyst Preparation: Synthesize the Zr/Ti solid acid catalyst as per established literature procedures.

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-4-methoxybenzoic acid, methanol (in excess), and the solid acid catalyst.

  • Reaction: Heat the mixture to reflux with vigorous stirring for several hours.

  • Catalyst Recovery: After the reaction, cool the mixture and separate the catalyst by simple filtration.

  • Product Isolation: Remove the excess methanol from the filtrate by distillation, and purify the resulting ester.

Comparative Performance:

Solid acid catalysts offer significant environmental and process advantages over their homogeneous counterparts.

CatalystTypical ConditionsAdvantagesDisadvantages
Zeolite (e.g., NaY-Bf) Methanol, 180-200°C, 5 h, autoclaveReusable, non-corrosive, environmentally friendlyMay require higher temperatures and pressures, potential for pore blockage
Zr/Ti Solid Acid Methanol, refluxHigh activity, reusable, easy separationHigher initial cost compared to homogeneous catalysts, may require specific preparation methods

A study on the synthesis of methyl p-toluenate and methyl p-chlorobenzoate using different solid acid catalysts provides valuable comparative data that can be extrapolated to the synthesis of this compound.[3]

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in immiscible phases, typically an aqueous phase and an organic phase.[4][5] For the esterification of 2-chloro-4-methoxybenzoic acid, PTC can be employed to transfer the carboxylate anion from an aqueous phase to an organic phase where it reacts with a methylating agent.

Mechanism of Action: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), forms an ion pair with the deprotonated carboxylic acid. This lipophilic ion pair is soluble in the organic phase, allowing it to react with an alkylating agent like dimethyl sulfate or methyl iodide.

Reaction Pathway using Phase Transfer Catalysis:

cluster_0 Aqueous Phase cluster_1 Organic Phase RCOOH 2-chloro-4-methoxybenzoic acid RCOO- R-COO⁻ (carboxylate) RCOOH->RCOO- Deprotonation Base Base (e.g., NaOH) PTC_complex [Q⁺ R-COO⁻] RCOO-->PTC_complex Ion Pair Formation Me2SO4 Dimethyl Sulfate (Me₂SO₄) RCOOMe This compound Me2SO4->RCOOMe PTC Phase Transfer Catalyst (Q⁺X⁻) PTC->PTC_complex PTC_complex->Me2SO4 Reaction in Organic Phase

Caption: Mechanism of phase transfer catalyzed esterification.

Comparative Performance:

PTC offers mild reaction conditions and avoids the need for anhydrous solvents.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
TBAB / Dimethyl Sulfate Biphasic system (e.g., water/toluene), room temp. to moderate heatingMild conditions, high yields, suitable for base-sensitive substratesRequires a stoichiometric amount of base, catalyst can sometimes be difficult to remove completely

Methylation with Dimethyl Sulfate

An alternative to the direct esterification with methanol is the reaction of 2-chloro-4-methoxybenzoic acid with a methylating agent like dimethyl sulfate in the presence of a base.[6][7][8]

Experimental Protocol: A general procedure involves dissolving the carboxylic acid in a suitable solvent (e.g., acetone) with a base (e.g., potassium hydroxide), followed by the addition of dimethyl sulfate.[6][9]

  • Dissolution: Dissolve 2-chloro-4-methoxybenzoic acid and potassium hydroxide in acetone.

  • Methylation: Add dimethyl sulfate dropwise to the stirred solution at room temperature.

  • Reaction: Continue stirring for several hours.

  • Work-up: Quench the reaction, remove the solvent, and extract the product with an organic solvent.

  • Purification: Purify the crude product by distillation or crystallization.

This method is particularly useful when direct esterification proves to be sluggish or requires harsh conditions.

Conclusion

The choice of catalyst for the synthesis of this compound depends on a variety of factors including cost, environmental impact, and available equipment.

  • Homogeneous acid catalysts are effective and inexpensive but suffer from significant process and environmental drawbacks.

  • Heterogeneous solid acid catalysts represent a greener and more sustainable alternative, offering ease of separation and reusability, although they may require more forcing reaction conditions.

  • Phase transfer catalysis provides a mild and efficient method, particularly for base-sensitive substrates.

  • Methylation with dimethyl sulfate offers a reliable alternative to direct esterification.

For industrial applications, the development and optimization of robust and recyclable heterogeneous catalysts are of paramount importance. For laboratory-scale synthesis, the choice may be dictated by the specific requirements of the overall synthetic route and the availability of reagents and equipment.

References

  • United States Patent US3700719A, Processes for the preparation of n-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide and intermediates therefor.
  • CN105237422A, Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Methyl 2-methoxybenzo
  • Chen, J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4234. [Link]

  • Methyl 2-chloro-4-methoxybenzo
  • CN112645853A, Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Synthesis of Methyl 4-amino-2-methoxybenzo
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look
  • Li, J., et al. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(12), 14744-14754. [Link]

  • CN101434545A, Method for preparing methyl p-chloromethyl benzoate.
  • Zhang, Y., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Catalysts, 9(10), 849. [Link]

  • US5763641A, Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
  • Aleman, J. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1646-1663. [Link]

  • Phase-Transfer Catalysis in Reactions of 2-(Chloromethyl)benzoic Acid. Benchchem.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzo
  • Mąkosza, M. (2010). Phase Transfer Catalysis in Pharmaceutical Industry – Where are we?. Acta Poloniae Pharmaceutica, 67(6), 649-655.
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  • US5424479A, Process for the preparation of aromatic methyl methoxycarboxylates.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Methyl 2-chloro-4-methoxybenzoate, grounding procedural guidance in scientific principles to ensure the protection of both personnel and the environment.

Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards of this compound is the first step in ensuring its safe handling and disposal. Based on data from similar chlorinated organic compounds, it should be treated as a hazardous substance with the potential for significant health effects.

Inferred Hazard Classifications:

Data from analogous compounds, such as Methyl 4-acetamido-5-chloro-2-methoxybenzoate, suggest that this compound is likely to be classified under the Globally Harmonized System (GHS) with the following warnings[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

Immediate Safety Actions:

  • Personal Protective Equipment (PPE): Always handle this compound in a designated area, such as a fume hood, to minimize inhalation exposure.[2] The minimum required PPE includes:

    • Nitrile gloves (or other chemically resistant gloves)[2]

    • Safety goggles and a face shield to protect against splashes[3]

    • A lab coat[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Spill Management and Emergency Procedures

Accidental spills require a prompt and informed response to mitigate potential hazards. The following procedures are recommended for spills of solid this compound.

Small Spill Cleanup Protocol

For minor spills (typically less than 5 grams) confined to a manageable area:

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Don Appropriate PPE: If not already wearing it, put on your lab coat, safety goggles, face shield, and double-glove with nitrile gloves.

  • Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label Waste: Clearly label the waste container with "Hazardous Waste" and the chemical name.

Large Spill Response

For spills larger than can be safely managed by laboratory personnel:

  • Evacuate: Immediately evacuate the area and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Isolate: Close the doors to the affected area to contain any potential vapors.

  • Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.

Emergency First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][5][6][7][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Waste Collection and Storage

The proper collection and storage of this compound waste are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Waste Characterization

As a chlorinated organic compound, any waste containing this compound must be classified as hazardous waste .[12] This includes the pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials.

Waste Container Selection and Labeling
  • Container Material: Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) is a suitable option for solid chlorinated organic waste.

  • Labeling: All hazardous waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate percentage of the compound in the waste mixture.

    • An accumulation start date.

Segregation and Storage
  • Halogenated Waste Stream: this compound waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[2] Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.

Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.

The Preferred Method: Incineration

The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration .[12] This process ensures the complete destruction of the compound. The combustion of chlorinated organics produces acidic gases, such as hydrogen chloride, which must be neutralized in the incinerator's scrubber system.

Arranging for Disposal
  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup of your properly labeled and sealed hazardous waste container.

  • Manifesting: The EHS department will work with a licensed hazardous waste hauler to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration. A hazardous waste manifest will be created to track the waste from your laboratory to its final destination.

Visualizing the Disposal Workflow

To aid in understanding the procedural flow of proper disposal, the following diagram illustrates the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound cluster_0 In-Lab Handling & Waste Generation cluster_1 Waste Collection & Storage cluster_2 Disposal & Documentation A Handling of Methyl 2-chloro-4-methoxybenzoate B Generation of Waste (e.g., unused chemical, contaminated items) A->B C Segregate into Halogenated Organic Waste Stream B->C D Collect in a Labeled, Compatible Container (e.g., HDPE) C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Request Waste Pickup from EHS E->F G Waste transported by Licensed Hauler F->G H Final Disposal via High-Temperature Incineration G->H I Manifest Tracking (Cradle-to-Grave) G->I

Caption: Decision-making workflow for the proper disposal of this compound.

References

  • PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • MSDS Europe. Hazard statements. [Link]

  • Specialty Vision. What to Do If You Get a Chemical in Your Eye - First Aid Steps. [Link]

  • Community Eye Health Journal. Emergency management: chemical burns. [Link]

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  • Meriden-Curtis. Immediate Care for Chemical Eye Injuries. [Link]

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  • Mayo Clinic. Chemical splash in the eye: First aid. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Unicompart. Comprehensive Guide to PPE in the Chemical Industry. [Link]

  • Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

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  • Eurochlor. ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [Link]

  • Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water. [Link]

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A Researcher's Guide to the Safe Handling of Methyl 2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work fundamentally involves the synthesis and analysis of novel chemical entities. The safe handling of these compounds is paramount, not only for regulatory compliance but as a cornerstone of scientific integrity and personal responsibility. This guide provides a detailed operational plan for the safe handling and disposal of Methyl 2-chloro-4-methoxybenzoate, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Identification and Risk Assessment
Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Irritation May cause redness, itching, or inflammation upon direct contact.[1][2][3]Dermal
Eye Irritation Can cause serious irritation, redness, and discomfort if it comes into contact with the eyes.[1][2][3]Ocular
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[1]Inhalation
Ingestion Harmful if swallowed.[4]Oral

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is a critical control measure to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection : Chemical splash goggles are required at a minimum.[5] A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[6]

  • Skin Protection :

    • Gloves : Nitrile gloves are essential for protecting your hands.[5] Household latex gloves are not a suitable substitute as they offer less chemical resistance.[5] Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills.[6]

  • Respiratory Protection : Work should be conducted in a well-ventilated area.[2][4] If there is a risk of generating dust or aerosols and engineering controls like a fume hood are not available, a NIOSH-approved respirator may be necessary.[6]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer reaction_run Conduct Experiment handle_transfer->reaction_run cleanup_decon Decontaminate Glassware reaction_run->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Before entering the lab, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.[6]

    • Don all required PPE as outlined in the section above.

    • Prepare your workspace in a chemical fume hood or another well-ventilated area.[2][4]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Handling :

    • When weighing the solid compound, do so in a manner that minimizes dust generation.

    • Use a spatula to carefully transfer the compound to your reaction vessel.

    • Avoid direct contact with the skin, eyes, and clothing.[7]

  • During the Experiment :

    • Keep the reaction vessel closed whenever possible.

    • If heating is required, do so in a controlled manner to avoid the generation of vapors.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][8]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2][8][9] If skin irritation persists, seek medical attention.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][9] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2][4] Seek immediate medical attention.[2]
Disposal Plan: Environmental Responsibility

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[4]

  • Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][4]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.

References

  • Thermo Fisher Scientific. (2025, December 21).
  • Sigma-Aldrich. (2024, August 14).
  • D'eng, B., Nikolaev, A. I., & Khasigov, P. Z. (1983). [Evaluation of the hepatotoxic activity of several chlor-nitro derivatives of benzoic acid]. Voprosy meditsinskoi khimii, 29(6), 113–117.
  • Miami University. (n.d.). Personal Protective Equipment. Safety | Physical Facilities.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Fragrance Oils Direct UK. (2022, July 4). Personal Protective Equipment for Fragrance Oil.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety.
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  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • National Center for Biotechnology Information. (n.d.).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
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  • Tokyo Chemical Industry Co., Ltd. (2023, March 4).
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  • U.S. Environmental Protection Agency. (2015, September 14). Provisional Peer-Reviewed Toxicity Values for 2-Chlorobenzoic Acid (CASRN 118-91-2).
  • U.S. Environmental Protection Agency. (2007, June 19). Provisional Peer Reviewed Toxicity Values for p-Chlorobenzoic acid (CASRN 74-11-3).
  • CymitQuimica. (2024, December 19).
  • Thermo Fisher Scientific. (2024, March 28).
  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzoic Acid. PubChem.
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  • Emory University. (2025-2026). EHSO Manual: Chemical Hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.